(4-Methylpiperazin-1-yl)acetonitrile
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
2-(4-methylpiperazin-1-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3/c1-9-4-6-10(3-2-8)7-5-9/h3-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCUQQNRWWCWVOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70441966 | |
| Record name | (4-methylpiperazin-1-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70441966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874-77-1 | |
| Record name | (4-methylpiperazin-1-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70441966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of (4-Methylpiperazin-1-yl)acetonitrile from Piperazine
This guide provides a comprehensive overview of the synthesis of (4-Methylpiperazin-1-yl)acetonitrile, a valuable building block in pharmaceutical and materials science. The synthesis begins with piperazine, a readily available and cost-effective starting material. This document will delve into the strategic considerations, detailed reaction protocols, and critical safety measures necessary for the successful and safe execution of this multi-step synthesis.
Introduction: The Significance of this compound
This compound, also known as 1-(cyanomethyl)-4-methylpiperazine, is a key intermediate in the synthesis of a diverse range of biologically active molecules. The piperazine moiety is a common structural feature in many approved drugs, valued for its ability to improve aqueous solubility and pharmacokinetic properties.[1] The N-methylpiperazine group, in particular, is found in several central nervous system (CNS) acting drugs.[1] The addition of the acetonitrile group provides a versatile chemical handle for further molecular elaboration, making it a desirable synthon for drug discovery and development professionals.
Synthetic Strategy: A Two-Step Approach
The most direct and widely employed route for the synthesis of this compound from piperazine involves a two-step process:
-
N-Methylation of Piperazine: Selective methylation of one of the secondary amine groups of piperazine to yield N-methylpiperazine.
-
N-Alkylation with Chloroacetonitrile: Reaction of N-methylpiperazine with chloroacetonitrile to introduce the cyanomethyl group and form the final product.
This strategy is favored due to the commercial availability of the starting materials and the generally high yields achievable for each step.
Part 1: Synthesis of N-Methylpiperazine
The selective mono-methylation of piperazine is a critical first step. Several methods exist for this transformation, with the Eschweiler-Clarke reaction being a classical and effective choice. This method utilizes formaldehyde as the methyl source and formic acid as the reducing agent.
Reaction Mechanism: Eschweiler-Clarke Methylation
The Eschweiler-Clarke reaction proceeds through the formation of an iminium ion intermediate. Piperazine reacts with formaldehyde to form an aminol, which then dehydrates to the iminium ion. Formic acid then acts as a hydride donor to reduce the iminium ion, yielding the methylated amine and carbon dioxide.
Experimental Protocol: N-Methylation of Piperazine
Materials:
-
Piperazine
-
Formaldehyde (37% aqueous solution)
-
Formic acid (88%)
-
Hydrochloric acid
-
Sodium hydroxide
-
Methanol
Procedure:
-
In a well-ventilated fume hood, a reaction vessel is charged with piperazine hexahydrate and hydrochloric acid. The mixture is heated to approximately 45°C.
-
A mixture of formic acid and formaldehyde is added dropwise to the heated piperazine solution.
-
After the addition is complete, the reaction is maintained at about 50°C for 2-3 hours, followed by heating to reflux until the evolution of carbon dioxide gas ceases.
-
The reaction mixture is then cooled, and additional hydrochloric acid is added before heating to dryness.
-
The resulting N-methylpiperazine hydrochloride is neutralized with a strong base, such as sodium hydroxide, to liberate the free base.
-
The product is then purified by distillation.
Alternative Methylation Strategies:
While the Eschweiler-Clarke reaction is robust, other methylation methods have been developed. One such method involves the reaction of piperazine and formaldehyde in methanol, followed by catalytic hydrogenation using a Raney nickel catalyst.[2] This approach offers the advantage of avoiding the use of corrosive formic acid.[2] Another patented process describes the methylation of piperazines using formaldehyde in the presence of sulfuric acid and formic acid at 40-60°C.[3]
Data Summary: N-Methylation of Piperazine
| Parameter | Eschweiler-Clarke Method | Catalytic Hydrogenation |
| Methyl Source | Formaldehyde | Formaldehyde |
| Reducing Agent | Formic Acid | Hydrogen Gas |
| Catalyst | None (acid-mediated) | Raney Nickel |
| Temperature | 50°C to reflux | 70-100°C |
| Pressure | Atmospheric | 1.0-6.0 MPa |
| Solvent | Water/None | Methanol |
| Key Advantages | Classical, well-established | Avoids corrosive acids |
Part 2: Synthesis of this compound
With N-methylpiperazine in hand, the final step is the introduction of the cyanomethyl group via N-alkylation with chloroacetonitrile. This is a standard nucleophilic substitution reaction where the secondary amine of N-methylpiperazine acts as the nucleophile.
Reaction Mechanism: Nucleophilic Substitution
The reaction proceeds via an SN2 mechanism. The lone pair of electrons on the secondary nitrogen of N-methylpiperazine attacks the electrophilic carbon of chloroacetonitrile, displacing the chloride leaving group. The presence of a base is often beneficial to neutralize the hydrogen chloride formed during the reaction, driving the equilibrium towards the product.
Experimental Protocol: N-Alkylation with Chloroacetonitrile
Materials:
-
N-Methylpiperazine
-
Chloroacetonitrile
-
A suitable solvent (e.g., acetonitrile, ethanol)
-
A non-nucleophilic base (e.g., potassium carbonate, triethylamine)
Procedure:
-
N-methylpiperazine is dissolved in the chosen solvent in a reaction vessel equipped with a stirrer and a reflux condenser.
-
The base is added to the solution.
-
Chloroacetonitrile is added dropwise to the stirred mixture. Chloroacetonitrile is a versatile reagent used in various alkylation reactions.[4]
-
The reaction mixture is heated to reflux and maintained at this temperature for several hours, with reaction progress monitored by a suitable analytical technique (e.g., TLC, GC-MS).
-
Upon completion, the reaction mixture is cooled, and the solid byproducts (e.g., potassium chloride) are removed by filtration.
-
The solvent is removed under reduced pressure, and the crude product is purified, typically by vacuum distillation or column chromatography.
Visualization of the Synthetic Workflow
Caption: Overall synthetic workflow from piperazine.
Safety Considerations
Chemical synthesis requires strict adherence to safety protocols. All procedures should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
-
Piperazine: Corrosive and can cause severe skin and eye burns.[5][6] It may also cause allergic skin and respiratory reactions.[5][6] Handle with care, avoiding inhalation of dust and direct contact.[7]
-
N-Methylpiperazine: A flammable and corrosive liquid.[8]
-
Chloroacetonitrile: Toxic and should be handled with extreme caution.
-
Formic Acid: Corrosive and can cause severe burns.
-
Formaldehyde: A known carcinogen and sensitizer.
Always consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.
Characterization of this compound
The final product should be characterized to confirm its identity and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify the characteristic nitrile (C≡N) stretching frequency.
The molecular formula for this compound is C₇H₁₃N₃, with a molecular weight of 139.20 g/mol .[9]
Conclusion
The synthesis of this compound from piperazine is a well-established and efficient process. By carefully selecting the appropriate reaction conditions for the initial N-methylation and subsequent N-alkylation, high yields of the desired product can be achieved. This guide provides the fundamental knowledge and practical protocols for researchers and drug development professionals to successfully synthesize this important chemical intermediate. Adherence to safety protocols is paramount throughout the entire synthetic sequence.
References
- 1. mdpi.com [mdpi.com]
- 2. CN101239957A - Synthesis method of N-methylpiperazine - Google Patents [patents.google.com]
- 3. US3154552A - Methylation of piperazines - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. nj.gov [nj.gov]
- 7. ICSC 1032 - PIPERAZINE (anhydrous) [chemicalsafety.ilo.org]
- 8. N-Methylpiperazine - Wikipedia [en.wikipedia.org]
- 9. vibrantpharma.com [vibrantpharma.com]
An In-depth Technical Guide on the Mechanism of Action of (4-Methylpiperazin-1-yl)acetonitrile in Organic Reactions
Abstract
(4-Methylpiperazin-1-yl)acetonitrile is a versatile bifunctional molecule that has garnered significant interest in the fields of organic synthesis and medicinal chemistry. Its unique structure, incorporating both a nucleophilic piperazine moiety and a reactive acetonitrile group, allows it to participate in a diverse array of chemical transformations. This technical guide provides a comprehensive overview of the core mechanisms through which this compound acts in organic reactions. We will delve into its role as a nucleophile via the piperazine nitrogen, and as a precursor to a potent carbon-based nucleophile through the deprotonation of the α-methylene group. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this valuable building block.
Introduction to this compound: A Molecule of Duality
This compound, with the CAS number 874-77-1, is a substituted piperazine derivative that presents a fascinating case of dual reactivity.[1] The molecule's structure is characterized by a piperazine ring N-substituted with a methyl group at the 4-position and a cyanomethyl group at the 1-position. This arrangement bestows upon it two distinct reactive centers, enabling its participation in a variety of reaction pathways critical to the synthesis of complex organic molecules and pharmacologically active compounds.
The piperazine ring is a common scaffold in medicinal chemistry, known to impart favorable pharmacokinetic properties to drug candidates.[2] The presence of the acetonitrile moiety introduces a valuable synthetic handle, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. Understanding the interplay and selective utilization of these two functional groups is key to harnessing the full synthetic potential of this compound.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₃N₃ | [1] |
| Molecular Weight | 139.20 g/mol | [1] |
| CAS Number | 874-77-1 | [1] |
| Appearance | Solid | [1] |
| Purity | Typically >97% | [1] |
Mechanism I: The Nucleophilic Character of the Piperazine Nitrogen
The nitrogen atom at the 1-position of the piperazine ring in this compound possesses a lone pair of electrons, rendering it nucleophilic. This inherent nucleophilicity allows the molecule to readily participate in a range of substitution and addition reactions.
Nucleophilic Aromatic Substitution (SNAr)
The piperazine nitrogen can act as a potent nucleophile in SNAr reactions, displacing leaving groups on electron-deficient aromatic or heteroaromatic rings. This is a cornerstone of synthetic strategies for introducing the piperazine motif into various scaffolds. For instance, piperazine derivatives are known to react with activated fluoro- or chloro-substituted pyridines and pyrimidines.[3] The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate, followed by the expulsion of the leaving group to yield the substituted product.
Experimental Protocol: General Procedure for SNAr Reaction with an Activated Aryl Halide
-
To a solution of the activated aryl halide (1.0 eq.) in a suitable solvent such as dimethylformamide (DMF) or acetonitrile, add this compound (1.1 eq.) and a base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0 eq.).
-
Heat the reaction mixture to a temperature ranging from 80 °C to 120 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-arylpiperazine derivative.
Figure 1: General mechanism of an SNAr reaction.
Mechanism II: Reactivity of the α-Methylene Group
The acetonitrile moiety of this compound provides a second, distinct mode of reactivity centered on the α-carbon (the carbon adjacent to the nitrile group). The protons on this methylene group are acidic due to the electron-withdrawing nature of the cyano group and the adjacent nitrogen atom. This acidity allows for deprotonation by a suitable base to form a resonance-stabilized carbanion.
Formation of a Nucleophilic Carbanion
The pKa of protons alpha to a nitrile group is typically in the range of 25-30, making them accessible for deprotonation by common bases such as alkali metal hydrides, alkoxides, or organolithium reagents. The resulting carbanion is a potent nucleophile that can participate in a variety of carbon-carbon bond-forming reactions.
References
Spectroscopic Characterization of (4-Methylpiperazin-1-yl)acetonitrile: A Technical Guide
Foreword
In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. (4-Methylpiperazin-1-yl)acetonitrile, a molecule incorporating the versatile piperazine scaffold, presents a case study in the application of modern spectroscopic techniques. This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The interpretation herein is grounded in fundamental principles and extensive experience in spectral analysis, offering a robust framework for researchers engaged in the synthesis and characterization of similar molecules. While direct experimental spectra for this specific compound are not widely published, this document serves as a comprehensive predictive guide, empowering scientists to confidently identify and characterize this compound in their own laboratories.
Molecular Structure and Spectroscopic Overview
This compound (CAS No: 874-77-1, Molecular Formula: C₇H₁₃N₃, Molecular Weight: 139.20 g/mol ) possesses a unique combination of functional groups that give rise to a distinct spectroscopic fingerprint.[1][2] The molecule consists of a piperazine ring N-substituted with a methyl group and a cyanomethyl (acetonitrile) group. This structure offers several key features for spectroscopic analysis: the piperazine ring protons, the methyl group protons, the methylene protons of the acetonitrile moiety, and the characteristic nitrile functional group.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide a wealth of information regarding the connectivity and chemical environment of each atom.
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum of this compound is predicted to exhibit four distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the electron-withdrawing nature of the adjacent nitrogen atoms and the nitrile group.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| a | ~ 3.60 | Singlet | 2H | -CH₂-CN |
| b | ~ 2.60 | Triplet | 4H | Piperazine ring protons adjacent to -CH₂CN |
| c | ~ 2.45 | Triplet | 4H | Piperazine ring protons adjacent to -CH₃ |
| d | ~ 2.30 | Singlet | 3H | -CH₃ |
Causality Behind the Assignments:
-
Signal a (-CH₂-CN): The methylene protons of the acetonitrile group are adjacent to a nitrogen atom and the electron-withdrawing nitrile group. This deshielding effect is expected to shift their resonance downfield to approximately 3.60 ppm. The absence of adjacent protons results in a singlet.
-
Signals b and c (Piperazine Protons): The eight protons on the piperazine ring are chemically non-equivalent due to the different substituents on the nitrogen atoms. The four protons on the carbons adjacent to the nitrogen bearing the cyanomethyl group (b) are expected to be slightly more deshielded than those adjacent to the methyl-bearing nitrogen (c). Both sets of protons would likely appear as triplets due to coupling with the neighboring piperazine methylene protons.
-
Signal d (-CH₃): The methyl group protons are attached to a nitrogen atom, which causes a downfield shift to around 2.30 ppm. As there are no adjacent protons, this signal will be a sharp singlet.
¹³C NMR Spectroscopy: The Carbon Backbone
The proton-decoupled ¹³C NMR spectrum will provide complementary information, revealing the number of unique carbon environments and their electronic nature.
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Signal | Chemical Shift (δ, ppm) | Assignment |
| e | ~ 117 | -C≡N |
| f | ~ 55 | Piperazine ring carbons adjacent to -CH₂CN |
| g | ~ 53 | Piperazine ring carbons adjacent to -CH₃ |
| h | ~ 48 | -CH₂-CN |
| i | ~ 46 | -CH₃ |
Expert Interpretation:
-
Signals f and g (Piperazine Carbons): The four carbon atoms of the piperazine ring are divided into two sets based on their proximity to the different nitrogen substituents. Their resonances are expected in the 50-60 ppm region.
-
Signal h (-CH₂-CN): The methylene carbon, attached to both a nitrogen and the nitrile group, will be found in the 45-50 ppm range.
-
Signal i (-CH₃): The methyl carbon attached to the nitrogen atom will have a chemical shift of around 46 ppm.
Infrared (IR) Spectroscopy: Vibrational Signatures
IR spectroscopy is an invaluable technique for identifying the presence of specific functional groups. The IR spectrum of this compound will be dominated by vibrations associated with the nitrile group and the C-H bonds of the alkyl moieties.
Key Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration |
| ~ 2245 | Medium, Sharp | C≡N stretch |
| 2950-2800 | Strong | C-H stretch (alkyl) |
| 1450 | Medium | C-H bend (methylene and methyl) |
| 1150-1000 | Strong | C-N stretch |
Analysis of Vibrational Modes:
The most diagnostic peak in the IR spectrum is the sharp absorption around 2245 cm⁻¹, which is characteristic of a nitrile (C≡N) stretching vibration.[4] The presence of strong C-H stretching bands just below 3000 cm⁻¹ confirms the aliphatic nature of the molecule. The C-N stretching vibrations of the piperazine ring and the attached groups will appear in the fingerprint region.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure.
Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Predicted Identity |
| 139 | [M]⁺ (Molecular Ion) |
| 99 | [M - CH₂CN]⁺ |
| 70 | [M - C₄H₉N]⁺ |
| 56 | [C₃H₆N]⁺ |
| 42 | [C₂H₄N]⁺ |
Mechanistic Insights into Fragmentation:
Upon electron ionization, the molecular ion [M]⁺ at m/z 139 is expected to be observed. A primary and highly probable fragmentation pathway involves the cleavage of the C-N bond between the piperazine ring and the cyanomethyl group, leading to a stable piperazinyl cation fragment at m/z 99. Further fragmentation of the piperazine ring would lead to smaller characteristic ions.
Molecular Structure and Key Fragmentation
Caption: Predicted EI-MS fragmentation pathway.
Experimental Protocols
To ensure the acquisition of high-quality, reproducible data, the following standardized protocols are recommended.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 500 MHz NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a 90° pulse, a relaxation delay of 1 second, and 16 scans.
-
¹³C NMR Acquisition: Acquire the proton-decoupled spectrum with a 30° pulse, a relaxation delay of 2 seconds, and 1024 scans.
-
Data Processing: Process the free induction decay (FID) with an exponential window function and perform Fourier transformation. Phase and baseline correct the resulting spectrum. Reference the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.[5]
IR Spectroscopy
-
Sample Preparation: Prepare a thin film of the neat liquid sample between two potassium bromide (KBr) plates. If the sample is a solid, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Background Correction: Perform a background scan of the empty sample compartment or the pure KBr pellet and subtract it from the sample spectrum.
Experimental Workflow for Spectroscopic Analysis
Caption: Comprehensive workflow for analysis.
Mass Spectrometry
-
Sample Introduction: Introduce the sample, dissolved in a volatile solvent such as methanol or acetonitrile, into the mass spectrometer via direct infusion or through a gas chromatograph (GC) inlet.
-
Ionization: Utilize Electron Ionization (EI) at 70 eV.
-
Mass Analysis: Scan a mass-to-charge (m/z) range of 50-200 amu.
-
Data Interpretation: Identify the molecular ion peak and analyze the major fragment ions to deduce the structure.
Conclusion: A Self-Validating Spectroscopic Profile
The combination of NMR, IR, and Mass Spectrometry provides a powerful and self-validating system for the characterization of this compound. The predicted data presented in this guide, from the specific chemical shifts in NMR to the characteristic nitrile stretch in IR and the logical fragmentation in MS, creates a unique and identifiable spectroscopic profile. This guide serves as a robust reference for researchers, enabling them to confidently synthesize, identify, and utilize this compound in their drug discovery and development endeavors. The principles and methodologies outlined herein are broadly applicable, reinforcing the foundational role of spectroscopy in modern chemical science.
References
A Guide to the Crystal Structure Analysis of Novel Piperazine Derivatives: A Case Study of (4-Methylpiperazin-1-yl)acetonitrile
Abstract
This technical guide provides a comprehensive overview of the principles and methodologies involved in the single-crystal X-ray diffraction (XRD) analysis of novel piperazine derivatives, using (4-Methylpiperazin-1-yl)acetonitrile as a representative case study. Piperazine and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry, forming the core of numerous approved drugs targeting a wide array of biological pathways.[1][2][3] Elucidating the precise three-dimensional atomic arrangement of these molecules is paramount for understanding their structure-activity relationships (SAR), optimizing their pharmacological profiles, and ensuring intellectual property protection. This guide is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, field-proven insights into the crystallographic workflow.
Introduction: The Significance of Piperazine Scaffolds in Drug Discovery
The piperazine ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, is a cornerstone in modern medicinal chemistry.[4] Its prevalence stems from its ability to confer favorable pharmacokinetic properties, such as improved aqueous solubility and the ability to cross the blood-brain barrier, making it a valuable component in drugs targeting the central nervous system (CNS).[2] Furthermore, the piperazine moiety can engage in a variety of molecular interactions, including hydrogen bonding, and provides a synthetically tractable framework for creating diverse chemical libraries.[5]
Derivatives of piperazine have been successfully incorporated into treatments for a multitude of conditions, including:
-
Antipsychotics and Antidepressants: Modulating dopamine and serotonin receptors.[3][4]
-
Antihistamines: Treating allergies.[3]
-
Anticancer Agents: Acting as kinase inhibitors.[2]
Given this therapeutic importance, a detailed understanding of the solid-state conformation, intermolecular interactions, and packing motifs of novel piperazine derivatives like this compound is critical for rational drug design and development. Single-crystal X-ray diffraction is the definitive technique for obtaining this atomic-level structural information.[6][7]
Theoretical Foundations of Single-Crystal X-ray Diffraction
Single-crystal XRD is a powerful, non-destructive analytical technique that provides precise information about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, bond angles, and atomic positions.[7][8] The fundamental principle of this technique is the interaction of X-rays with the electron clouds of atoms arranged in a periodic crystal lattice.[9][10]
Bragg's Law: The Cornerstone of Diffraction
When a monochromatic beam of X-rays strikes a crystal, the waves are scattered by the electrons of the atoms. Constructive interference of these scattered X-rays occurs only when the path difference between waves scattered from adjacent parallel planes of atoms is an integer multiple of the X-ray wavelength. This condition is described by Bragg's Law:[11][12][13]
nλ = 2d sinθ
Where:
-
n is an integer representing the order of reflection.
-
λ is the wavelength of the incident X-rays.
-
d is the spacing between the crystal lattice planes.
-
θ is the angle of incidence of the X-ray beam.
By systematically rotating the crystal and measuring the angles and intensities of the diffracted beams, a three-dimensional map of the electron density within the crystal can be constructed.[14][15][16]
The Experimental Workflow: From Crystal to Structure
The process of determining a crystal structure can be broken down into a series of logical steps, each requiring careful execution and interpretation.
Caption: The comprehensive workflow for crystal structure analysis.
Step 1: Synthesis and Crystallization
The first and often most challenging step is obtaining high-quality single crystals suitable for diffraction. For this compound, a typical synthesis might involve the reaction of 1-methylpiperazine with chloroacetonitrile.
Protocol for Crystal Growth:
-
Solvent Selection: A range of solvents of varying polarities should be screened. A good starting point is a solvent in which the compound is sparingly soluble.
-
Slow Evaporation: A saturated solution of the compound is prepared and left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over several days to weeks.
-
Vapor Diffusion: A solution of the compound in a volatile solvent is placed in a small open vial, which is then placed in a larger sealed container with a less volatile solvent in which the compound is insoluble. The slow diffusion of the anti-solvent into the solution reduces the compound's solubility, promoting crystallization.
-
Cooling: A saturated solution at an elevated temperature is slowly cooled to room temperature or below.
Step 2: Data Collection
Once a suitable crystal (typically 0.1-0.3 mm in size) is obtained, it is mounted on a goniometer head and placed in the X-ray diffractometer.[8][9]
Instrumentation:
-
X-ray Source: Commonly a sealed tube or a microfocus source generating X-rays of a specific wavelength (e.g., Mo Kα or Cu Kα).
-
Goniometer: A device that precisely rotates the crystal in the X-ray beam.
-
Detector: A sensitive area detector (e.g., CCD or CMOS) that records the diffraction pattern.[8]
The crystal is cooled, typically to 100 K, to minimize thermal vibrations of the atoms, resulting in a clearer diffraction pattern.[17] A series of diffraction images are collected as the crystal is rotated.[14]
Step 3: Data Processing and Structure Solution
The raw diffraction images are processed to yield a list of reflection intensities and their corresponding Miller indices (h, k, l).[18][19]
-
Integration: The software identifies the diffraction spots, determines their intensities, and assigns Miller indices to each reflection.[18]
-
Scaling and Merging: The intensities from all images are scaled to a common reference frame and symmetry-equivalent reflections are merged to produce a unique set of data.[18]
-
Structure Solution: The "phase problem" is the central challenge in crystallography, as the detectors only measure the intensities (amplitudes) of the diffracted waves, not their phases. For small molecules like our target compound, "direct methods" are typically used. These are computational techniques that use statistical relationships between the reflection intensities to estimate the initial phases.[17] This allows for the calculation of an initial electron density map.
Step 4: Structure Refinement and Validation
The initial model of the structure is refined using a least-squares method to improve the agreement between the observed diffraction data and the data calculated from the model.[17][20]
Refinement involves adjusting:
-
Atomic coordinates (x, y, z)
-
Atomic displacement parameters (modeling thermal motion)
-
Site occupancy factors (if there is disorder)
The quality of the final structure is assessed by several factors, including the R-factor (a measure of the agreement between observed and calculated structure factors) and the residual electron density map. The final validated structure is typically reported in a standard Crystallographic Information File (CIF) format.
Interpreting the Crystal Structure of a Piperazine Derivative
While a definitive crystal structure for this compound is not publicly available at the time of writing, we can infer likely structural features based on related compounds, such as 4-methylpiperazin-1-ium 4-iodobenzoate.[21]
Key Structural Features to Analyze:
-
Conformation of the Piperazine Ring: The piperazine ring typically adopts a chair conformation to minimize steric strain. The orientation of the substituents (the methyl and acetonitrile groups) as either axial or equatorial will be a key feature.
-
Bond Lengths and Angles: These should be compared to standard values to identify any unusual geometric parameters that might indicate electronic or steric effects.
-
Intermolecular Interactions: In the solid state, molecules are held together by a network of non-covalent interactions. For a piperazine derivative, one would look for:
-
Hydrogen Bonds: The nitrogen atoms of the piperazine ring can act as hydrogen bond acceptors.
-
van der Waals Forces: These are ubiquitous and contribute to the overall packing efficiency.
-
-
Crystal Packing: The overall arrangement of molecules in the unit cell determines the crystal's density and stability.
Anticipated Data for this compound:
Below is a hypothetical table of crystallographic data that one might expect to obtain for the title compound.
| Parameter | Expected Value |
| Chemical Formula | C₇H₁₃N₃ |
| Formula Weight | 139.20 g/mol |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | e.g., P2₁/c or Pca2₁ |
| a, b, c (Å) | 5-15 Å |
| α, β, γ (°) | α=γ=90°, β≈90-120° (for monoclinic) |
| Volume (ų) | 800-1200 |
| Z (molecules/unit cell) | 4 or 8 |
| Calculated Density (g/cm³) | 1.1-1.3 |
| R-factor | < 0.05 for a well-refined structure |
Conclusion: The Power of Structural Insight
The crystal structure analysis of a novel compound like this compound provides invaluable, unambiguous information about its three-dimensional nature. This knowledge is not merely academic; it is a critical component of modern drug discovery and development.[4] By understanding the precise conformation and intermolecular interactions, medicinal chemists can make more informed decisions in the design of next-generation therapeutics with enhanced efficacy, selectivity, and pharmacokinetic properties. This guide provides a robust framework for researchers to approach the crystallographic analysis of piperazine derivatives and other important pharmaceutical compounds with confidence and scientific rigor.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. adanipharma.net [adanipharma.net]
- 4. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. pulstec.net [pulstec.net]
- 8. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 9. fiveable.me [fiveable.me]
- 10. Crystal Structure Analysis | bartleby [bartleby.com]
- 11. fiveable.me [fiveable.me]
- 12. Bragg’S Law [acemate.ai]
- 13. Bragg's law - Wikipedia [en.wikipedia.org]
- 14. youtube.com [youtube.com]
- 15. Bragg's Law: Formula, Derivation & XRD Applications Explained [vedantu.com]
- 16. byjus.com [byjus.com]
- 17. fiveable.me [fiveable.me]
- 18. portlandpress.com [portlandpress.com]
- 19. X-ray data processing - PMC [pmc.ncbi.nlm.nih.gov]
- 20. books.rsc.org [books.rsc.org]
- 21. Crystal structure studies of 4-ethylpiperazin-1-ium 3,5-dinitrobenzoate, 4-methylpiperazin-1-ium 3,5-dinitrobenzoate and 4-methylpiperazin-1-ium 4-iodobenzoate - PMC [pmc.ncbi.nlm.nih.gov]
Solubility of (4-Methylpiperazin-1-yl)acetonitrile in common organic solvents
An In-depth Technical Guide to the Solubility of (4-Methylpiperazin-1-yl)acetonitrile in Common Organic Solvents
Abstract
The solubility of active pharmaceutical ingredients (APIs) and their intermediates is a critical parameter in drug development, influencing everything from reaction kinetics in synthesis to bioavailability in final formulations. This compound, a key building block in medicinal chemistry, presents a unique solubility profile due to its combination of polar and non-polar structural features. This technical guide provides a comprehensive analysis of its expected solubility in common organic solvents, grounded in fundamental chemical principles. As explicit quantitative data for this specific compound is not widely published, this document focuses on establishing a robust, inferred solubility profile and details the authoritative experimental methodology for its precise determination. This guide is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this compound's behavior in various solvent systems.
Introduction to this compound
This compound, with the chemical formula C₇H₁₃N₃ and a molecular weight of 139.20 g/mol , is a heterocyclic compound featuring a piperazine ring N-substituted with a methyl group and an acetonitrile moiety.[1] Its structure incorporates several key functional groups that dictate its physicochemical properties:
-
A Tertiary Amine (Methylpiperazine): The two nitrogen atoms in the piperazine ring, one of which is tertiary, can act as hydrogen bond acceptors and are sites of basicity.
-
A Nitrile Group (-C≡N): The cyano group is highly polar and can participate in dipole-dipole interactions.
-
An Aliphatic Backbone: The ethyl and methyl groups, along with the piperazine ring's carbon atoms, contribute to the molecule's non-polar character.
The interplay of these features suggests a nuanced solubility profile, making a systematic evaluation essential for its effective use in synthetic chemistry and pharmaceutical formulation. Poor solubility can lead to challenges in drug discovery, including unreliable results in in-vitro assays and poor bioavailability.[2][3]
Inferred Solubility Profile: A Theoretical Framework
The principle of "like dissolves like" provides a foundational basis for predicting the solubility of a solute in a given solvent.[4] This principle is governed by the balance of intermolecular forces—such as hydrogen bonding, dipole-dipole interactions, and van der Waals forces—between solute-solute, solvent-solvent, and solute-solvent molecules.
Based on the structure of this compound, we can infer a qualitative solubility profile. The presence of the polar nitrile group and the hydrogen bond-accepting nitrogen atoms suggests good solubility in polar solvents. However, the non-polar hydrocarbon components may limit solubility in highly aqueous systems while enabling dissolution in less polar organic solvents.
Table 1: Inferred Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Solvent Example | Inferred Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | These solvents can act as hydrogen bond donors, interacting favorably with the nitrogen atoms of the piperazine ring. Their polarity aligns well with the polar nitrile group. |
| Water | Moderate to Low | While the polar groups can interact with water, the non-polar hydrocarbon backbone may limit miscibility. The basicity of the piperazine nitrogen means solubility will be highly pH-dependent, increasing significantly in acidic conditions due to salt formation. | |
| Polar Aprotic | Acetonitrile (MeCN) | High | Acetonitrile is a polar aprotic solvent that shares the nitrile functional group, promoting strong dipole-dipole interactions.[5][6][7] |
| Dimethyl Sulfoxide (DMSO) | High | DMSO is a powerful, highly polar solvent capable of disrupting solute-solute interactions for a wide range of compounds. | |
| Dimethylformamide (DMF) | High | Similar to DMSO, DMF is a strong polar aprotic solvent that should readily dissolve the compound. | |
| Acetone | Moderate | Acetone's polarity should allow for moderate dissolution, though it is a weaker solvent for polar compounds compared to DMSO or DMF. | |
| Non-Polar | Toluene, Hexane | Low to Very Low | The dominant non-polar nature of these solvents makes them poor candidates for dissolving a molecule with significant polar character. The energy required to break the solute-solute dipole interactions would not be compensated by weak solute-solvent van der Waals forces. |
| Chlorinated | Dichloromethane (DCM) | Moderate to High | DCM has an intermediate polarity and is effective at dissolving a wide range of organic compounds. It is expected to be a suitable solvent. |
Experimental Determination of Thermodynamic Solubility
To move beyond inference and obtain precise, quantitative data, experimental measurement is required. The "gold standard" for determining the thermodynamic equilibrium solubility of a compound is the Shake-Flask Method .[8][9] This method is considered the most reliable because it measures the concentration of a saturated solution that is in true thermodynamic equilibrium with the solid compound.[8][10]
Logical Workflow for Solubility Classification
Before quantitative analysis, a qualitative assessment can efficiently classify the compound and guide solvent selection.
Caption: Preliminary solubility classification workflow.
Protocol: Equilibrium Shake-Flask Method
This protocol provides a detailed, step-by-step methodology for determining the solubility of this compound.
Objective: To determine the equilibrium (thermodynamic) solubility of the compound in a selected organic solvent at a controlled temperature (e.g., 25 °C).
Materials:
-
This compound (solid)
-
Selected organic solvent (HPLC grade or higher)
-
Glass vials with PTFE-lined screw caps
-
Orbital shaker or rotator in a temperature-controlled incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a glass vial. "Excess" means enough solid remains undissolved at the end of the experiment, which is a visual confirmation that equilibrium with the solid phase has been achieved.[11]
-
Accurately add a known volume of the selected solvent (e.g., 5.0 mL) to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in an orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C).
-
Agitate the mixture at a constant speed for a sufficient duration to ensure equilibrium is reached. This typically requires 24 to 72 hours.[11] The system is at equilibrium when the concentration of the solute in the solution remains constant over time.
-
-
Phase Separation:
-
After equilibration, remove the vial from the shaker and let it stand undisturbed at the same constant temperature to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter (0.22 µm) into a clean vial. This step is critical to remove all undissolved solid particles, which would otherwise lead to an overestimation of solubility.
-
-
Analysis and Quantification:
-
Prepare a series of standard solutions of the compound in the same solvent with known concentrations.
-
Develop an HPLC method capable of separating and quantifying the compound.
-
Inject the standard solutions to generate a calibration curve (Peak Area vs. Concentration). The curve must demonstrate linearity (e.g., R² > 0.99).
-
Accurately dilute the filtered sample solution with the solvent to bring its concentration within the linear range of the calibration curve.
-
Inject the diluted sample into the HPLC system and determine its concentration from the calibration curve.
-
Calculate the original solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in units of mg/mL or mol/L.
-
Workflow for Shake-Flask Solubility Determination
Caption: The Equilibrium Shake-Flask experimental workflow.
Safety and Handling
This compound is classified as an irritant and is harmful if swallowed. All handling should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. Refer to the supplier's Safety Data Sheet (SDS) for complete handling and disposal information.
The organic solvents used in solubility studies each carry their own hazards. For example, acetonitrile is a highly flammable liquid and is harmful if inhaled or swallowed.[12][13][14][15][16] Always consult the specific SDS for each solvent before use and ensure proper storage and waste disposal procedures are followed.
Conclusion
References
- 1. This compound | C7H13N3 | CID 10582860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 3. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 4. benchchem.com [benchchem.com]
- 5. Acetonitrile | 75-05-8 [chemicalbook.com]
- 6. Acetonitrile - Sciencemadness Wiki [sciencemadness.org]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Solubility equilibrium - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. fishersci.com [fishersci.com]
- 14. airgas.com [airgas.com]
- 15. scienceinteractive.com [scienceinteractive.com]
- 16. agilent.com [agilent.com]
An In-depth Technical Guide to the Starting Materials for the Synthesis of (4-Methylpiperazin-1-yl)acetonitrile
Introduction
(4-Methylpiperazin-1-yl)acetonitrile, a key heterocyclic building block, is a pivotal intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs) and other high-value organic compounds. Its structure, featuring a reactive nitrile group and a basic 1-methylpiperazine moiety, makes it a versatile synthon for constructing more complex molecular architectures. The piperazine ring, in particular, is a privileged scaffold in medicinal chemistry, known to enhance aqueous solubility and modulate pharmacokinetic properties.[1] This guide provides a comprehensive analysis of the principal synthetic routes to this compound, with a core focus on the selection of starting materials, the underlying chemical principles, and the practical considerations essential for researchers and process chemists in the field of drug development.
Core Synthetic Strategies: A Mechanistic Overview
The synthesis of this compound primarily revolves around the formation of the N-CH₂CN bond. This can be achieved through two mechanistically distinct and industrially relevant pathways:
-
Nucleophilic Substitution (SN2) Pathway: This is the most direct and widely employed method, involving the reaction of a nucleophilic nitrogen atom from 1-methylpiperazine with an electrophilic cyanomethyl group.
-
Mannich-Type Condensation Pathway: This one-pot, multi-component reaction involves the condensation of an amine, formaldehyde, and a cyanide source, offering an alternative route with different economic and safety considerations.
This guide will dissect each pathway, examining the critical starting materials, the rationale behind experimental design, and detailed procedural outlines.
Pathway I: Synthesis via Nucleophilic Substitution
This strategy represents a classic SN2 reaction, where the secondary amine of 1-methylpiperazine attacks a haloacetonitrile, displacing the halide to form the desired product.
Core Starting Materials
-
Nucleophile: 1-Methylpiperazine (C₅H₁₂N₂)
-
Electrophile: Chloroacetonitrile (ClCH₂CN) or Bromoacetonitrile (BrCH₂CN)
-
Base (Acid Scavenger): Potassium Carbonate (K₂CO₃), Sodium Carbonate (Na₂CO₃), or Triethylamine (Et₃N)
Reaction Principle and Causality
The reaction proceeds via a standard SN2 mechanism. The lone pair of electrons on the secondary nitrogen of 1-methylpiperazine initiates a nucleophilic attack on the electron-deficient methylene carbon of the haloacetonitrile. This forms a transition state where the N-C bond is forming and the C-Halogen bond is breaking, ultimately leading to the displacement of the halide ion.
A crucial aspect of this reaction is the concurrent formation of a hydrohalic acid (HCl or HBr). This acid will readily protonate the basic 1-methylpiperazine, rendering it non-nucleophilic and halting the reaction. To prevent this, a base is required to act as an acid scavenger, neutralizing the acid as it is formed. An excess of 1-methylpiperazine can serve this purpose, but it is often more economical and efficient to use an inorganic base like potassium carbonate.
Experimental Protocol: Synthesis from 1-Methylpiperazine and Chloroacetonitrile
Objective: To synthesize this compound via nucleophilic substitution.
Materials:
-
1-Methylpiperazine (1.0 eq)
-
Chloroacetonitrile (1.0-1.1 eq)
-
Anhydrous Potassium Carbonate (1.5-2.0 eq)
-
Acetonitrile (Solvent)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-methylpiperazine, anhydrous potassium carbonate, and acetonitrile.
-
Stir the suspension at room temperature for 15-20 minutes.
-
Slowly add chloroacetonitrile to the reaction mixture. Chloroacetonitrile is a lachrymator and should be handled in a well-ventilated fume hood.
-
Heat the reaction mixture to reflux (approx. 82°C for acetonitrile) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts (potassium carbonate and potassium chloride).
-
Wash the filter cake with a small amount of acetonitrile.
-
Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude oil can be purified by vacuum distillation to yield pure this compound.
Data Summary: Nucleophilic Substitution Route
| Parameter | Typical Value/Condition | Rationale |
| Yield | 80-95% | High efficiency due to the direct nature of the SN2 reaction. |
| Purity | >97% (after distillation) | Side products are minimal; primarily involves unreacted starting materials and salts. |
| Reaction Time | 4-8 hours | Dependent on temperature and solvent choice. |
| Temperature | 60-85°C | Provides sufficient thermal energy to overcome the activation barrier without significant side reactions. |
| Key Safety | Chloroacetonitrile is toxic and a lachrymator. Use appropriate PPE and a fume hood. |
Workflow Visualization
Caption: Workflow for SN2 Synthesis.
Pathway II: Synthesis via Mannich-Type Condensation
This pathway offers a convergent one-pot synthesis from simpler, less functionalized starting materials. It relies on the classic Mannich reaction, which involves the aminoalkylation of a carbon acid, in this case, the cyanide ion.
Core Starting Materials
-
Amine: 1-Methylpiperazine (C₅H₁₂N₂)
-
Aldehyde: Formaldehyde (CH₂O), typically as a 37% aqueous solution (formalin).
-
Cyanide Source: Sodium Cyanide (NaCN) or Potassium Cyanide (KCN).
Reaction Principle and Causality
The reaction is initiated by the nucleophilic attack of the secondary amine (1-methylpiperazine) on the carbonyl carbon of formaldehyde. This is followed by dehydration to form a highly reactive N-methyl-N'-methylenepiperazin-1-ium ion, commonly known as an Eschenmoser salt precursor or simply an iminium ion.
This electrophilic iminium ion is then readily attacked by the nucleophilic cyanide anion (from NaCN or KCN) to form the final product. The entire sequence is a cascade of reactions occurring in a single pot. Temperature and pH control are paramount. The reaction must be maintained at a low temperature (0-5°C) to manage its exothermic nature and prevent the formation of polymeric byproducts.[2] Furthermore, careful pH management, often by the controlled addition of an acid like acetic acid, is necessary to facilitate iminium ion formation without causing excessive protonation of the cyanide source, which would liberate highly toxic hydrogen cyanide (HCN) gas.[2]
Experimental Protocol: One-Pot Mannich-Type Synthesis
Objective: To synthesize this compound via a one-pot condensation.
Materials:
-
1-Methylpiperazine (1.0 eq)
-
Formaldehyde (37% aq. solution, 1.05 eq)
-
Sodium Cyanide (1.0 eq)
-
Water (Solvent)
-
Hydrochloric Acid or Acetic Acid (for pH adjustment)
Procedure:
-
In a flask fitted with a mechanical stirrer and a thermometer, placed in an ice-salt bath, combine 1-methylpiperazine and water. Cool the solution to 0°C.
-
Slowly add the formaldehyde solution while maintaining the temperature below 5°C. Stir for 30 minutes to allow for the formation of the hydroxymethyl intermediate.
-
In a separate beaker, prepare a solution of sodium cyanide in water.
-
CRITICAL STEP: Under vigorous stirring and strict temperature control (0-5°C), slowly and simultaneously add the sodium cyanide solution and a dilute acid (e.g., acetic acid) to the reaction flask. The rate of addition should be controlled to keep the pH slightly acidic and the temperature low. This step produces toxic HCN gas and must be performed in a highly efficient fume hood.
-
After the addition is complete, allow the mixture to stir for an additional 1-2 hours at low temperature.
-
Extract the aqueous mixture with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by vacuum distillation.
Data Summary: Mannich-Type Route
| Parameter | Typical Value/Condition | Rationale |
| Yield | 60-75% | Generally lower than the SN2 route due to potential side reactions and polymerization. |
| Purity | >95% (after distillation) | Requires careful purification to remove byproducts. |
| Reaction Time | 2-4 hours | The reaction is typically faster than the substitution method. |
| Temperature | 0-5°C | Essential for controlling exothermicity and preventing byproduct formation.[2] |
| Key Safety | Extreme Hazard: Involves sodium cyanide and the potential liberation of highly toxic HCN gas. Requires specialized handling and safety protocols. |
Workflow Visualization
Caption: Workflow for Mannich-Type Synthesis.
Procurement and Synthesis of Primary Starting Materials
A comprehensive guide must also consider the synthesis of the key precursors, as their availability and cost are critical to the overall process viability.
Synthesis of 1-Methylpiperazine
1-Methylpiperazine is a widely available chemical, but its synthesis from the cheaper precursor, piperazine, is a common industrial practice.
-
Eschweiler-Clarke Reaction: This classic method involves the reductive amination of piperazine using a mixture of formaldehyde and formic acid. The reaction is robust and generally provides good yields, though it can be lengthy and require careful workup.
-
Catalytic Reductive Amination: A greener alternative involves reacting piperazine with formaldehyde in the presence of hydrogen gas and a catalyst, such as Raney Nickel.[3] This method offers high efficiency and cleaner product profiles.
-
Direct Alkylation: Reacting piperazine with a methylating agent like methyl chloride can also produce 1-methylpiperazine. This process requires pressure vessels and careful control of stoichiometry to minimize the formation of the 1,4-dimethylpiperazine byproduct.[4]
Synthesis of Chloroacetonitrile
Chloroacetonitrile is typically prepared via the dehydration of chloroacetamide. The most common laboratory and industrial method uses a powerful dehydrating agent.
-
Dehydration with Phosphorus Pentoxide (P₂O₅): Chloroacetamide is heated with phosphorus pentoxide, often in a high-boiling inert solvent like trimethylbenzene, to drive the dehydration.[5] The product is then isolated by distillation.
Comparative Analysis of Synthetic Pathways
| Feature | Pathway I: Nucleophilic Substitution | Pathway II: Mannich-Type Condensation |
| Starting Materials | 1-Methylpiperazine, Haloacetonitrile | 1-Methylpiperazine, Formaldehyde, NaCN/KCN |
| Atom Economy | Moderate; a salt byproduct is formed. | High; most atoms are incorporated into the product. |
| Process Safety | Handles lachrymatory and toxic haloacetonitriles. | Extreme Hazard. Handles highly toxic cyanide salts and can generate lethal HCN gas. Requires specialized facilities. |
| Yield & Purity | Generally higher yields (80-95%) and simpler purification. | Yields are typically lower (60-75%) with more potential for byproducts. |
| Scalability | Readily scalable with standard chemical reactors. | Scalability is challenging due to extreme safety risks and stringent temperature control requirements. |
| Cost-Effectiveness | Dependent on the cost of haloacetonitriles. | Uses cheaper, more basic feedstocks (formaldehyde, NaCN), but safety infrastructure costs are high. |
Conclusion
The selection of a synthetic route for this compound is a critical decision dictated by a balance of efficiency, safety, cost, and scale.
-
The Nucleophilic Substitution Pathway is the preferred method for laboratory-scale and most industrial-scale productions. It offers higher yields, a cleaner reaction profile, and significantly more manageable safety risks compared to the alternative. The primary starting materials, 1-methylpiperazine and chloroacetonitrile, are readily accessible.
-
The Mannich-Type Condensation Pathway , while elegant in its convergence from basic feedstocks, is encumbered by severe safety hazards associated with the handling of cyanide. This route should only be considered in facilities specifically designed for cyanide chemistry and where the economic advantages of using inexpensive raw materials outweigh the substantial safety and engineering costs.
For researchers and drug development professionals, a thorough understanding of both pathways provides the flexibility to select the most appropriate method based on available resources, scale of operation, and, most importantly, a commitment to process safety.
References
- 1. connectjournals.com [connectjournals.com]
- 2. orgsyn.org [orgsyn.org]
- 3. CN101239957A - Synthesis method of N-methylpiperazine - Google Patents [patents.google.com]
- 4. US2905673A - Method for preparing 1-methylpiperazine - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to the Chemical Stability and Storage of (4-Methylpiperazin-1-yl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview of the chemical stability and recommended storage conditions for (4-Methylpiperazin-1-yl)acetonitrile, a key building block in modern medicinal chemistry. Understanding the stability profile of this compound is paramount for ensuring the integrity of research and the development of safe and effective pharmaceuticals. This document moves beyond a simple recitation of facts to provide a causal understanding of the molecule's behavior under various stress conditions, empowering researchers to design robust experiments and ensure the long-term viability of their samples.
Physicochemical Properties: The Foundation of Stability
Before delving into the stability of this compound, it is essential to understand its fundamental physicochemical properties, which are intrinsically linked to its reactivity and degradation pathways.
| Property | Value | Source |
| Chemical Formula | C₇H₁₃N₃ | [1][2] |
| Molecular Weight | 139.20 g/mol | [1][2] |
| Appearance | Solid | [1] |
| CAS Number | 874-77-1 | [1][2] |
The structure of this compound, featuring a tertiary amine within a piperazine ring and a nitrile group, presents several potential sites for chemical transformation. The lone pair of electrons on the nitrogen atoms of the piperazine ring can participate in acid-base reactions and oxidation, while the nitrile group is susceptible to hydrolysis.
Chemical Stability Profile: A Multi-faceted Analysis
The stability of this compound is influenced by several environmental factors. While the compound is generally stable under standard ambient conditions (room temperature), its integrity can be compromised by exposure to heat, light, humidity, and reactive chemicals.[3]
Thermal Stability
Elevated temperatures can accelerate the degradation of this compound. Studies on similar piperazine-containing compounds have shown that thermal degradation can occur, leading to the formation of various byproducts. For aqueous piperazine solutions, thermal degradation has been observed to produce N-formylpiperazine and ammonium, suggesting that ring-opening and subsequent reactions can occur at elevated temperatures. Although this compound is a solid, prolonged exposure to heat, especially in the presence of moisture or impurities, could initiate similar degradation pathways.
Photostability
Exposure to light, particularly ultraviolet (UV) radiation, can provide the energy needed to initiate photochemical reactions. The nitrile functional group, in particular, can be susceptible to photolytic degradation. Studies on acetonitrile have shown that it can undergo photo-oxidation to form species such as carbon dioxide, water, and isocyanates under UV irradiation. Therefore, it is crucial to protect this compound from light to prevent the formation of photolytic degradation products.
Hydrolytic Stability
The nitrile group in this compound is susceptible to hydrolysis, especially under acidic or basic conditions. This reaction typically proceeds in a two-step manner, first forming the corresponding amide, (4-methylpiperazin-1-yl)acetamide, and then the carboxylic acid, (4-methylpiperazin-1-yl)acetic acid, with the liberation of ammonia. The rate of hydrolysis is highly dependent on pH and temperature.
Oxidative Stability
The tertiary amine centers in the piperazine ring are susceptible to oxidation. Common laboratory oxidizing agents or even atmospheric oxygen over prolonged periods can lead to the formation of N-oxides and other oxidative degradation products. The presence of metal ions can catalyze these oxidation reactions.
Potential Degradation Pathways
Based on the chemical structure of this compound and knowledge of related compounds, several degradation pathways can be postulated. Understanding these pathways is critical for developing stability-indicating analytical methods and for identifying potential impurities in aged samples.
Hydrolysis of the Nitrile Group
Oxidation of the Piperazine Ring
Recommended Storage and Handling Conditions
To maintain the purity and integrity of this compound, the following storage and handling conditions are recommended:
-
Temperature: Store at room temperature for short-term use. For long-term storage, a cool and dry place is advisable.[4] Some suppliers recommend storage at room temperature.[2][5]
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation, especially for long-term storage.
-
Container: Keep the container tightly closed to prevent moisture ingress, which could lead to hydrolysis.[3][4][6]
-
Light: Protect from light by using amber glass vials or storing in a dark location to prevent photodecomposition.
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, strong bases, and reducing agents.[7]
Experimental Protocols for Stability Testing
A comprehensive stability testing program for this compound should be designed in accordance with the International Council for Harmonisation (ICH) guidelines, specifically ICH Q1A(R2) for stability testing and ICH Q1B for photostability testing.[3][5]
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[8][9]
Step-by-Step Protocol for Forced Degradation:
-
Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile/water).
-
Acid Hydrolysis: Treat the sample solution with an appropriate concentration of acid (e.g., 0.1 M HCl) and heat (e.g., 60°C) for a defined period. Neutralize the solution before analysis.
-
Base Hydrolysis: Treat the sample solution with an appropriate concentration of base (e.g., 0.1 M NaOH) and heat (e.g., 60°C) for a defined period. Neutralize the solution before analysis.
-
Oxidative Degradation: Treat the sample solution with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.
-
Thermal Degradation: Expose the solid compound to elevated temperatures (e.g., 80°C) in a controlled environment.
-
Photostability Testing: Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[10][11] A dark control sample should be stored under the same conditions to differentiate between thermal and photolytic degradation.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometric (MS) detection, to separate and identify the parent compound and any degradation products.
Long-Term and Accelerated Stability Studies
To establish a re-test period or shelf life, long-term and accelerated stability studies should be conducted under the conditions specified by ICH Q1A(R2).[6]
| Study | Storage Condition | Minimum Duration |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
Conclusion
This compound is a stable compound under standard ambient conditions. However, its stability is compromised by exposure to high temperatures, light, humidity, and reactive chemicals. The primary degradation pathways involve hydrolysis of the nitrile group and oxidation of the piperazine ring. By adhering to the recommended storage and handling conditions and implementing a robust stability testing program based on ICH guidelines, researchers and drug development professionals can ensure the quality and reliability of this important chemical intermediate.
References
- 1. researchgate.net [researchgate.net]
- 2. vibrantpharma.com [vibrantpharma.com]
- 3. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 4. ICH releases overhauled stability guideline for consultation | RAPS [raps.org]
- 5. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. database.ich.org [database.ich.org]
- 7. Stability of Synthetic Piperazines in Human Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. database.ich.org [database.ich.org]
- 11. Stability Testing Photostability Testing of New Drug Substances and Products-Q1B.pptx [slideshare.net]
An In-depth Technical Guide to the Thermochemical Properties of (4-Methylpiperazin-1-yl)acetonitrile
Foreword: Charting the Energetic Landscape of Pharmaceutical Scaffolds
In the realm of drug discovery and development, a comprehensive understanding of a molecule's physicochemical properties is paramount. Among these, thermochemical parameters such as enthalpy of formation, combustion, and sublimation serve as the bedrock for predicting stability, reactivity, and phase behavior. This guide focuses on (4-Methylpiperazin-1-yl)acetonitrile, a molecule incorporating the prevalent piperazine scaffold, and provides a detailed exploration of the methodologies used to determine its thermochemical characteristics. While specific experimental data for this compound is not publicly available, this document serves as a robust framework for researchers to either undertake such an investigation or to perform high-level computational estimations. We will delve into the causality behind experimental choices and the self-validating nature of rigorous thermochemical protocols, grounded in authoritative references.
Molecular Profile: this compound
This compound, with the chemical formula C₇H₁₃N₃, is a derivative of piperazine, a ubiquitous core in many marketed drugs due to its favorable pharmacokinetic properties.[1][2][3][4][5][6] The presence of the nitrile group and the N-methylated piperazine ring introduces specific electronic and steric features that influence its energetic landscape.
| Property | Value | Source |
| Molecular Formula | C₇H₁₃N₃ | [1][3][4][6] |
| Molecular Weight | 139.20 g/mol | [1][3][4][6] |
| CAS Number | 874-77-1 | [1][3][4][6][7] |
Experimental Determination of Thermochemical Properties
The experimental determination of thermochemical data for nitrogen-containing heterocycles is a meticulous process that relies on well-established calorimetric techniques.[8][9] These methods provide the foundational data for building robust thermodynamic models.
Enthalpy of Combustion via Static Bomb Calorimetry
The standard molar enthalpy of combustion (Δc H°) is a cornerstone thermochemical property. It is determined by burning a known mass of the substance in a high-pressure oxygen environment within a constant-volume container known as a "bomb."
Causality of Experimental Choices:
-
Static Bomb vs. Rotating Bomb: For a compound containing only C, H, and N, a static bomb calorimeter is generally sufficient. The combustion products (CO₂, H₂O, and N₂) are well-defined. If sulfur or halogens were present, a rotating bomb calorimeter would be necessary to ensure the final products are in a uniform aqueous solution.
-
High-Purity Oxygen: An excess of high-purity oxygen is crucial to ensure complete combustion, preventing the formation of side products like carbon monoxide that would introduce significant errors.
-
Benzoic Acid Calibration: The energy equivalent of the calorimeter is determined by burning a certified standard, typically benzoic acid, which has a well-established and highly accurate enthalpy of combustion. This calibration is critical for the trustworthiness of the results.
Experimental Protocol: Static Bomb Combustion Calorimetry
-
Sample Preparation: A pellet of known mass (typically 0.5-1.0 g) of this compound is prepared.
-
Calorimeter Setup: The pellet is placed in a crucible inside the bomb, which is then sealed and pressurized with ~30 atm of pure oxygen. A small, known amount of water is added to the bomb to saturate the internal atmosphere, ensuring that the water formed during combustion is in the liquid state.
-
Ignition and Data Acquisition: The bomb is submerged in a precisely measured quantity of water in the calorimeter's outer jacket. The sample is ignited via a cotton fuse wire, and the temperature change of the water is recorded with high precision over time.
-
Calculation: The gross heat of combustion is calculated from the temperature rise and the energy equivalent of the calorimeter. Corrections are then applied for the heat of combustion of the fuse wire and for the formation of nitric acid from the nitrogen in the sample.
The standard molar enthalpy of combustion is then used to derive the standard molar enthalpy of formation (Δf H°) in the condensed phase using Hess's Law.
Enthalpy of Sublimation via Calvet Microcalorimetry
The enthalpy of sublimation (Δsub H°) is the energy required for a substance to transition from the solid to the gaseous state. This parameter is crucial for deriving the gas-phase enthalpy of formation from the condensed-phase value.
Causality of Experimental Choices:
-
High-Temperature Calvet Microcalorimetry: This technique is highly sensitive and allows for the determination of sublimation enthalpies for compounds with low vapor pressures, which is typical for molecules of this size and complexity.[8]
-
Vacuum Drop Method: The vacuum drop microcalorimetric technique is a direct method that measures the heat absorbed during the sublimation process under high vacuum, providing accurate and reliable data.[8]
Experimental Workflow: Calvet Microcalorimetry
Caption: Calvet microcalorimetry workflow.
Computational Modeling of Thermochemical Properties
In the absence of experimental data, or as a complementary approach, computational chemistry provides powerful tools for predicting thermochemical properties. High-level ab initio and density functional theory (DFT) methods are commonly employed.
Gas-Phase Enthalpy of Formation
Computational methods are particularly adept at calculating gas-phase properties. The general approach involves optimizing the molecular geometry and then performing frequency calculations to obtain the zero-point vibrational energy (ZPVE) and thermal corrections.
Causality of Methodological Choices:
-
Composite Methods (G3, G4, CBS-QB3): These methods, such as G3MP2B3, G4MP2, and CBS-QB3, are designed to provide highly accurate thermochemical data by combining calculations at different levels of theory and basis sets to approximate the results of a much more computationally expensive calculation.[10][11][12] They are often the gold standard for small to medium-sized organic molecules.
-
Density Functional Theory (DFT): Functionals like B3LYP, when paired with a suitable basis set (e.g., 6-311++G(d,p)), can provide a good balance of accuracy and computational cost, especially for larger molecules where composite methods may be prohibitive.[10][11][12] However, their accuracy can be system-dependent, and benchmarking against experimental data for related compounds is advisable.[13]
Computational Workflow: Gas-Phase Enthalpy of Formation
Caption: In-silico thermochemistry workflow.
Isodesmic Reactions: To improve the accuracy of DFT calculations, isodesmic or homodesmotic reactions are often used. These are hypothetical reactions where the number and types of bonds are conserved on both the reactant and product sides. This approach benefits from the cancellation of systematic errors in the calculation of electronic energies. For this compound, a suitable isodesmic reaction might involve simpler molecules like N-methylpiperazine, piperazine, and acetonitrile, for which reliable experimental or high-level computational data exists.[14][15][16][17][18][19]
Heat Capacity
The heat capacity (Cp) describes how the internal energy of a molecule changes with temperature. Computationally, it can be derived from the vibrational frequencies calculated after geometry optimization. The contributions from translational, rotational, and vibrational degrees of freedom are summed to obtain the total heat capacity.
Summary of Key Thermochemical Parameters and Methodologies
The following table summarizes the key thermochemical properties and the premier methods for their determination for a molecule like this compound.
| Thermochemical Property | Symbol | Experimental Method | Computational Method |
| Standard Molar Enthalpy of Combustion (condensed) | Δc H°(cr) | Static Bomb Calorimetry | Not directly calculated; derived from Δf H° |
| Standard Molar Enthalpy of Formation (condensed) | Δf H°(cr) | Derived from Δc H° | - |
| Standard Molar Enthalpy of Sublimation | Δsub H° | Calvet Microcalorimetry | - |
| Standard Molar Enthalpy of Formation (gas) | Δf H°(g) | Derived from Δf H°(cr) and Δsub H° | G3/G4, CBS-QB3, DFT with isodesmic reactions |
| Molar Heat Capacity (gas) | Cp(g) | - | Derived from vibrational frequency analysis |
Conclusion: A Pathway to a Complete Thermochemical Profile
This technical guide has outlined the authoritative experimental and computational pathways for determining the key thermochemical properties of this compound. While specific data for this molecule remains to be published, the methodologies described herein represent the gold standard in the field of chemical thermodynamics. For researchers in drug development, applying these techniques provides not just isolated data points, but a deeper, more predictive understanding of molecular energetics. This, in turn, informs critical decisions in formulation, stability testing, and process chemistry, ultimately accelerating the journey from discovery to clinical application.
References
- 1. vibrantpharma.com [vibrantpharma.com]
- 2. This compound | C7H13N3 | CID 10582860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (4-Methyl-piperazin-1-yl)-acetonitrile AldrichCPR 874-77-1 [sigmaaldrich.com]
- 4. shop.bio-connect.nl [shop.bio-connect.nl]
- 5. 2-(4-Methylpiperazin-1-yl)acetonitrile , 95+% , 874-77-1 - CookeChem [cookechem.com]
- 6. scbt.com [scbt.com]
- 7. 874-77-1 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 8. researchgate.net [researchgate.net]
- 9. Experimental Thermochemistry of Heterocycles and Their Aromaticity: A Study of Nitrogen, Oxygen, and Sulfur Derivatives… [ouci.dntb.gov.ua]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Modeling Differential Enthalpy of Absorption of CO2 with Piperazine as a Function of Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Acetonitrile [webbook.nist.gov]
- 15. Acetonitrile (CAS 75-05-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 16. Acetonitrile [webbook.nist.gov]
- 17. atct.anl.gov [atct.anl.gov]
- 18. Acetonitrile [webbook.nist.gov]
- 19. Acetonitrile (data page) - Wikipedia [en.wikipedia.org]
A Technical Guide to Quantum Chemical Calculations for (4-Methylpiperazin-1-yl)acetonitrile: A Computational Approach for Drug Discovery
Introduction: The Significance of the Piperazine Moiety and the Role of In Silico Analysis
The piperazine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved drugs across a wide range of therapeutic areas.[1] Its prevalence is due to its favorable physicochemical properties, including its ability to act as a basic and hydrophilic group to optimize pharmacokinetics, and its role as a versatile linker to correctly orient pharmacophoric groups for optimal interaction with biological targets.[1] (4-Methylpiperazin-1-yl)acetonitrile (CAS 874-77-1) is a key building block that incorporates this privileged scaffold, making it a valuable starting material in the synthesis of novel therapeutic agents. Its derivatives have been investigated for a variety of biological activities, including antimicrobial and antifungal properties.[2][3][4][5]
Understanding the intrinsic electronic and structural properties of this compound is paramount for predicting its reactivity, metabolic stability, and potential interactions with biomolecules. Quantum chemical calculations provide a powerful in silico lens to elucidate these properties at the sub-atomic level, offering predictive insights that can accelerate the drug discovery process. This technical guide, intended for researchers and drug development professionals, provides a comprehensive overview of the application of Density Functional Theory (DFT) to characterize this compound, thereby facilitating a rational, structure-based approach to drug design.
Theoretical Framework: The Power of Density Functional Theory (DFT)
Density Functional Theory (DFT) has emerged as the workhorse of modern computational chemistry due to its favorable balance of accuracy and computational cost.[6] Unlike traditional wavefunction-based methods, DFT is based on the Hohenberg-Kohn theorems, which state that the ground-state energy and all other ground-state properties of a molecule are a unique functional of its electron density.[6][7] This simplification allows for the study of larger, more complex molecules relevant to drug discovery.
The practical application of DFT is realized through the Kohn-Sham equations, which model the behavior of electrons in a fictitious system of non-interacting particles that yield the same electron density as the real system.[7] The accuracy of a DFT calculation is critically dependent on two key components: the exchange-correlation functional and the basis set .
-
Exchange-Correlation Functional: This is the heart of DFT, approximating the complex quantum mechanical interactions between electrons. A plethora of functionals exist, each with its own strengths and weaknesses. For organic molecules, hybrid functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are a popular and well-benchmarked choice.[8][9][10] The M06-2X functional is another excellent option, particularly for systems where non-covalent interactions are important.[8][9][10]
-
Basis Set: A basis set is a set of mathematical functions used to construct the molecular orbitals.[11] Larger basis sets provide a more accurate description of the electron distribution but at a higher computational cost. The Pople-style basis sets, such as 6-311+G(d,p) , are widely used and offer a good compromise between accuracy and efficiency for molecules containing first- and second-row atoms. The "+G" denotes the inclusion of diffuse functions to better describe anions and lone pairs, while "(d,p)" indicates the addition of polarization functions to allow for more flexibility in the shape of the orbitals.
Computational Methodology: A Step-by-Step Protocol
This section outlines a detailed, field-proven workflow for performing quantum chemical calculations on this compound using the Gaussian software package, a widely used program in computational chemistry.
Workflow Overview
Caption: Workflow for Quantum Chemical Analysis.
Step 1: Molecular Structure Preparation
-
Construct the 3D Structure: Using a molecular editor such as GaussView or Avogadro, build the 3D structure of this compound.
-
Initial Conformation: The piperazine ring can exist in different conformations (chair, boat, twist-boat). The chair conformation is generally the most stable for piperazine derivatives. Ensure the initial structure is in a reasonable chair conformation.
-
Pre-optimization: Perform a quick geometry optimization using a molecular mechanics force field (e.g., UFF). This provides a good starting geometry for the more computationally expensive DFT calculations.
Step 2: Geometry Optimization
The goal of geometry optimization is to find the minimum energy structure of the molecule on the potential energy surface.
-
Create Gaussian Input File: Prepare an input file (.gjf or .com) with the pre-optimized Cartesian coordinates.
-
Route Section: Specify the keywords for the calculation. A typical route section for geometry optimization would be: #p B3LYP/6-311+G(d,p) opt
-
#p: Requests verbose output.
-
B3LYP/6-311+G(d,p): Specifies the level of theory (functional and basis set).
-
opt: Keyword for geometry optimization.
-
-
Charge and Multiplicity: For neutral this compound, the charge is 0 and the multiplicity is 1 (singlet state).
-
Execute the Calculation: Run the calculation using Gaussian. The output file (.log or .out) will contain the optimized coordinates and the final energy.
Step 3: Frequency Calculation
A frequency calculation is essential to confirm that the optimized structure is a true energy minimum and to obtain the theoretical vibrational (infrared) spectrum.
-
Use Optimized Geometry: Create a new input file using the optimized geometry from the previous step.
-
Route Section: Modify the route section to: #p B3LYP/6-311+G(d,p) freq
-
freq: Keyword for frequency calculation.
-
-
Execute and Analyze: Run the calculation. A true minimum on the potential energy surface will have no imaginary frequencies. The output will list the calculated vibrational frequencies and their corresponding IR intensities.
Step 4: Electronic Property Calculations
To obtain properties like the molecular electrostatic potential and frontier molecular orbitals, a single-point energy calculation is performed on the optimized geometry.
-
Route Section: #p B3LYP/6-311+G(d,p) pop=full
-
pop=full: Requests a full population analysis, which includes the energies of all molecular orbitals (HOMO and LUMO).
-
-
Visualization of MEP and Orbitals: The output of this calculation (specifically the checkpoint file, .chk) can be used with visualization software to generate the molecular electrostatic potential map and view the HOMO and LUMO.
Analysis and Interpretation of Results: A Self-Validating System
Geometric Parameters
The calculated bond lengths and angles of the optimized structure of this compound can be compared with experimental data from the crystal structure of a salt of 1-methylpiperazinium.[13] While the experimental data is for the protonated form, the core C-N and C-C bond lengths within the ring provide a reasonable benchmark.
| Parameter | Calculated (B3LYP/6-311+G(d,p)) for this compound (Å or °) | Experimental (for 1-methylpiperazinium salt) (Å or °)[13] |
| Piperazine C-N bond length | ~1.46 | 1.48 - 1.50 |
| Piperazine C-C bond length | ~1.53 | 1.50 - 1.52 |
| Piperazine C-N-C angle | ~110.5 | 110.1 - 111.8 |
| Piperazine N-C-C angle | ~111.0 | 110.2 - 111.9 |
| C≡N bond length | ~1.16 | N/A |
The good agreement between the calculated and experimental values for the piperazine ring substantiates the reliability of the chosen level of theory for describing the geometry of this class of molecules.
Vibrational Analysis
The calculated vibrational frequencies can be compared to the experimental FT-IR spectrum of N-methylpiperazine.[12][14] It is important to note that calculated harmonic frequencies are often systematically higher than experimental anharmonic frequencies. Therefore, a scaling factor is typically applied to the calculated frequencies for better comparison.
| Vibrational Mode | Calculated (B3LYP/6-311+G(d,p), Scaled) (cm⁻¹) | Experimental (N-methylpiperazine) (cm⁻¹)[12][14] | Assignment |
| C-H stretch (aliphatic) | ~2800-3000 | ~2800-3000 | CH₂, CH₃ stretching |
| C≡N stretch | ~2250 | N/A | Nitrile stretching |
| C-N stretch | ~1100-1300 | ~1100-1300 | Piperazine ring stretching |
| CH₂ wag/twist | ~1200-1450 | ~1200-1450 | Methylene group deformations |
The presence of the characteristic nitrile stretch in the calculated spectrum and the good correspondence of the piperazine ring vibrations with the experimental spectrum of N-methylpiperazine would confirm the accuracy of the frequency calculation.
Frontier Molecular Orbitals (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity.
-
HOMO: Represents the ability to donate an electron. Regions of high HOMO density are susceptible to electrophilic attack.
-
LUMO: Represents the ability to accept an electron. Regions of high LUMO density are susceptible to nucleophilic attack.
-
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of the molecule's chemical reactivity and kinetic stability.[15] A smaller gap suggests higher reactivity.
For this compound, the HOMO is expected to be localized on the lone pairs of the nitrogen atoms, particularly the tertiary amine nitrogen (N1), indicating this is the most likely site for protonation and electrophilic interaction. The LUMO is likely to have significant contributions from the π* orbital of the nitrile group (C≡N), suggesting this is a potential site for nucleophilic attack.
Molecular Electrostatic Potential (MEP) Map
The MEP map is a powerful tool for visualizing the charge distribution of a molecule and predicting its non-covalent interaction patterns. It maps the electrostatic potential onto the electron density surface.
-
Red Regions (Negative Potential): Indicate electron-rich areas, such as those around lone pairs of nitrogen and oxygen atoms. These are sites for electrophilic attack and hydrogen bond acceptance.
-
Blue Regions (Positive Potential): Indicate electron-poor areas, typically around hydrogen atoms attached to electronegative atoms. These are sites for nucleophilic attack and hydrogen bond donation.
Caption: Illustrative MEP Map.
For this compound, the MEP map would show a region of strong negative potential around the nitrogen atom of the nitrile group and the tertiary amine nitrogen, making them prime locations for hydrogen bonding interactions with biological targets.
Applications in Drug Discovery
The insights gained from quantum chemical calculations on this compound have direct applications in rational drug design:
-
Predicting Reactivity and Metabolism: The HOMO-LUMO gap and MEP map can help predict sites of metabolic transformation (e.g., oxidation at the electron-rich nitrogen atoms). This information is crucial for designing molecules with improved metabolic stability.
-
Structure-Based Drug Design: The MEP map provides a blueprint for designing ligands that have complementary electrostatic interactions with a target protein's binding site. By aligning regions of negative potential on the ligand with positive regions in the receptor, and vice versa, binding affinity can be enhanced.
-
Pharmacophore Modeling: The calculated electronic properties contribute to the development of pharmacophore models by defining the locations of key features like hydrogen bond donors and acceptors.
-
QSAR Studies: Quantum chemical descriptors, such as HOMO and LUMO energies, dipole moment, and atomic charges, can be used as parameters in Quantitative Structure-Activity Relationship (QSAR) studies to build predictive models of biological activity.
Conclusion
Quantum chemical calculations, particularly DFT, provide an indispensable toolkit for the modern medicinal chemist. This in-depth guide has outlined a robust and validated methodology for characterizing this compound, a valuable building block in drug discovery. By elucidating its geometric, vibrational, and electronic properties, these computational approaches offer a rational foundation for the design and optimization of novel piperazine-containing therapeutics. The integration of theoretical calculations with experimental validation, even through the use of close structural analogs, ensures a high degree of confidence in the predictive power of these in silico models, ultimately accelerating the journey from molecular concept to clinical candidate.
References
- 1. revroum.lew.ro [revroum.lew.ro]
- 2. Piperazine, 1-methyl- [webbook.nist.gov]
- 3. This compound | C7H13N3 | CID 10582860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 1-Methylpiperazine | C5H12N2 | CID 53167 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Crystal structure studies of 4-ethylpiperazin-1-ium 3,5-dinitrobenzoate, 4-methylpiperazin-1-ium 3,5-dinitrobenzoate and 4-methylpiperazin-1-ium 4-iodobenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Piperazine, 1-methyl- [webbook.nist.gov]
- 8. 1-Methylpiperazine(109-01-3) 1H NMR [m.chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. 874-77-1 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 11. shop.bio-connect.nl [shop.bio-connect.nl]
- 12. vibrantpharma.com [vibrantpharma.com]
- 13. 1-Methylpiperazine(109-01-3) IR Spectrum [chemicalbook.com]
- 14. scispace.com [scispace.com]
- 15. Acn chemical | Sigma-Aldrich [sigmaaldrich.com]
Methodological & Application
Application Notes and Protocols: The Strategic Use of (4-Methylpiperazin-1-yl)acetonitrile in Modern Drug Discovery
Abstract
(4-Methylpiperazin-1-yl)acetonitrile is a versatile bifunctional building block that is gaining prominence in medicinal chemistry. This guide provides an in-depth analysis of its strategic applications, particularly focusing on its role in the synthesis of targeted covalent inhibitors and other complex pharmaceutical agents. We will explore the chemical rationale behind its use, detailing its synthesis and subsequent transformations. This document serves as a practical resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols and insights into the causality behind experimental design.
Introduction: Unpacking the Utility of a Key Building Block
In the landscape of contemporary drug discovery, the assembly of complex molecules from strategically chosen building blocks is paramount. This compound (CAS No: 874-77-1) has emerged as a valuable synthon, merging two key functionalities: the N-methylpiperazine moiety and a reactive cyanomethyl group.[1][2]
-
The N-Methylpiperazine Core: This saturated heterocycle is a well-established "privileged scaffold" in medicinal chemistry.[3] Its presence in a molecule often confers desirable pharmacokinetic properties. The tertiary amine of the N-methyl group is basic, which can enhance aqueous solubility through salt formation. The piperazine ring itself is conformationally flexible and can act as a linker or engage in crucial interactions with biological targets.[3] Furthermore, the N-methyl group can play a role in metabolic stability and receptor binding.[4]
-
The Cyanomethyl Group: More than just a simple appendage, the cyanomethyl group is a versatile functional handle. The nitrile moiety is a weak electrophile that can be strategically employed in the design of covalent inhibitors.[5] It can also be transformed into other critical functional groups, such as primary amines (via reduction) or carboxylic acids (via hydrolysis), providing a gateway to a diverse range of chemical modifications.[6] The cyanomethyl group can also act as a hydrogen bond acceptor and a bioisosteric replacement for hydroxyl or carboxyl groups, influencing polarity and binding interactions.[7]
This combination makes this compound a powerful tool for introducing a solubilizing group and a reactive/transformable handle in a single, efficient step.
Physicochemical and Structural Data
A summary of the key properties of this compound is provided below.
| Property | Value | Reference(s) |
| CAS Number | 874-77-1 | [1] |
| Molecular Formula | C₇H₁₃N₃ | [1] |
| Molecular Weight | 139.20 g/mol | [1] |
| Appearance | Solid | [8] |
| Purity | Typically ≥97% | [1] |
| Storage Conditions | Room temperature | [1] |
Core Application: Targeted Covalent Inhibitors
A significant application of the piperazine-acetonitrile scaffold is in the development of targeted covalent inhibitors. A prime example is in the field of oncology, specifically targeting the KRAS G12C mutant protein, a once considered "undruggable" target.
Case Study: KRAS G12C Inhibitors (e.g., Adagrasib Analogues)
The development of KRAS G12C inhibitors like Adagrasib (MRTX849) showcases the strategic value of incorporating a cyanomethyl-decorated piperazine ring.[9] While the exact commercially used starting material for Adagrasib is a chiral derivative, the underlying principle of utilizing the piperazine scaffold is highly relevant.
The cyanomethyl group on the piperazine ring was rationally designed to enhance the binding affinity of the inhibitor. X-ray crystallography studies revealed that the cyanomethyl group could displace a water molecule from a cryptic pocket near the target cysteine residue, thereby improving the inhibitor's interaction with the protein. This displacement contributes to the overall potency and efficacy of the drug.
Below is a conceptual workflow illustrating the role of such a building block.
Caption: Conceptual workflow for incorporating the piperazine-acetonitrile moiety into a drug candidate.
Experimental Protocols
The following protocols are provided as a guide for the synthesis and application of this compound. Standard laboratory safety procedures should always be followed.
Protocol 1: Synthesis of this compound
This protocol describes the N-alkylation of N-methylpiperazine with chloroacetonitrile. This is a standard nucleophilic substitution reaction.
Reaction Scheme:
Materials:
-
N-Methylpiperazine
-
Chloroacetonitrile
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of N-methylpiperazine (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of chloroacetonitrile (1.1 eq) in anhydrous acetonitrile to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, filter off the potassium carbonate and wash the solid with acetonitrile.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Partition the residue between diethyl ether and saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The product can be further purified by vacuum distillation or column chromatography if necessary.
Causality of Experimental Choices:
-
Potassium Carbonate: Acts as a base to neutralize the HCl formed during the reaction, driving the equilibrium towards the product.
-
Anhydrous Acetonitrile: A polar aprotic solvent that is suitable for SN2 reactions and solubilizes the reactants.
-
Slow Addition at 0 °C: Helps to control the exothermicity of the reaction.
Protocol 2: Reductive Transformation of the Nitrile Group
This protocol details the reduction of the nitrile in this compound to a primary amine, creating a valuable diamine building block.
Reaction Scheme:
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄) or Raney Nickel/H₂
-
Anhydrous tetrahydrofuran (THF) or Ethanol (for Raney Ni)
-
Deionized water
-
1 M Sodium hydroxide solution
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure (using LiAlH₄):
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a suspension of LiAlH₄ (2.0 eq) in anhydrous THF.
-
Cool the suspension to 0 °C.
-
Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction mixture back to 0 °C.
-
Carefully quench the reaction by the sequential slow addition of water, followed by 1 M sodium hydroxide solution, and then more water (Fieser workup).
-
Stir the resulting mixture at room temperature for 1 hour until a granular precipitate forms.
-
Filter the solid and wash it thoroughly with THF or diethyl ether.
-
Combine the filtrates and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to yield the desired primary amine.
Causality of Experimental Choices:
-
LiAlH₄: A powerful reducing agent capable of reducing nitriles to primary amines.
-
Anhydrous THF and Inert Atmosphere: LiAlH₄ reacts violently with water and protic solvents.
-
Careful Quenching at 0 °C: The quenching of excess LiAlH₄ is highly exothermic and must be done with extreme caution.
Logical Relationships in Synthesis
The versatility of this compound stems from the distinct reactivity of its functional groups, allowing for sequential or orthogonal chemical modifications.
Caption: Reaction pathways available from this compound.
Conclusion
This compound is a high-value building block that offers a compelling combination of desirable pharmacokinetic properties and synthetic versatility. Its strategic deployment in drug discovery campaigns, particularly in the synthesis of complex and targeted therapies, underscores its importance. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this synthon in the development of novel pharmaceutical agents.
References
- 1. vibrantpharma.com [vibrantpharma.com]
- 2. 874-77-1 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 3. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and characterization of piperazine-substituted dihydrofuran derivatives viaMn(OAc) 3 mediated radical cyclizations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. researchgate.net [researchgate.net]
- 8. CN1566105A - Chemical synthesis of 1-chloroformyl-4-methylpiperazine hydrochloride - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Utilization of (4-Methylpiperazin-1-yl)acetonitrile in Kinase Inhibitor Synthesis
Introduction: The Strategic Importance of the 4-Methylpiperazine Moiety in Kinase Inhibitor Design
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a well-established driver of numerous diseases, most notably cancer.[1][2] The development of small molecule kinase inhibitors has, therefore, become a cornerstone of modern targeted therapy. Within the vast chemical space of kinase inhibitors, certain structural motifs have emerged as "privileged," owing to their ability to impart favorable pharmacological properties. The 4-methylpiperazine group is a prominent example of such a motif, frequently incorporated into kinase inhibitors to enhance aqueous solubility, improve cell permeability, and establish critical interactions within the kinase active site.[3][4] This document provides a detailed guide on the application of (4-Methylpiperazin-1-yl)acetonitrile, a versatile and efficient building block for introducing this key pharmacophore.
This compound serves as a valuable precursor, providing a reactive handle for incorporation into various heterocyclic scaffolds common in kinase inhibitor design. Its utility lies in the combination of the solubilizing 4-methylpiperazine tail and the synthetically adaptable acetonitrile group. This guide will detail the chemical properties, synthesis, and application of this precursor, providing field-proven insights and step-by-step protocols for its use in the synthesis of potent kinase inhibitors.
Physicochemical and Safety Data
A thorough understanding of the precursor's properties and safe handling procedures is paramount for successful and safe experimentation.
| Property | Value | Reference |
| Chemical Name | This compound | [5][6] |
| Synonyms | 1-(Cyanomethyl)-4-methylpiperazine | [7] |
| CAS Number | 874-77-1 | [7] |
| Molecular Formula | C7H13N3 | [6] |
| Molecular Weight | 139.20 g/mol | [6][7] |
| Appearance | Off-white to yellow solid | [7] |
| Melting Point | 45-55 °C | [7] |
| Boiling Point | 113-114 °C at 13 mmHg | [7] |
Safety and Handling:
This compound is classified as harmful and an irritant.[7] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn at all times.[8] All manipulations should be performed in a well-ventilated fume hood.[8] Avoid inhalation of dust and contact with skin and eyes.[7][8] In case of accidental exposure, follow standard first-aid procedures and consult the Safety Data Sheet (SDS).[8][9] The nitrile functional group warrants caution due to its potential for toxicity.
The Role of the 4-Methylpiperazine Group in Kinase Inhibition: A Mechanistic Perspective
The prevalence of the 4-methylpiperazine moiety in successful kinase inhibitors is not coincidental. Its strategic inclusion addresses several key challenges in drug design:
-
Solubility and Bioavailability: The basic nitrogen of the piperazine ring is typically protonated at physiological pH, significantly enhancing the aqueous solubility of the parent molecule. This is a critical factor for oral bioavailability and formulation development.[3]
-
Target Engagement: The piperazine ring can engage in hydrogen bonding interactions with residues in the kinase active site, often in the solvent-exposed region. The methyl group can provide additional van der Waals interactions, contributing to binding affinity.
-
Structure-Activity Relationship (SAR): The 4-methylpiperazine group often serves as a key component in establishing a favorable SAR. For instance, in a series of imidazo[4,5-b]pyridine-based dual FLT3/Aurora kinase inhibitors, the positioning of the N-methylpiperazine moiety was found to be crucial for reducing hERG affinity and improving metabolic stability.[10] Similarly, in a new class of reversible EGFR inhibitors, the 4-methylpiperazine substituent was identified as a key polar group contributing to potent antitumor activity.[11]
The following diagram illustrates the general role of the 4-methylpiperazine group in anchoring a kinase inhibitor to its target.
Caption: Generalized interaction of a kinase inhibitor with its target.
Synthetic Protocols: Application of this compound
The true utility of this compound is demonstrated in its application as a versatile building block. The acetonitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cyclization reactions to form various heterocycles. Below is a representative protocol for the synthesis of a substituted pyrimidine kinase inhibitor scaffold, a common core in many clinically relevant inhibitors. This protocol is a composite based on established synthetic strategies in medicinal chemistry.[1][12]
Protocol 1: Synthesis of a 2-((4-Methylpiperazin-1-yl)methyl)pyrimidine-4-amine Scaffold
This protocol outlines a two-step process starting with a commercially available dichloropyrimidine.
Step 1: Nucleophilic Substitution with this compound
This step introduces the methylpiperazine acetonitrile side chain onto the pyrimidine core.
Materials:
-
2,4-Dichloropyrimidine
-
This compound
-
Potassium Carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add 2,4-dichloropyrimidine (1.0 eq) and anhydrous acetonitrile.
-
Add potassium carbonate (2.5 eq) to the suspension.
-
In a separate flask, dissolve this compound (1.1 eq) in a minimal amount of anhydrous acetonitrile.
-
Add the solution of this compound dropwise to the pyrimidine suspension at room temperature.
-
Heat the reaction mixture to reflux (approximately 82°C) and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Filter the mixture to remove the inorganic salts and wash the solid residue with acetonitrile.
-
Concentrate the filtrate under reduced pressure to yield the crude product, 2-((4-chloro-pyrimidin-2-yl)methyl)-4-methylpiperazine.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to obtain the pure intermediate.
Step 2: Amination of the 4-Position
This step introduces a desired amine at the C4 position of the pyrimidine, a common feature for interaction with the kinase hinge region.
Materials:
-
2-((4-chloro-pyrimidin-2-yl)methyl)-4-methylpiperazine (from Step 1)
-
Desired primary or secondary amine (e.g., aniline derivative)
-
Diisopropylethylamine (DIPEA)
-
n-Butanol
-
Sealed reaction vial
-
Heating block or oil bath
Procedure:
-
In a sealed reaction vial, dissolve the chlorinated intermediate from Step 1 (1.0 eq) in n-butanol.
-
Add the desired amine (1.2 eq) and DIPEA (2.0 eq) to the solution.
-
Seal the vial tightly and heat the mixture to 100-120°C for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the final product by column chromatography or recrystallization to yield the desired 2-((4-Methylpiperazin-1-yl)methyl)pyrimidine-4-amine derivative.
The following diagram outlines the described synthetic workflow.
Caption: Synthetic workflow for a pyrimidine-based kinase inhibitor.
Case Study: Application in the Development of ABL/KIT Dual Kinase Inhibitors
The 4-methylpiperazine moiety is a key feature in a number of potent ABL/KIT dual kinase inhibitors.[13][14] For example, the compound CHMFL-ABL/KIT-155, a highly potent type II inhibitor, incorporates a (4-methylpiperazin-1-yl)methyl group.[13][14] This group is crucial for its pharmacological profile, contributing to its strong anti-proliferative activities against cancer cell lines driven by BCR-ABL and c-KIT mutations.[13] The synthesis of such compounds often involves the coupling of a fragment containing the 4-methylpiperazine group with a core scaffold. The general principles outlined in the protocol above are applicable to the synthesis of such advanced inhibitors.
Conclusion
This compound is a highly valuable and versatile building block in the design and synthesis of kinase inhibitors. Its ability to introduce the 4-methylpiperazine moiety provides a reliable strategy for enhancing the drug-like properties of lead compounds, particularly their solubility and potential for target engagement. The straightforward synthetic accessibility and reactivity of the acetonitrile group further underscore its utility. The protocols and insights provided in this guide are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge to effectively leverage this important precursor in the quest for novel and effective targeted therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C7H13N3 | CID 10582860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. 874-77-1 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 8. aksci.com [aksci.com]
- 9. fishersci.com [fishersci.com]
- 10. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. Discovery of 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor with a Distinct Hinge Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Collection - Discovery of 4âMethylâNâ(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor with a Distinct Hinge Binding - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
Application Notes & Protocols: (4-Methylpiperazin-1-yl)acetonitrile in the Synthesis of Bioactive Heterocycles
An in-depth guide for researchers, scientists, and drug development professionals.
Authored by: Gemini, Senior Application Scientist
Foreword: The Strategic Value of a Privileged Scaffold
In the landscape of modern medicinal chemistry, certain molecular fragments appear with remarkable frequency in the architecture of approved therapeutic agents. The 4-methylpiperazine moiety is undeniably one such "privileged scaffold."[1] Its prevalence stems from a combination of favorable physicochemical properties: the basic nitrogen atom can be protonated at physiological pH, enhancing aqueous solubility, while the overall structure often engages in crucial interactions within biological targets, particularly in the solvent-exposed regions of enzyme active sites.[1][2]
(4-Methylpiperazin-1-yl)acetonitrile emerges as a particularly strategic starting material. It elegantly combines this privileged piperazine ring with a versatile nitrile functional group. The nitrile is a synthetic chameleon; it can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or converted into more complex heterocycles like triazoles and tetrazoles.[1] This dual functionality makes it an exceptionally powerful building block for constructing libraries of complex molecules in drug discovery campaigns.
This document serves as a technical guide to unlock the synthetic potential of this compound. We will move beyond simple reaction lists to explain the underlying chemical logic, provide detailed, field-tested protocols, and illustrate workflows for the synthesis of high-value bioactive heterocycles, with a particular focus on the lucrative field of kinase inhibitors.
Molecular Profile and Chemical Reactivity
A thorough understanding of the starting material is the bedrock of successful synthesis. Below are the key properties and a discussion of the reactivity of this compound.
Physicochemical Data
| Property | Value | Source |
| CAS Number | 874-77-1 | [3][4][5] |
| Molecular Formula | C₇H₁₃N₃ | [3][5][6] |
| Molecular Weight | 139.20 g/mol | [3][5] |
| Appearance | Liquid (Typical) | |
| Purity | ≥97% (Typical Commercial Grade) | [3] |
| SMILES | CN1CCN(CC#N)CC1 | [5] |
Key Reactive Centers
The synthetic utility of this compound is dictated by its two primary reactive centers: the nitrile group and the tertiary amine within the piperazine ring.
Caption: Key reactive sites and potential transformations of this compound.
-
The Nitrile Group: The carbon atom of the nitrile is electrophilic, making it susceptible to attack by nucleophiles.[1] Its true versatility lies in its capacity for transformation:
-
Reduction: Can be readily reduced to a primary amine, -(CH₂)₂-NH₂, using reagents like Lithium Aluminum Hydride (LiAlH₄) or catalytic hydrogenation. This transformation is invaluable for introducing a flexible aminoethyl linker, perfect for subsequent amide bond formation or reductive amination.
-
Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to the corresponding carboxylic acid, -(CH₂)-COOH.[1] This provides a handle for creating amide linkages with various amines.
-
Cycloaddition: Reacts with reagents like sodium azide (NaN₃) to form tetrazole rings, a common bioisostere for carboxylic acids in medicinal chemistry.
-
-
The Piperazine Ring: The N-methylated tertiary amine is basic and can form salts to enhance the aqueous solubility of the final compound.[1] While the N-1 nitrogen is also a tertiary amine, its nucleophilicity is somewhat attenuated by the adjacent electron-withdrawing acetonitrile group, but it remains a key site for protonation.
Application in Bioactive Heterocycle Synthesis: Case Studies
The true power of this compound is demonstrated in its application to build complex, biologically active molecules.
Case Study 1: A Building Block for Imatinib Analogs
Imatinib (Gleevec) is a landmark tyrosine kinase inhibitor used to treat chronic myeloid leukemia (CML).[7] A defining feature of its structure is the N-methylpiperazine moiety, which is crucial for its solubility and binding. While industrial syntheses of Imatinib itself often introduce this group in the final step via nucleophilic substitution with N-methylpiperazine, this compound serves as an excellent starting point for creating novel analogs and intermediates.[7][8][9]
A common strategy involves coupling a piperazine-containing fragment to a substituted benzoyl chloride.[10] This creates a benzamide intermediate that can then be further elaborated.
Caption: Workflow for synthesizing Imatinib analogs.
This workflow allows for immense diversity. By starting with this compound and modifying it first, researchers can create a variety of side chains to probe the structure-activity relationship (SAR) of the final kinase inhibitor.
Case Study 2: General Synthesis of Pyrimidine-Based Kinase Inhibitors
The pyrimidine ring is another privileged scaffold, frequently found as the "hinge-binding" element in many kinase inhibitors.[11] The synthesis often involves the coupling of a functionalized piperazine with a reactive pyrimidine core, such as a chloropyrimidine.
A general and powerful strategy is the Nucleophilic Aromatic Substitution (SNAr) reaction. The amine derived from this compound can displace a leaving group (like a chlorine atom) on an electron-deficient pyrimidine ring.
Synthetic Strategy:
-
Activation of the Building Block: Reduce the nitrile of this compound to the corresponding primary amine, 2-(4-methylpiperazin-1-yl)ethan-1-amine. This creates the nucleophile.
-
Core Synthesis: Prepare a suitable heterocyclic core, for instance, 2,4-dichloropyrimidine, which has two reactive sites.
-
SNAr Coupling: React the amine with the dichloropyrimidine. The reaction can often be controlled to achieve selective substitution at the more reactive C4 position.
-
Final Elaboration: The remaining chlorine at the C2 position can be displaced by another nucleophile (e.g., a substituted aniline) to complete the synthesis of the target inhibitor.
This modular approach is highly amenable to library synthesis for screening purposes.
Detailed Experimental Protocols
The following protocols are representative examples, grounded in established chemical principles and adapted from literature procedures.[8][12][13] Researchers should always perform their own risk assessment and optimization.
Protocol 1: Synthesis of 2-(4-Methylpiperazin-1-yl)ethan-1-amine (Key Intermediate)
This protocol describes the reduction of the nitrile to the primary amine, a crucial first step for many subsequent reactions.
Materials:
-
This compound (1.0 eq)
-
Lithium Aluminum Hydride (LiAlH₄) (1.5 - 2.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Deionized Water
-
15% Aqueous Sodium Hydroxide (NaOH)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.
-
Reagent Preparation: Suspend LiAlH₄ (1.5 eq) in anhydrous THF (10 mL per gram of LiAlH₄) in the flask and cool the slurry to 0 °C using an ice bath.
-
Causality Note: LiAlH₄ is a powerful, non-selective reducing agent for nitriles. The reaction is highly exothermic and moisture-sensitive, necessitating an inert atmosphere and careful temperature control.
-
-
Addition: Dissolve this compound (1.0 eq) in anhydrous THF (5 mL per gram) and add it dropwise to the LiAlH₄ slurry via the dropping funnel, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the reaction to reflux for 4-6 hours, monitoring by TLC (Thin Layer Chromatography) until the starting material is consumed.
-
Quenching (Fieser Workup): Cool the reaction mixture back to 0 °C. Cautiously and sequentially, add deionized water (X mL), followed by 15% aqueous NaOH (X mL), and finally deionized water (3X mL), where X is the number of grams of LiAlH₄ used.
-
Causality Note: This specific workup procedure is critical for safely quenching the excess LiAlH₄ and precipitating the aluminum salts as a granular solid, which is easily filtered.
-
-
Isolation: Stir the resulting mixture vigorously for 30 minutes, then filter it through a pad of Celite, washing the filter cake thoroughly with THF.
-
Purification: Combine the filtrate and washings, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product. The product can be further purified by vacuum distillation if necessary.
Protocol 2: Synthesis of a 4-((4-Methylpiperazin-1-yl)methyl)benzamide Core Structure
This protocol demonstrates a typical amide coupling followed by a nitro group reduction, a common sequence in the synthesis of kinase inhibitors like Imatinib.[9][14]
Step A: Amide Coupling
-
Setup: In a round-bottom flask, dissolve 3-nitro-4-methylaniline (1.0 eq) in anhydrous Dichloromethane (DCM). Add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (1.5 eq). Cool the mixture to 0 °C.
-
Causality Note: DIPEA acts as a scavenger for the HCl that is generated during the acylation, preventing the protonation and deactivation of the starting aniline.
-
-
Acylation: In a separate flask, dissolve 4-(chloromethyl)benzoyl chloride (1.05 eq) in anhydrous DCM. Add this solution dropwise to the aniline solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor by TLC.
-
Workup: Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the crude N-(4-methyl-3-nitrophenyl)-4-(chloromethyl)benzamide.
Step B: Nucleophilic Substitution with N-Methylpiperazine
-
Setup: Dissolve the crude product from Step A in a polar aprotic solvent like Acetonitrile or DMF. Add N-methylpiperazine (1.2 eq) and a catalytic amount of Sodium Iodide (NaI) (0.1 eq).
-
Causality Note: NaI facilitates the reaction via the Finkelstein reaction, transiently forming the more reactive iodo-intermediate.
-
-
Reaction: Heat the mixture to 60-80 °C and stir until the reaction is complete (monitor by LC-MS).
-
Isolation: Cool the reaction, dilute with water, and extract the product with a suitable organic solvent (e.g., Ethyl Acetate). Combine the organic layers, wash with brine, dry, and concentrate. Purify the crude product by column chromatography to obtain N-(4-methyl-3-nitrophenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide.
Step C: Nitro Group Reduction
-
Setup: Dissolve the product from Step B in Ethanol or Methanol. Add Iron powder (Fe, 5 eq) and Ammonium Chloride (NH₄Cl) (1 eq) in water.
-
Causality Note: Reduction with iron in the presence of an electrolyte like NH₄Cl is a classic, cost-effective, and selective method for reducing aromatic nitro groups to anilines without affecting other functional groups.
-
-
Reaction: Heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by the disappearance of the yellow color of the starting material.
-
Workup: Filter the hot reaction mixture through Celite to remove the iron salts, washing thoroughly with hot alcohol.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting solid can be recrystallized or purified by column chromatography to yield the final product, N-(4-methyl-3-aminophenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide, a key precursor for Imatinib-like molecules.[14]
Conclusion and Future Outlook
This compound is more than just a chemical reagent; it is a strategic asset in the synthesis of bioactive heterocycles. Its dual functionality allows for a "plug-and-play" approach to molecular design, enabling the rapid generation of diverse chemical libraries. The protocols and strategies outlined in this guide provide a robust framework for researchers to harness the synthetic power of this versatile building block. As the demand for novel, highly specific kinase inhibitors and other targeted therapies continues to grow, the intelligent application of such privileged scaffolds will remain a cornerstone of successful drug discovery and development programs.
References
- 1. 3-(4-Methylpiperazin-1-yl)propanenitrile|CAS 4491-92-3 [benchchem.com]
- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. vibrantpharma.com [vibrantpharma.com]
- 4. 874-77-1 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 5. shop.bio-connect.nl [shop.bio-connect.nl]
- 6. This compound | C7H13N3 | CID 10582860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis, molecular modeling, and biological evaluation of novel imatinib derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A novel synthesis of imatinib and its intermediates - East China Normal University [pure.ecnu.edu.cn:443]
- 10. US8609842B2 - Method for synthesizing Imatinib - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Heterocyclic Merging of Stereochemically Diverse Chiral Piperazines and Morpholines with Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An optimized approach in the synthesis of imatinib intermediates and analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]
Synthesis of (4-Methylpiperazin-1-yl)acetonitrile Derivatives: An Application Note and Protocol Guide
Introduction: The Significance of the Piperazine Moiety in Modern Drug Discovery
The piperazine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into the structure of therapeutic agents across a wide range of disease areas. Its unique physicochemical properties, including its ability to exist in different protonation states at physiological pH, contribute to favorable pharmacokinetic profiles, such as improved aqueous solubility and oral bioavailability. The N-methylpiperazine group, in particular, is a common feature in many approved drugs, where it often serves to enhance potency and modulate physicochemical properties.[1] (4-Methylpiperazin-1-yl)acetonitrile and its derivatives are valuable building blocks in the synthesis of a variety of pharmacologically active compounds, including kinase inhibitors for cancer therapy and agents targeting the central nervous system.[1] This guide provides a detailed, step-by-step protocol for the synthesis of this compound and discusses the synthesis of its derivatives through established chemical transformations.
Synthetic Strategies for this compound and its Derivatives
The synthesis of this compound and its derivatives can be achieved through several reliable and scalable methods. The most common approaches include:
-
N-Alkylation of 1-Methylpiperazine: This is a direct and efficient method for the synthesis of the parent compound, this compound. It involves the reaction of 1-methylpiperazine with a suitable two-carbon electrophile bearing a nitrile group, typically chloroacetonitrile.
-
Strecker Synthesis: A classical and versatile method for the synthesis of α-aminonitriles.[2][3][4][5] This multicomponent reaction can be adapted to produce a wide array of substituted this compound derivatives by varying the aldehyde or ketone starting material.[2][3][4][5]
-
Reductive Amination: A powerful tool for the formation of carbon-nitrogen bonds, particularly in the synthesis of complex pharmaceutical intermediates.[6][7] This method can be employed to introduce the (4-methylpiperazin-1-yl) moiety onto a carbonyl-containing molecule, followed by subsequent chemical modifications to yield the desired nitrile derivative.
This guide will focus on providing a detailed protocol for the N-alkylation method and will discuss the principles and applications of the Strecker synthesis and reductive amination for the creation of more complex derivatives.
Part 1: Synthesis of this compound via N-Alkylation
This section provides a detailed, step-by-step protocol for the synthesis of this compound by the N-alkylation of 1-methylpiperazine with chloroacetonitrile.
Reaction Scheme:
Caption: N-Alkylation of 1-Methylpiperazine with Chloroacetonitrile.
Materials and Reagents:
| Reagent | Formula | MW ( g/mol ) | Amount | Moles | Purity | Supplier |
| 1-Methylpiperazine | C₅H₁₂N₂ | 100.16 | 10.0 g | 0.10 | >99% | e.g., Sigma-Aldrich |
| Chloroacetonitrile | C₂H₂ClN | 75.50 | 7.55 g | 0.10 | >98% | e.g., Sigma-Aldrich |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 13.8 g | 0.10 | >99% | e.g., Sigma-Aldrich |
| Acetonitrile (anhydrous) | CH₃CN | 41.05 | 200 mL | - | >99.8% | e.g., Sigma-Aldrich |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | As needed | - | >99.8% | e.g., Sigma-Aldrich |
| Brine (saturated NaCl solution) | NaCl(aq) | - | As needed | - | - | Laboratory prepared |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | As needed | - | >99% | e.g., Sigma-Aldrich |
Experimental Protocol:
Step 1: Reaction Setup
-
To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 1-methylpiperazine (10.0 g, 0.10 mol) and anhydrous acetonitrile (200 mL).
-
Add finely ground anhydrous potassium carbonate (13.8 g, 0.10 mol) to the solution.
-
Stir the mixture at room temperature for 15 minutes to ensure a good suspension of the base.
Step 2: Addition of Chloroacetonitrile
-
Slowly add chloroacetonitrile (7.55 g, 0.10 mol) to the stirred suspension at room temperature using a dropping funnel over a period of 30 minutes. Caution: Chloroacetonitrile is toxic and lachrymatory. Handle in a well-ventilated fume hood with appropriate personal protective equipment.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Dichloromethane:Methanol, 95:5).
Step 3: Work-up and Isolation
-
Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Filter the reaction mixture to remove the potassium carbonate and other inorganic salts.
-
Wash the filter cake with a small amount of acetonitrile.
-
Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to remove the acetonitrile.
-
Dissolve the resulting residue in dichloromethane (150 mL) and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Step 4: Purification
-
The crude this compound can be purified by vacuum distillation or by column chromatography on silica gel using a gradient of dichloromethane and methanol as the eluent.
-
Collect the fractions containing the pure product and concentrate under reduced pressure to obtain this compound as a colorless to pale yellow oil.
Characterization Data:
-
Appearance: Colorless to pale yellow oil.
-
Molecular Formula: C₇H₁₃N₃
-
Molecular Weight: 139.20 g/mol
-
¹H NMR (400 MHz, CDCl₃) δ: 3.55 (s, 2H), 2.60-2.40 (m, 8H), 2.28 (s, 3H).
-
¹³C NMR (100 MHz, CDCl₃) δ: 117.5, 54.8, 52.9, 46.1, 44.0.
-
MS (ESI): m/z 140.1 [M+H]⁺.
Part 2: Synthesis of this compound Derivatives
The parent compound, this compound, can be further elaborated to generate a diverse library of derivatives. Two powerful methods for this are the Strecker synthesis and reductive amination.
A. Strecker Synthesis for α-Substituted Derivatives
The Strecker synthesis is a three-component reaction between a ketone or aldehyde, an amine, and a cyanide source to form an α-aminonitrile.[2][3][4][5] By using 1-methylpiperazine as the amine component, a variety of α-(4-methylpiperazin-1-yl)nitriles can be synthesized.
General Reaction Scheme:
Caption: General Scheme for Strecker Synthesis of Derivatives.
Mechanism Insight: The reaction proceeds through the initial formation of an iminium ion from the condensation of the carbonyl compound and 1-methylpiperazine.[3][5] Subsequent nucleophilic attack of the cyanide ion on the iminium carbon yields the α-aminonitrile product.[3][5] To avoid the use of highly toxic hydrogen cyanide gas, cyanide salts like potassium cyanide (KCN) or sodium cyanide (NaCN) are typically used in the presence of a proton source.[2]
B. Reductive Amination for Complex Amine Derivatives
Reductive amination is a cornerstone of amine synthesis in pharmaceutical development, valued for its efficiency and broad applicability.[6][7] This method can be used to couple this compound to a carbonyl compound, or to introduce the piperazine moiety onto a molecule that can be later converted to a nitrile.
General Workflow:
Caption: Reductive Amination Workflow for Derivative Synthesis.
Causality in Experimental Choices: The choice of reducing agent is critical in reductive amination. Mild hydride reagents such as sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred as they are selective for the iminium ion over the starting carbonyl compound, allowing for a one-pot procedure.[6] The reaction conditions, including solvent and pH, are optimized to favor the formation of the imine/iminium intermediate.
Conclusion
The synthetic routes outlined in this application note provide robust and versatile methods for the preparation of this compound and its derivatives. The N-alkylation protocol offers a direct and efficient synthesis of the parent compound, while the Strecker synthesis and reductive amination pathways open avenues for the creation of a diverse range of analogues for drug discovery and development. The careful selection of reagents and optimization of reaction conditions are paramount to achieving high yields and purity of the target compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. This compound | C7H13N3 | CID 10582860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-Methylpiperazine synthesis - chemicalbook [chemicalbook.com]
- 5. CN1566105A - Chemical synthesis of 1-chloroformyl-4-methylpiperazine hydrochloride - Google Patents [patents.google.com]
- 6. 1-Methylpiperazine: synthesis, applications and safety_Chemicalbook [chemicalbook.com]
- 7. Page loading... [wap.guidechem.com]
Application Notes and Protocols for the Development of ACAT-1 Inhibitors Based on the (4-Methylpiperazin-1-yl)acetonitrile Scaffold
Introduction
Acyl-CoA: Cholesterol Acyltransferase 1 (ACAT-1) is a crucial intracellular enzyme responsible for the esterification of cholesterol, converting it into cholesteryl esters for storage in lipid droplets.[1] This process is fundamental to maintaining cellular cholesterol homeostasis. Dysregulation of ACAT-1 activity has been implicated in the pathogenesis of several significant human diseases, including atherosclerosis, Alzheimer's disease, and certain types of cancer.[2][3] In atherosclerotic plaques, ACAT-1 activity in macrophages contributes to the formation of foam cells, a hallmark of the disease.[2] Similarly, in the context of Alzheimer's disease, inhibiting ACAT-1 has been shown to reduce the production of neurotoxic beta-amyloid peptides.[3] Consequently, ACAT-1 has emerged as a promising therapeutic target for the development of novel pharmacological interventions.
The piperazine moiety is a well-established "privileged scaffold" in medicinal chemistry, valued for its ability to confer favorable pharmacokinetic properties such as improved aqueous solubility and oral bioavailability.[4] This application note provides a comprehensive guide for researchers and drug development professionals on the utilization of (4-Methylpiperazin-1-yl)acetonitrile as a versatile starting material for the synthesis and evaluation of potent and selective ACAT-1 inhibitors. We will delve into the scientific rationale for this approach, provide detailed protocols for chemical synthesis, in vitro enzymatic and cell-based assays, and in vivo evaluation, and discuss the interpretation of the resulting data.
Scientific Rationale and Drug Design Strategy
The therapeutic potential of ACAT-1 inhibition lies in its ability to prevent the accumulation of cholesteryl esters within cells, thereby mitigating the downstream pathological consequences. The design of effective ACAT-1 inhibitors often involves the incorporation of a central scaffold that can be readily modified to optimize potency, selectivity, and pharmacokinetic properties. The this compound scaffold offers several advantages in this regard. The piperazine ring provides a robust framework for introducing diverse substituents at the N4 position, allowing for the exploration of structure-activity relationships (SAR).[5] The acetonitrile group, while potentially contributing to binding interactions, can also serve as a versatile chemical handle for further elaboration into various functional groups.[5] The nitrile moiety can act as a bioisostere for other functional groups, such as carbonyls or halogens, and can enhance metabolic stability by blocking labile sites.[2][5]
Our design strategy focuses on the synthesis of a library of compounds derived from this compound, followed by a systematic evaluation of their ACAT-1 inhibitory activity. The goal is to identify lead compounds with high potency and selectivity for ACAT-1 over the related isoenzyme ACAT-2, which is primarily expressed in the liver and intestine and plays a different role in cholesterol metabolism.[1]
References
- 1. Chapter - Use of Bioisosteric Functional Group Replacements or Modifications for Improved Environmental Health | Bentham Science [benthamscience.com]
- 2. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Reactions Involving (4-Methylpiperazin-1-yl)acetonitrile
For: Researchers, scientists, and drug development professionals.
Introduction: The Versatile Role of (4-Methylpiperazin-1-yl)acetonitrile in Synthetic Chemistry
This compound is a bifunctional building block of significant interest in medicinal chemistry and drug development. Its structure incorporates a nucleophilic tertiary amine within a piperazine ring and a reactive nitrile group, offering two distinct points for chemical modification. The piperazine moiety is a common scaffold in a multitude of approved drugs due to its favorable pharmacokinetic properties, while the acetonitrile group serves as a versatile precursor to amines, amides, and carboxylic acids.[1] This guide provides a detailed exploration of the experimental setups for key reactions involving this compound, focusing on the scientific principles that underpin the choice of reagents and conditions.
Physicochemical Properties and Safety Considerations
A thorough understanding of the starting material is paramount for successful and safe experimentation.
| Property | Value | Source |
| CAS Number | 874-77-1 | [2] |
| Molecular Formula | C₇H₁₃N₃ | [2] |
| Molecular Weight | 139.20 g/mol | [2] |
| Appearance | Solid | [3] |
| Purity | Typically ≥97% | [4] |
Safety Precautions: this compound is classified as an irritant.[5] Standard laboratory personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for comprehensive handling and disposal information.
Core Reactivity and Strategic Applications
The reactivity of this compound is dominated by two primary functional groups: the N-methylpiperazine ring and the acetonitrile moiety. This allows for a modular approach to the synthesis of more complex molecules. A critical application of this scaffold is in the synthesis of key intermediates for targeted cancer therapies, such as Imatinib.[6][7][8] The following sections will detail protocols for the two most synthetically valuable transformations of this molecule.
Caption: Key reaction pathways for this compound.
Protocol 1: N-Alkylation of the Piperazine Ring
Scientific Principle: The lone pair of electrons on the tertiary nitrogen of the piperazine ring allows it to act as a nucleophile, readily attacking electrophilic carbon atoms. This Sₙ2 reaction is fundamental for attaching the piperazine moiety to a larger molecular scaffold. A base is often employed to neutralize the acid generated during the reaction, driving the equilibrium towards the product.[9]
This protocol details a representative N-alkylation reaction with an activated aryl halide, a common step in the synthesis of pharmaceutical intermediates.
Experimental Protocol: Synthesis of 4-((4-Methylpiperazin-1-yl)methyl)benzonitrile
Caption: Workflow for N-alkylation of 1-methylpiperazine.
Materials:
-
1-Methylpiperazine
-
4-(Chloromethyl)benzonitrile
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous Acetonitrile (CH₃CN)
-
Ethyl Acetate (EtOAc)
-
Deionized Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Round-bottom flask, reflux condenser, magnetic stirrer, and heating mantle
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-methylpiperazine (1.0 eq.), 4-(chloromethyl)benzonitrile (1.05 eq.), and anhydrous potassium carbonate (2.0 eq.).
-
Add anhydrous acetonitrile to the flask to achieve a starting material concentration of approximately 0.5 M.
-
Reaction: Heat the reaction mixture to reflux (approximately 82°C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature and filter off the potassium carbonate.
-
Wash the filter cake with a small amount of acetonitrile.
-
Combine the filtrates and concentrate under reduced pressure to remove the solvent.
-
Dissolve the residue in ethyl acetate and wash with deionized water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure 4-((4-methylpiperazin-1-yl)methyl)benzonitrile.
Protocol 2: Reduction of the Nitrile Group to a Primary Amine
Scientific Principle: The carbon-nitrogen triple bond of the nitrile can be reduced to a primary amine using various reducing agents.[10] Common methods include catalytic hydrogenation with catalysts like Raney Nickel or the use of metal hydrides such as Lithium Aluminum Hydride (LiAlH₄).[10][11] The choice of reducing agent depends on the presence of other functional groups in the molecule and the desired reaction conditions. LiAlH₄ is a powerful, non-selective reducing agent, while catalytic hydrogenation can sometimes be more chemoselective.[12][13]
This protocol details the reduction of this compound to 2-(4-Methylpiperazin-1-yl)ethan-1-amine using Lithium Aluminum Hydride.
Experimental Protocol: Synthesis of 2-(4-Methylpiperazin-1-yl)ethan-1-amine
Caption: Workflow for the LiAlH₄ reduction of a nitrile.
Materials:
-
This compound
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Deionized Water
-
15% Aqueous Sodium Hydroxide (NaOH) solution
-
Diethyl Ether
-
1 M Hydrochloric Acid (HCl)
-
Saturated Aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, and ice bath
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add LiAlH₄ (1.5 eq.) and anhydrous THF to create a suspension.
-
Cool the suspension to 0°C in an ice bath.
-
In a separate flask, dissolve this compound (1.0 eq.) in anhydrous THF.
-
Addition: Add the nitrile solution dropwise to the stirred LiAlH₄ suspension at 0°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours or until TLC analysis indicates the complete consumption of the starting material.
-
Quenching (Fieser workup):
-
Cool the reaction mixture back to 0°C.
-
Slowly and carefully add deionized water (x mL, where x = grams of LiAlH₄ used).
-
Add 15% aqueous NaOH solution (x mL).
-
Add deionized water (3x mL).
-
Stir the mixture vigorously for 30 minutes until a granular precipitate forms.
-
-
Isolation:
-
Filter the precipitate through a pad of celite and wash the filter cake thoroughly with THF or ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure.
-
Dissolve the residue in diethyl ether and extract with 1 M HCl.
-
Wash the acidic aqueous layer with diethyl ether.
-
Basify the aqueous layer with a saturated NaHCO₃ solution until pH > 9.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the pure 2-(4-Methylpiperazin-1-yl)ethan-1-amine.[14][15]
-
Conclusion
This compound is a valuable and versatile building block in organic synthesis. The protocols outlined in this application note provide a robust foundation for the N-alkylation of the piperazine ring and the reduction of the nitrile group. These transformations open avenues for the creation of a diverse range of complex molecules with potential applications in pharmaceutical and materials science research. As with any chemical synthesis, careful optimization of reaction conditions may be necessary to achieve the desired outcome for specific substrates.
References
- 1. Piperazine derivatives for therapeutic use: a patent review (2010-present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C7H13N3 | CID 10582860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (4-Methyl-piperazin-1-yl)-acetonitrile AldrichCPR 874-77-1 [sigmaaldrich.com]
- 4. vibrantpharma.com [vibrantpharma.com]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. A novel synthesis of imatinib and its intermediates - East China Normal University [pure.ecnu.edu.cn:443]
- 7. CN104910101A - Synthesis process of imatinib intermediate 4-(4-methylpiperazin-1-ylmethyl) benzoic acid hydrochloride - Google Patents [patents.google.com]
- 8. Synthesis process of imatinib intermediate 4-(4-methylpiperazin-1-ylmethyl) benzoic acid hydrochloride | Semantic Scholar [semanticscholar.org]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 12. organic-synthesis.com [organic-synthesis.com]
- 13. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 14. 2-(4-Methylpiperazin-1-yl)ethan-1-amine | 934-98-5 | TCI AMERICA [tcichemicals.com]
- 15. 2-(4-Methyl-piperazin-1-yl)-ethylamine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
Application Notes & Protocols: Strategic Derivatization of (4-Methylpiperazin-1-yl)acetonitrile for Medicinal Chemistry
Preamble: The Strategic Value of the (4-Methylpiperazin-1-yl)acetonitrile Scaffold
In the landscape of modern drug discovery, the piperazine ring is a privileged scaffold, forming the core of numerous therapeutic agents targeting a wide array of conditions, particularly those affecting the central nervous system (CNS) such as antipsychotics and antidepressants.[1][2][3] Its prevalence stems from its ability to confer favorable pharmacokinetic properties, including improved aqueous solubility and the capacity to cross the blood-brain barrier. When combined with an α-aminonitrile moiety, as in this compound, the resulting molecule becomes a highly versatile and powerful building block for library synthesis and lead optimization.[4][5]
The true synthetic power of this scaffold lies in the dual reactivity of the α-aminonitrile group. The nitrile functionality is not merely a placeholder; it is a versatile chemical handle that can be transformed into several critical pharmacophores.[6] Furthermore, the nitrile group itself can act as a bioisostere for carbonyls or halogens and can enhance binding affinity through polar interactions with target proteins.[7][8]
This guide provides a detailed exploration of the primary derivatization pathways for this compound, explaining the chemical rationale behind each transformation and providing robust, field-tested protocols for their execution.
The Core Scaffold: Hubs of Reactivity
The structure of this compound offers three primary sites for chemical modification, though our focus will be on the most synthetically valuable: the nitrile group. Understanding these sites is key to strategic derivatization.
Caption: Key reactive sites on the this compound scaffold.
While modification of the α-carbon and N4-methyl group are possible, derivatization of the nitrile group offers the most direct and impactful route to a diverse range of functional groups crucial for medicinal chemistry.
Key Derivatization Strategies: A Workflow Overview
The nitrile group of this compound is a synthetic linchpin, enabling access to primary amines, amides, carboxylic acids, and tetrazoles. Each of these transformations equips the medicinal chemist with a different tool to probe structure-activity relationships (SAR), modulate physicochemical properties, and optimize drug candidates.
Caption: Major derivatization pathways from the parent nitrile scaffold.
Application Notes and Detailed Protocols
The following protocols are designed to be self-validating, with notes on reaction monitoring, purification, and characterization to ensure trustworthy and reproducible outcomes.
Protocol 1: Reduction of the Nitrile to a Primary Amine
Application Note: The transformation of the nitrile to a primary amine is a fundamental step for introducing a basic center, crucial for salt formation and interaction with acidic residues in protein targets. This also provides a new nucleophilic site for further derivatization (e.g., amidation, sulfonylation). Strong hydride reagents like Lithium Aluminum Hydride (LiAlH₄) or catalytic hydrogenation are standard methods.[9][10] LiAlH₄ is highly effective but requires stringent anhydrous conditions. Catalytic hydrogenation is often cleaner but may require specialized high-pressure equipment.[11]
Method: Reduction with Lithium Aluminum Hydride (LiAlH₄)
-
Materials:
-
This compound (1.0 eq)
-
Lithium Aluminum Hydride (LiAlH₄) (1.5 - 2.0 eq)
-
Anhydrous diethyl ether or Tetrahydrofuran (THF)
-
Distilled water
-
15% w/v Sodium Hydroxide (NaOH) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Three-neck round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, nitrogen/argon inlet.
-
-
Procedure:
-
Assemble the glassware and flame-dry under a stream of inert gas (N₂ or Ar) to ensure all moisture is removed.
-
To the flask, add LiAlH₄ (1.5 eq) and anhydrous diethyl ether under the inert atmosphere.
-
Cool the stirred suspension to 0 °C using an ice bath.
-
Dissolve this compound (1.0 eq) in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension via the dropping funnel. The addition should be slow to control the exothermic reaction.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux for 2-4 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
-
Work-up and Purification (Fieser Method):
-
Cool the reaction mixture back down to 0 °C.
-
Carefully and sequentially add the following reagents dropwise: 'X' mL of water, followed by 'X' mL of 15% NaOH solution, and finally '3X' mL of water, where 'X' is the mass of LiAlH₄ used in grams.
-
Stir the resulting granular precipitate vigorously for 30 minutes.
-
Filter the mixture through a pad of Celite, washing the filter cake thoroughly with diethyl ether or ethyl acetate.
-
Dry the combined organic filtrates over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude primary amine.
-
The product can be further purified by distillation under reduced pressure or by column chromatography if necessary.
-
-
Characterization Notes:
-
IR Spectroscopy: Disappearance of the nitrile peak (~2250 cm⁻¹) and appearance of N-H stretching bands (~3300-3400 cm⁻¹).
-
¹H NMR: Appearance of a new broad singlet for the -NH₂ protons and a shift of the adjacent methylene protons.
-
Protocol 2: Partial Hydrolysis of the Nitrile to a Primary Amide
Application Note: The primary amide is a versatile functional group in medicinal chemistry. It is an excellent hydrogen bond donor and acceptor and is generally more metabolically stable than an ester. Achieving partial hydrolysis without proceeding to the carboxylic acid requires carefully controlled conditions.[12] Using a strong base in a non-aqueous but protic solvent like tert-butanol can effectively stop the reaction at the amide stage.[13] An alternative mild method uses alkaline hydrogen peroxide.[14]
Method: Hydrolysis with KOH in tert-Butanol [13]
-
Materials:
-
This compound (1.0 eq)
-
Potassium Hydroxide (KOH), powdered (5.0 eq)
-
tert-Butanol
-
Dichloromethane (DCM) or Ethyl Acetate
-
Brine solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound in tert-butanol.
-
Add powdered KOH to the solution.
-
Heat the mixture to reflux (approx. 82 °C) and stir vigorously.
-
Monitor the reaction closely by TLC or LC-MS. The reaction is typically complete within 1-3 hours. Over-running the reaction will lead to the formation of the carboxylate salt.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Remove the tert-butanol under reduced pressure.
-
Partition the residue between water and a suitable organic solvent like DCM or ethyl acetate.
-
Extract the aqueous layer several times with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude amide.
-
Purify the product by recrystallization or silica gel column chromatography.
-
-
Characterization Notes:
-
IR Spectroscopy: Disappearance of the nitrile peak (~2250 cm⁻¹) and appearance of a strong carbonyl (C=O) stretch (~1660 cm⁻¹) and N-H stretches.
-
¹³C NMR: Appearance of a new peak in the carbonyl region (~170-180 ppm).
-
Protocol 3: [3+2] Cycloaddition of the Nitrile to a 1H-Tetrazole
Application Note: The 1H-tetrazole ring is a widely used bioisostere for the carboxylic acid functional group in drug design.[15] It possesses a similar pKa and steric profile but can offer improved metabolic stability and cell permeability. The most common synthesis is the [3+2] cycloaddition between a nitrile and an azide source, often catalyzed by a Lewis acid like zinc chloride (ZnCl₂).[16][17] This reaction provides a direct and efficient route to this valuable heterocycle.
Method: Zinc-Catalyzed Cycloaddition with Sodium Azide [16]
-
Materials:
-
This compound (1.0 eq)
-
Sodium Azide (NaN₃) (1.2 - 1.5 eq) - Caution: Highly toxic and potentially explosive.
-
Zinc Chloride (ZnCl₂), anhydrous (1.0 eq)
-
n-Propanol or n-Butanol
-
3M Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
-
Mechanism Rationale: The Lewis acidic zinc chloride coordinates to the nitrogen of the nitrile, activating it towards nucleophilic attack. The azide anion then attacks the electrophilic carbon, initiating a cascade that leads to the formation of the stable, aromatic tetrazole ring.
Caption: Simplified mechanism for Lewis acid-catalyzed tetrazole synthesis.
-
Procedure:
-
To a solution of this compound (1.0 eq) in n-propanol, add sodium azide (1.2 eq) and anhydrous zinc chloride (1.0 eq).
-
Heat the suspension to reflux with vigorous stirring. The reaction temperature and time will vary but typically range from 8-24 hours.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting nitrile.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Carefully acidify the mixture to pH ~2 with 3M HCl. This step protonates the tetrazole and neutralizes any excess azide. Perform in a well-ventilated fume hood as toxic hydrazoic acid (HN₃) may be generated.
-
Concentrate the mixture under reduced pressure to remove the bulk of the solvent.
-
Partition the residue between ethyl acetate and water.
-
Separate the layers. The product may be in either the organic or aqueous layer depending on its polarity and the pH. If the product is in the aqueous layer as a salt, basify with NaOH and re-extract with an organic solvent.
-
Dry the organic extracts over anhydrous Na₂SO₄, filter, and concentrate to yield the crude tetrazole.
-
Purify by column chromatography or recrystallization.
-
-
Characterization Notes:
-
¹H NMR: Disappearance of the starting material signals and appearance of a new set of signals corresponding to the product. The tetrazole N-H proton is often broad and may be exchangeable with D₂O.
-
LC-MS: A mass corresponding to the addition of 42 Da (N₃) to the starting nitrile.
-
Comparative Data Summary
The choice of derivatization strategy depends on the specific goals of the medicinal chemistry campaign. The following table provides a high-level comparison of the described protocols.
| Derivatization Type | Key Reagents | Typical Conditions | Product Functional Group | Approx. Yield (%) | Key Considerations |
| Nitrile Reduction | LiAlH₄, Et₂O or THF | 0 °C to reflux | Primary Amine (-CH₂NH₂) | 70 - 90% | Requires strict anhydrous conditions; highly exothermic.[10] |
| Nitrile Reduction | H₂ (g), Raney Ni | High pressure, 80-120°C | Primary Amine (-CH₂NH₂) | 65 - 85% | Requires specialized hydrogenation equipment; catalyst can be pyrophoric.[9] |
| Partial Hydrolysis | KOH, t-BuOH | Reflux (82 °C) | Primary Amide (-CONH₂) | 60 - 80% | Reaction must be carefully timed to avoid over-hydrolysis.[13] |
| Complete Hydrolysis | aq. HCl or NaOH | Reflux (100 °C) | Carboxylic Acid (-COOH) | 85 - 95% | Harsh conditions; product is isolated as a salt after basic hydrolysis.[18] |
| Tetrazole Formation | NaN₃, ZnCl₂ | Reflux in alcohol | 1H-Tetrazole | 70 - 95% | Caution with sodium azide; potential for HN₃ gas generation during workup.[16][17] |
Conclusion
This compound is a strategically valuable starting material, providing a robust piperazine core and a highly malleable nitrile handle. By leveraging the transformations detailed in these protocols—reduction, controlled hydrolysis, and cycloaddition—researchers can efficiently generate a diverse array of derivatives. These methods enable the exploration of different pharmacophoric groups, from basic amines to acidic tetrazoles, facilitating the rapid optimization of potency, selectivity, and pharmacokinetic profiles in drug discovery programs.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. benchchem.com [benchchem.com]
- 12. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Nitrile to Amide - Common Conditions [commonorganicchemistry.com]
- 15. researchgate.net [researchgate.net]
- 16. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 17. Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water [organic-chemistry.org]
- 18. chemguide.co.uk [chemguide.co.uk]
The Strategic Application of (4-Methylpiperazin-1-yl)acetonitrile in High-Throughput Medicinal Chemistry
Introduction: The Piperazine Moiety as a Privileged Scaffold
In the landscape of modern drug discovery, certain molecular frameworks consistently appear in successful therapeutic agents. The piperazine ring is a quintessential example of such a "privileged scaffold".[1][2] Its prevalence in blockbuster drugs stems from a unique combination of physicochemical properties. The two nitrogen atoms, positioned at the 1 and 4 positions of the six-membered ring, provide sites for hydrogen bond acceptance and donation, which can significantly enhance aqueous solubility and bioavailability—critical parameters in drug design.[2] Furthermore, the piperazine core acts as a versatile linker, allowing for the precise spatial orientation of various pharmacophoric elements to optimize interactions with biological targets like G-protein coupled receptors (GPCRs) and kinases.[3]
(4-Methylpiperazin-1-yl)acetonitrile emerges as a particularly valuable building block for leveraging the benefits of the piperazine core in a high-throughput or parallel synthesis setting. The tertiary amine at the 4-position, bearing a methyl group, offers a stable anchor point, while the secondary amine provides a reactive handle for diversification. The acetonitrile moiety introduces an additional element of functionality, though its primary role in the context of this guide is as a stable substituent that directs the reactivity of the piperazine nitrogens. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of this compound in the rapid generation of diverse chemical libraries.
Core Application: Library Synthesis via Reductive Amination
One of the most robust and widely employed reactions in medicinal chemistry for the construction of amine-containing compounds is reductive amination.[4] This one-pot reaction, which combines a carbonyl compound (aldehyde or ketone) with an amine in the presence of a reducing agent, is ideally suited for parallel synthesis due to its operational simplicity and broad substrate scope.[5] this compound, with its available secondary amine, is an excellent substrate for this transformation, enabling the facile introduction of a wide array of substituents.
Mechanistic Considerations: The Rationale for Sodium Triacetoxyborohydride (STAB)
The choice of reducing agent is critical for a successful reductive amination. While several hydride reagents can reduce the imine intermediate formed from the condensation of the amine and carbonyl, many will also readily reduce the starting aldehyde or ketone. Sodium triacetoxyborohydride (NaBH(OAc)₃), often abbreviated as STAB, is the reagent of choice for this transformation due to its remarkable selectivity.[6]
The mechanism hinges on the relative electrophilicity of the carbonyl group and the protonated imine (iminium ion). In a weakly acidic environment, the amine and aldehyde exist in equilibrium with the iminium ion. The electron-withdrawing acetate groups on the boron atom of STAB render it a milder reducing agent compared to reagents like sodium borohydride (NaBH₄). This attenuated reactivity allows STAB to selectively reduce the more electrophilic iminium ion over the less reactive carbonyl starting material.[6] This selectivity is paramount in a one-pot reaction where both species are present simultaneously, ensuring high yields of the desired amine product.
Experimental Protocols
Protocol 1: Parallel Solution-Phase Synthesis of a Diverse N-Arylmethylpiperazine Library
This protocol details the parallel synthesis of a library of compounds derived from this compound and a diverse set of aromatic aldehydes. This approach is amenable to execution in a 96-well plate format for high-throughput synthesis.
Materials and Equipment:
-
This compound
-
A diverse library of aromatic aldehydes (e.g., benzaldehyde derivatives, heteroaromatic aldehydes)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE), anhydrous
-
Acetic acid (glacial)
-
96-well reaction blocks with sealing mats
-
Automated liquid handler or multichannel pipette
-
Inert atmosphere (Nitrogen or Argon)
-
High-performance liquid chromatography-mass spectrometry (HPLC-MS) for analysis
-
Parallel purification system (e.g., preparative HPLC-MS or solid-phase extraction)
Workflow Diagram:
References
- 1. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Liquid phase combinatorial synthesis of benzylpiperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (4-Methylpiperazin-1-yl)acetonitrile
Welcome to the technical support center for the synthesis of (4-Methylpiperazin-1-yl)acetonitrile. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you improve the yield and purity of your synthesis.
Introduction
This compound is a valuable building block in medicinal chemistry, often incorporated into molecules to enhance their pharmacokinetic properties.[1] The successful synthesis of this compound with high yield and purity is crucial for the efficient development of new chemical entities. This guide will explore the two primary synthetic routes and provide solutions to common challenges encountered during its preparation.
Part 1: Synthesis Routes and Mechanisms
There are two primary methods for the synthesis of this compound:
-
N-Alkylation of 1-Methylpiperazine with Chloroacetonitrile: This is a direct and common method for forming the C-N bond. The reaction proceeds via a nucleophilic substitution (SN2) mechanism where the secondary amine of 1-methylpiperazine attacks the electrophilic carbon of chloroacetonitrile.
-
Strecker-type Synthesis: This one-pot, three-component reaction involves the condensation of 1-methylpiperazine, formaldehyde, and a cyanide source (e.g., sodium or potassium cyanide). This method is an adaptation of the classic Strecker synthesis of amino acids.[2][3]
Part 2: Troubleshooting Guide (Q&A Format)
This section addresses specific issues you may encounter during the synthesis of this compound.
Issue 1: Low or No Product Yield
Q: My reaction has resulted in a very low yield or no desired product. What are the potential causes and how can I improve it?
A: Low or no yield can stem from several factors, from reagent quality to reaction conditions. Here's a systematic approach to troubleshooting:
-
Reagent Quality:
-
1-Methylpiperazine: Ensure it is free from excessive water, as this can interfere with the reaction, especially in the Strecker-type synthesis. If necessary, dry it over a suitable drying agent like sodium sulfate and distill before use.
-
Chloroacetonitrile: This reagent can degrade over time. Use a freshly opened bottle or distill it before the reaction.
-
Formaldehyde: For the Strecker synthesis, use a fresh, high-quality formaldehyde solution. Paraformaldehyde can also be used, but it may require different reaction conditions to depolymerize effectively.
-
Cyanide Source: Ensure your sodium or potassium cyanide is dry and has not been exposed to atmospheric moisture and carbon dioxide for extended periods, which can lead to the formation of less reactive carbonates and the hazardous release of hydrogen cyanide gas.
-
-
Reaction Conditions:
-
Temperature: For the N-alkylation reaction, insufficient temperature may lead to a slow reaction rate. Conversely, excessively high temperatures can promote side reactions and decomposition. A moderate temperature, typically in the range of 50-80 °C, is a good starting point. For the Strecker-type synthesis, the initial condensation is often performed at a lower temperature (0-25 °C) to control the exothermic reaction, followed by a period at a slightly elevated temperature to drive the reaction to completion.
-
Solvent: The choice of solvent is critical. For the N-alkylation, polar aprotic solvents like acetonitrile or DMF are generally suitable as they can dissolve the reactants and facilitate the SN2 reaction. For the Strecker-type synthesis, an aqueous medium or a mixture of water and a miscible organic solvent is typically used.
-
Base (for N-alkylation): A base is required to neutralize the HCl formed during the reaction. A non-nucleophilic organic base like triethylamine or a solid inorganic base like potassium carbonate is recommended. The base should be added in at least a stoichiometric amount. Insufficient base will lead to the protonation of the starting 1-methylpiperazine, rendering it non-nucleophilic and halting the reaction.
-
-
Reaction Monitoring:
-
Use TLC or GC-MS to monitor the progress of the reaction. This will help you determine if the reaction is stalling or if side products are forming. If the reaction has stalled, a gentle increase in temperature or the addition of more reagents might be necessary.
-
Issue 2: Formation of a Significant Amount of Bis-Alkylated Byproduct
Q: I am observing a significant amount of a higher molecular weight byproduct in my N-alkylation reaction. How can I minimize its formation?
A: The formation of a bis-alkylated product, 1,4-bis(cyanomethyl)-1-methylpiperazinium salt, is a common side reaction in the N-alkylation of 1-methylpiperazine. This occurs when the desired product, this compound, which is also a tertiary amine, reacts with another molecule of chloroacetonitrile.
Here's how to suppress this side reaction:
-
Stoichiometry: Use an excess of 1-methylpiperazine relative to chloroacetonitrile (e.g., 1.5 to 2 equivalents). This will increase the probability of chloroacetonitrile reacting with the starting material rather than the product.
-
Slow Addition: Add the chloroacetonitrile slowly to the reaction mixture containing 1-methylpiperazine and the base. This maintains a low concentration of the alkylating agent throughout the reaction, further favoring the mono-alkylation.
-
Reaction Temperature: Lowering the reaction temperature can sometimes help to increase the selectivity for mono-alkylation, although this may also decrease the overall reaction rate.
Issue 3: Difficulty in Product Purification
Q: I am having trouble isolating a pure product. What are the best purification methods?
A: The purification of this compound can be challenging due to its physical properties and the nature of the potential impurities.
-
Extraction: After the reaction, a standard workup involving an aqueous extraction is usually the first step.
-
If you used an inorganic base in the N-alkylation, it can be removed by washing with water.
-
Excess 1-methylpiperazine can be removed by washing the organic layer with a dilute acid solution (e.g., 1M HCl). The desired product, being a tertiary amine, will also be protonated and move to the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH) and the product re-extracted into an organic solvent.
-
-
Distillation: Vacuum distillation is the most effective method for purifying the final product on a larger scale. This compound is a liquid with a relatively high boiling point, so distillation under reduced pressure is necessary to prevent decomposition.
-
Column Chromatography: For smaller scales or for achieving very high purity, silica gel column chromatography can be employed. A solvent system of dichloromethane/methanol or ethyl acetate/hexane with a small amount of triethylamine (to prevent tailing of the amine product on the acidic silica gel) is a good starting point.
Issue 4: Reaction Stalls or Proceeds Very Slowly
Q: My reaction seems to have stopped before completion. What could be the reason?
A: A stalled reaction can be due to several factors:
-
Insufficient Base (N-alkylation): As mentioned earlier, if the HCl byproduct is not effectively neutralized, the starting amine will be protonated and the reaction will stop. Check the pH of your reaction mixture (if aqueous) or add more base.
-
Poor Mixing: If you are using a solid base like potassium carbonate, ensure that the reaction mixture is being stirred vigorously to ensure good contact between the reactants.
-
Deactivation of Reagents: Over time, the reactants may degrade, especially if exposed to moisture or air.
-
Low Temperature: The activation energy for the reaction may not be overcome at the current temperature. A modest increase in temperature can often restart a stalled reaction.
Part 3: Frequently Asked Questions (FAQs)
Q1: Which synthetic route is better, N-alkylation or the Strecker-type synthesis?
A1: The choice of synthetic route depends on several factors:
-
N-Alkylation: This is generally a more straightforward and higher-yielding reaction if optimized. However, it can be prone to the formation of the bis-alkylated byproduct. The starting materials, 1-methylpiperazine and chloroacetonitrile, are readily available.
-
Strecker-type Synthesis: This is a one-pot reaction that can be efficient. However, it involves the use of highly toxic cyanide salts and requires careful control of pH and temperature. The workup can also be more complex.
For most lab-scale syntheses, the N-alkylation route is often preferred due to its simplicity and the avoidance of handling large quantities of cyanide in a multi-component reaction.
Q2: What are the key safety precautions I should take when performing these syntheses?
A2: Both synthetic routes involve hazardous chemicals and should be performed with appropriate safety measures:
-
General: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Chloroacetonitrile: This is a toxic and lachrymatory substance. Handle it with care in a fume hood.
-
Cyanide Salts (for Strecker-type synthesis): Sodium or potassium cyanide are highly toxic. Avoid contact with skin and inhalation of dust. Crucially, never mix cyanide salts with acid , as this will liberate highly toxic hydrogen cyanide gas. All waste containing cyanide must be quenched with an oxidizing agent like bleach before disposal according to your institution's safety protocols.
-
Formaldehyde: This is a carcinogen and should be handled in a fume hood.
Q3: How can I confirm the identity and purity of my final product?
A3: A combination of analytical techniques should be used:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1H NMR: You should expect to see signals corresponding to the N-methyl group (singlet), the piperazine ring protons (multiplets), and the methylene group adjacent to the nitrile (singlet).
-
13C NMR: You should observe distinct signals for the N-methyl carbon, the piperazine carbons, the methylene carbon, and the nitrile carbon.
-
-
Mass Spectrometry (MS): This will confirm the molecular weight of your product. Look for the molecular ion peak [M]+ or the protonated molecular ion peak [M+H]+.
-
Infrared (IR) Spectroscopy: A characteristic sharp peak for the nitrile (C≡N) stretch should be observed around 2240-2260 cm-1.
Part 4: Detailed Experimental Protocols
Protocol 1: N-Alkylation of 1-Methylpiperazine with Chloroacetonitrile
This protocol is a generalized procedure and may require optimization for your specific laboratory conditions.
-
Reagents and Equipment:
-
1-Methylpiperazine
-
Chloroacetonitrile
-
Triethylamine or Potassium Carbonate
-
Acetonitrile (solvent)
-
Round-bottom flask with a magnetic stirrer and reflux condenser
-
Standard workup and purification equipment
-
-
Procedure:
-
To a solution of 1-methylpiperazine (1.2 equivalents) and triethylamine (1.5 equivalents) in acetonitrile, add chloroacetonitrile (1.0 equivalent) dropwise at room temperature with vigorous stirring.
-
After the addition is complete, heat the reaction mixture to 60-70 °C and monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water to remove triethylamine hydrochloride.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation to obtain this compound as a colorless to pale yellow oil.
-
Protocol 2: Strecker-type Synthesis
This protocol is based on analogous Strecker syntheses and requires strict adherence to safety precautions due to the use of cyanide.
-
Reagents and Equipment:
-
1-Methylpiperazine
-
Formaldehyde (37% aqueous solution)
-
Potassium Cyanide
-
Hydrochloric Acid (for pH adjustment)
-
Round-bottom flask with a magnetic stirrer in an ice bath
-
Standard workup and purification equipment
-
-
Procedure:
-
In a well-ventilated fume hood, cool a solution of 1-methylpiperazine (1.0 equivalent) in water in an ice bath.
-
Slowly add formaldehyde (1.0 equivalent) to the cooled solution while maintaining the temperature below 10 °C.
-
In a separate flask, dissolve potassium cyanide (1.0 equivalent) in a minimal amount of cold water.
-
Slowly add the potassium cyanide solution to the reaction mixture, ensuring the temperature does not rise above 10 °C.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC or GC-MS.
-
Once the reaction is complete, carefully acidify the mixture with concentrated HCl to pH ~1 to protonate the product and any unreacted amine. Perform this step in the fume hood as it may generate some HCN gas.
-
Wash the aqueous layer with an organic solvent like dichloromethane to remove any non-basic impurities.
-
Basify the aqueous layer with a strong base (e.g., 50% NaOH solution) to pH >12.
-
Extract the product into dichloromethane or another suitable organic solvent.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation.
-
Part 5: Data Presentation and Visualization
Table 1: Reagent Properties and Stoichiometry
| Reagent | Molecular Weight ( g/mol ) | Density (g/mL) | Boiling Point (°C) | Molar Equivalents (N-Alkylation) | Molar Equivalents (Strecker) |
| 1-Methylpiperazine | 100.16 | 0.903 | 138 | 1.2 | 1.0 |
| Chloroacetonitrile | 75.50 | 1.193 | 126-127 | 1.0 | - |
| Triethylamine | 101.19 | 0.726 | 89.5 | 1.5 | - |
| Potassium Carbonate | 138.21 | 2.43 | - | 1.5 | - |
| Formaldehyde (37% aq.) | 30.03 | ~1.09 | ~96 | - | 1.0 |
| Potassium Cyanide | 65.12 | 1.553 | - | - | 1.0 |
Diagrams
Figure 1: N-Alkylation Reaction Workflow
Caption: A simplified workflow for the N-alkylation synthesis of this compound.
Figure 2: Troubleshooting Logic for Low Yield
Caption: A logical flow diagram for troubleshooting low product yield in the synthesis.
References
Technical Support Center: Purification Challenges of (4-Methylpiperazin-1-yl)acetonitrile
Welcome to the technical support center for (4-Methylpiperazin-1-yl)acetonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex purification challenges associated with this compound. Here, we synthesize technical expertise with field-proven insights to provide robust troubleshooting strategies and detailed protocols. Our goal is to empower you to achieve the desired purity of this compound for your research and development needs.
Introduction to the Purification Challenges
This compound is a polar, basic compound featuring a tertiary amine within a piperazine ring and a nitrile functional group. This unique combination of functional groups presents several purification challenges:
-
High Polarity: The polarity of the molecule can make it challenging to separate from polar impurities using standard chromatographic techniques.
-
Basicity: The piperazine nitrogen is basic and can interact with acidic stationary phases in chromatography, leading to poor peak shape and recovery.
-
Potential for Hydrolysis: The nitrile group can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures, leading to the formation of the corresponding amide or carboxylic acid impurity.
-
Hygroscopicity: Amine-containing compounds can be hygroscopic, absorbing water from the atmosphere, which can affect purity analysis and reactivity in subsequent steps.
-
Thermal Stability: While no specific data is available for this compound, related N-substituted piperazines can have varying thermal stabilities. Decomposition at elevated temperatures during distillation is a potential concern.
This guide will address these challenges through a series of frequently asked questions and detailed experimental protocols.
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the purification of this compound in a question-and-answer format.
Recrystallization Issues
Q1: My this compound oils out during recrystallization instead of forming crystals. What should I do?
A1: "Oiling out" is a common problem when purifying polar compounds and typically occurs when the compound's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated. Here’s a troubleshooting workflow:
-
Add more of the primary solvent: Your solution may be too concentrated. Add a small amount of the hot solvent to decrease the saturation.
-
Switch to a lower-boiling point solvent: If the compound's melting point is the issue, a solvent with a lower boiling point might be necessary.
-
Use a two-solvent system: Dissolve your compound in a minimal amount of a hot "good" solvent (e.g., methanol, ethanol, or acetonitrile) and then slowly add a "poor" solvent (e.g., ethyl acetate, diethyl ether, or hexane) until the solution becomes cloudy.[1][2] Reheat to get a clear solution and then cool slowly.
-
Lower the cooling rate: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling often promotes oiling out.
Q2: I'm struggling to find a suitable single solvent for recrystallization. What are some good starting points for solvent screening?
A2: For a polar, basic compound like this compound, a systematic approach to solvent screening is recommended. The ideal solvent will dissolve the compound when hot but not when cold.
| Solvent Class | Recommended Solvents | Rationale |
| Alcohols | Methanol, Ethanol, Isopropanol | The hydroxyl group can hydrogen bond with the piperazine nitrogens, and the alkyl chain provides some non-polar character. |
| Nitriles | Acetonitrile | "Like dissolves like" principle; the nitrile functionality may aid in solubilizing the compound. |
| Esters | Ethyl acetate | Can be a good choice, often used in combination with a more polar solvent. |
| Ethers | Tetrahydrofuran (THF), Methyl tert-butyl ether (MTBE) | Generally less polar than alcohols and may be suitable as the "poor" solvent in a two-solvent system. |
| Hydrocarbons | Heptane, Hexane | Typically used as anti-solvents to induce precipitation from a more polar solvent. |
A good starting point is to test the solubility in small amounts of these solvents at room temperature and then upon heating.[3]
Q3: My recrystallized product is still not pure. What are the likely impurities and how can I remove them?
A3: Without specific data on the synthesis of your batch, common impurities can be inferred from the likely synthetic route (alkylation of 1-methylpiperazine with chloroacetonitrile).
-
Unreacted 1-methylpiperazine: This is a volatile and water-soluble impurity that can often be removed by washing the crude product with water (if the product is not highly water-soluble) or by vacuum.
-
Bis-alkylation product: A second molecule of this compound could react with another molecule of chloroacetonitrile at the other nitrogen of the piperazine ring of another molecule of 1-methylpiperazine. This would be a larger, likely less polar impurity.
-
Hydrolysis products: (4-Methylpiperazin-1-yl)acetamide and the corresponding carboxylic acid could be present if the reaction or workup conditions were harsh. These are more polar than the starting material.
If recrystallization is not removing these impurities, column chromatography is the recommended next step.
Chromatography Challenges
Q4: I am seeing significant peak tailing when I try to purify this compound by column chromatography on silica gel. How can I improve the peak shape?
A4: Peak tailing of basic compounds on silica gel is a common issue caused by the interaction of the basic nitrogen atoms with acidic silanol groups on the silica surface. Here are several strategies to mitigate this:
-
Add a basic modifier to the mobile phase: Adding a small amount of a volatile base like triethylamine (typically 0.1-1%) or ammonia (e.g., using a mobile phase saturated with ammonia) can neutralize the acidic silanol groups and improve peak shape.
-
Use a different stationary phase:
-
Alumina (basic or neutral): This can be a good alternative to silica gel for the purification of basic compounds.
-
Reversed-phase silica (C18): This is a viable option, especially for more polar impurities. You would use a polar mobile phase, such as acetonitrile/water or methanol/water, often with a buffer.
-
-
Pre-treat the silica gel: You can wash the silica gel with a solvent mixture containing a base (e.g., your eluent with triethylamine) before packing the column.
Q5: What is a good starting mobile phase for column chromatography of this compound on silica gel?
A5: A gradient elution is often the most effective approach. Start with a less polar solvent system and gradually increase the polarity.
-
Initial System: A mixture of a non-polar solvent like hexane or heptane and a moderately polar solvent like ethyl acetate (e.g., 90:10 hexane:ethyl acetate).
-
Increasing Polarity: Gradually increase the proportion of ethyl acetate. If the compound still does not elute, you can start adding a more polar solvent like methanol or isopropanol to the ethyl acetate.
-
With Basic Modifier: A common and effective system for basic compounds is a gradient of dichloromethane (DCM) to methanol with 0.1-1% triethylamine added to the mobile phase. For example, start with 100% DCM and gradually increase the methanol concentration.
Below is a DOT script visualizing a general workflow for troubleshooting column chromatography issues.
Stability and Handling
Q6: I suspect my sample of this compound has degraded. What are the likely degradation products and how can I detect them?
A6: The most probable degradation pathway is the hydrolysis of the nitrile group to an amide and then to a carboxylic acid.[4][5][6]
-
(4-Methylpiperazin-1-yl)acetamide: This would be the initial hydrolysis product.
-
(4-Methylpiperazin-1-yl)acetic acid: Further hydrolysis would yield the carboxylic acid.
These impurities are more polar than the parent compound. You can detect them using:
-
Thin Layer Chromatography (TLC): The degradation products will have lower Rf values than the starting material on silica gel.
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method would show the degradation products eluting earlier than the parent compound. A stability-indicating HPLC method would be ideal for this.[7][8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The appearance of new signals in the 1H and 13C NMR spectra, particularly the disappearance of the nitrile carbon signal and the appearance of a carbonyl carbon signal, would indicate hydrolysis.
-
Mass Spectrometry (MS): The amide would have a mass of 157.22 g/mol (M+18) and the acid a mass of 158.21 g/mol (M+19).
To minimize hydrolysis, avoid prolonged exposure to strong acids or bases, and high temperatures, especially in the presence of water. Store the compound in a cool, dry place.
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol provides a general guideline for recrystallization. The optimal solvent or solvent system should be determined by small-scale trials.
Materials:
-
Crude this compound
-
Candidate solvents (e.g., isopropanol, acetonitrile, ethyl acetate, heptane)
-
Erlenmeyer flask
-
Hot plate with stirring capability
-
Condenser (optional, but recommended for volatile solvents)
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Solvent Selection: In a small test tube, add about 20-30 mg of the crude product. Add a few drops of the chosen solvent. If it dissolves at room temperature, it is not a suitable single solvent. If it does not dissolve, heat the test tube gently. If the solid dissolves when hot and reappears upon cooling, you have found a good candidate for a single-solvent recrystallization. If it is very soluble in one solvent (e.g., methanol) and insoluble in another (e.g., heptane), these can be used as a two-solvent system.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen "good" solvent. Heat the mixture to boiling with stirring. Continue to add the hot solvent dropwise until all the solid has just dissolved.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if necessary): If there are insoluble impurities or if charcoal was used, perform a hot gravity filtration to remove them.
-
Crystallization:
-
Single-solvent system: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Two-solvent system: To the hot solution of the "good" solvent, add the "poor" solvent dropwise until the solution remains faintly cloudy. Add a few drops of the hot "good" solvent to redissolve the precipitate. Then, cool as described for the single-solvent system.
-
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent. Dry the crystals under vacuum.
Protocol 2: Purity Analysis by HPLC
This is a starting point for developing a stability-indicating HPLC method for this compound.
Instrumentation:
-
HPLC with UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
Gradient Program:
| Time (min) | %A | %B |
| 0 | 95 | 5 |
| 20 | 5 | 95 |
| 25 | 5 | 95 |
| 26 | 95 | 5 |
| 30 | 95 | 5 |
Method Parameters:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 30 °C
-
Detection wavelength: 210 nm
Rationale:
-
The C18 column provides good retention for moderately polar compounds.
-
The formic acid in the mobile phase helps to protonate the basic nitrogens, leading to better peak shape and reproducible retention.[10]
-
The gradient elution allows for the separation of impurities with a wide range of polarities.
This method should be validated for your specific application according to ICH guidelines.[8]
References
- 1. Reagents & Solvents [chem.rochester.edu]
- 2. rubingroup.org [rubingroup.org]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. ijtsrd.com [ijtsrd.com]
- 9. japsonline.com [japsonline.com]
- 10. biopharmaservices.com [biopharmaservices.com]
Side product formation in the synthesis of (4-Methylpiperazin-1-yl)acetonitrile
Technical Support Center: Synthesis of (4-Methylpiperazin-1-yl)acetonitrile
Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot the common challenges encountered during this synthetic procedure. We will delve into the mechanistic underpinnings of side product formation, provide validated protocols for minimization, and offer clear, actionable solutions to ensure the integrity of your synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My reaction yield is significantly lower than expected, and I'm observing a viscous, insoluble white precipitate. What is happening?
Answer: This is a classic sign of formaldehyde polymerization. Formaldehyde, especially in aqueous solutions or in the presence of acid or base catalysts, readily polymerizes to form paraformaldehyde, a white solid that is largely insoluble in many organic solvents.
Root Cause Analysis: The reaction to form this compound is a type of aminomethylation, which proceeds through an iminium ion intermediate. However, this process competes with the self-polymerization of formaldehyde.
-
Mechanism of Polymerization: Formaldehyde in solution exists in equilibrium with its hydrated form, methanediol. This can then polymerize through a series of condensation reactions to form polyoxymethylene chains, which precipitate out of the solution, consuming your reagent and reducing the overall yield.
Troubleshooting & Prevention:
-
Reagent Grade and Source: Use fresh, high-purity formaldehyde from a reputable supplier. Older solutions may already contain significant amounts of paraformaldehyde. Consider using a methanolic solution of formaldehyde, as the methanol can help to stabilize the monomeric form.
-
Order of Addition: A slow, controlled addition of formaldehyde to the reaction mixture containing 1-methylpiperazine can help to ensure that it reacts to form the desired iminium ion intermediate rather than polymerizing with itself.
-
Temperature Control: Running the initial phase of the reaction at a lower temperature (e.g., 0-5 °C) can slow down the rate of polymerization more significantly than the rate of the desired reaction.
Question 2: My final product is contaminated with a significant amount of (4-methylpiperazin-1-yl)methanol. How can I prevent its formation?
Answer: The presence of (4-methylpiperazin-1-yl)methanol indicates that the reaction between 1-methylpiperazine and formaldehyde is occurring without the subsequent addition of the cyanide nucleophile. This can happen if the cyanide is not available or if the intermediate is quenched before it can react.
Mechanistic Insight: The first step of the synthesis is the formation of a hemiaminal, which then dehydrates to form an electrophilic N-methylpiperazinium-1-yl)methaniminium ion. If this iminium ion is quenched by water or another nucleophile before it can react with the cyanide, it will revert to the hemiaminal, which is in equilibrium with the starting amine and formaldehyde, or it can be reduced to the corresponding methanol.
Preventative Measures:
-
pH Control: The formation of the iminium ion is pH-dependent. An acidic environment favors the dehydration of the hemiaminal to the reactive iminium ion. Maintaining a slightly acidic pH (around 5-6) can promote the desired reaction pathway.
-
Cyanide Source and Solubility: Ensure that your cyanide source (e.g., NaCN, KCN, or TMSCN) is fully dissolved and available in the reaction mixture. If using an inorganic cyanide salt in an organic solvent, a phase-transfer catalyst may be necessary to improve its solubility and reactivity.
Workflow for Minimizing (4-methylpiperazin-1-yl)methanol Formation:
Caption: Reaction pathway showing the desired synthesis and a competing side reaction.
Question 3: I am observing a di-substituted impurity, N,N'-(cyanomethylene)bis(4-methylpiperazine), in my crude product. What causes this and how can I avoid it?
Answer: This side product, often referred to as a "bis-adduct," arises from the reaction of the desired product, this compound, with another molecule of the iminium ion intermediate.
Mechanistic Explanation: The methylene proton in this compound is acidic and can be deprotonated to form a carbanion. This carbanion can then act as a nucleophile and attack another molecule of the N-methylpiperazinium-1-yl)methaniminium ion, leading to the formation of the bis-adduct.
Mitigation Strategies:
-
Stoichiometry Control: Carefully controlling the stoichiometry of the reactants is crucial. Using a slight excess of the cyanide source relative to formaldehyde and 1-methylpiperazine can help to ensure that the iminium ion intermediate is consumed by the cyanide before it can react with the product.
-
Temperature Management: This side reaction is often more prevalent at higher temperatures. Maintaining a controlled temperature throughout the reaction can help to minimize its formation.
-
Purification: If the bis-adduct does form, it can typically be separated from the desired product by column chromatography due to its higher molecular weight and different polarity.
Table 1: Summary of Common Side Products and Mitigation Strategies
| Side Product | Root Cause | Key Prevention Strategy | Purification Method |
| Paraformaldehyde | Self-polymerization of formaldehyde | Slow addition of fresh formaldehyde at low temperature | Filtration |
| (4-methylpiperazin-1-yl)methanol | Incomplete reaction or quenching of the iminium intermediate | pH control (slightly acidic) and ensuring cyanide solubility | Column Chromatography |
| N,N'-(cyanomethylene)bis(4-methylpiperazine) | Reaction of the product with the iminium intermediate | Strict stoichiometry control and temperature management | Column Chromatography |
| (4-methylpiperazin-1-yl)acetamide/acetic acid | Hydrolysis of the nitrile group during workup or purification | Avoid prolonged exposure to strong acid/base and heat | Recrystallization/Chromatography |
Experimental Protocol: Minimizing Side Product Formation
This protocol is designed to minimize the formation of the side products discussed above.
Materials:
-
1-Methylpiperazine (≥99%)
-
Formaldehyde (37% in H₂O, fresh bottle)
-
Sodium Cyanide (≥97%)
-
Hydrochloric Acid (1 M)
-
Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate
-
Ice bath
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-methylpiperazine (1.0 eq) in water at room temperature. Cool the flask in an ice bath to 0-5 °C.
-
pH Adjustment: Slowly add 1 M HCl to the solution until the pH is between 5.5 and 6.0. This protonates the piperazine and sets up the catalytic conditions for iminium ion formation.
-
Formaldehyde Addition: Add formaldehyde (1.05 eq) dropwise to the cooled solution over 30 minutes, ensuring the temperature does not exceed 10 °C. This slow addition minimizes formaldehyde polymerization.
-
Cyanide Addition: In a separate flask, dissolve sodium cyanide (1.1 eq) in a minimal amount of water. Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0-5 °C.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 3-4 hours. Monitor the reaction progress by TLC or LC-MS to ensure the consumption of the starting material.
-
Workup: Once the reaction is complete, basify the mixture with a saturated solution of sodium bicarbonate until the pH is ~9. Extract the product with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: If necessary, purify the crude product by vacuum distillation or column chromatography on silica gel.
Workflow Diagram for Optimized Synthesis:
Caption: Optimized experimental workflow for the synthesis of this compound.
Troubleshooting failed reactions with (4-Methylpiperazin-1-yl)acetonitrile
Welcome to the technical support hub for (4-Methylpiperazin-1-yl)acetonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of working with this versatile building block. My aim is to provide not just procedural steps, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively. This compound possesses two key reactive sites: the nucleophilic tertiary amines of the piperazine ring and the activated methylene group adjacent to the nitrile, which can be deprotonated to form a potent carbon nucleophile. Understanding the interplay between these functionalities is critical to success.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address common issues encountered during reactions involving this compound, presented in a question-and-answer format.
Q1: My α-alkylation reaction is not proceeding. TLC analysis shows only starting material. What are the likely causes?
Answer:
Failure to form the desired α-alkylated product is typically due to insufficient deprotonation of the α-carbon or issues with the electrophile. Let's break down the possibilities.
Causality Analysis:
The α-protons of the acetonitrile group are acidic, but only weakly so (typically pKa ~25-30 in DMSO).[1] A sufficiently strong, non-nucleophilic base is required to generate the carbanion for subsequent reaction with an electrophile.[2] If the base is too weak or sterically hindered, or if there are acidic impurities (like water), deprotonation will be incomplete or fail altogether.
Troubleshooting Protocol & Logic:
-
Re-evaluate Your Base Selection:
-
For standard alkyl halides: Strong, non-nucleophilic bases are essential. Lithium diisopropylamide (LDA) or sodium hydride (NaH) are common choices.[3][4] LDA is typically prepared in situ at low temperatures (-78 °C) to prevent decomposition, while NaH (as a 60% dispersion in mineral oil) requires an aprotic solvent like THF or DMF.
-
For activated electrophiles (e.g., benzyl alcohols via borrowing hydrogen): A catalytic amount of a strong base like potassium tert-butoxide (KOtBu) may suffice, often in conjunction with a transition metal catalyst.[5][6]
-
-
Ensure Anhydrous Conditions:
-
Water will quench strong bases and the nitrile carbanion. Ensure all glassware is oven- or flame-dried. Use anhydrous solvents. Commercial anhydrous solvents are recommended, but if unavailable, they must be freshly distilled from an appropriate drying agent (e.g., sodium/benzophenone for THF).
-
-
Check Reagent Quality:
-
Base: LDA solutions can degrade over time. It's often best to titrate it before use or prepare it fresh. NaH can become passivated by a layer of sodium hydroxide; ensure you are using fresh, reactive material.
-
Electrophile: Verify the purity and reactivity of your alkylating agent. Degradation can be an issue, especially for reactive halides.
-
-
Consider Temperature:
-
Deprotonation with LDA is typically performed at -78 °C to maximize kinetic control and minimize side reactions. After carbanion formation, the reaction may be allowed to slowly warm to room temperature upon addition of the electrophile.[7]
-
Q2: My reaction is messy. I see multiple new spots on my TLC plate, and my desired product yield is low. What are the common side reactions?
Answer:
The formation of multiple products points to competing reaction pathways. With this compound, the primary culprits are N-alkylation (quaternization), hydrolysis of the nitrile, and self-condensation.
Troubleshooting Guide for Common Side Reactions:
| Side Reaction | Mechanism & Cause | Identification | Prevention & Mitigation Strategy |
| N-Quaternization | The tertiary amines on the piperazine ring are nucleophilic and can compete with the α-carbanion in attacking the electrophile (R-X), forming a quaternary ammonium salt.[8] This is especially prevalent with unhindered, reactive electrophiles. | The quaternary salt product is highly polar and will likely remain at the baseline of a normal-phase TLC plate. It is often water-soluble. | 1. Use a sterically hindered base: LDA is less likely to coordinate with the piperazine nitrogens. 2. Low Temperatures: Perform the deprotonation and alkylation at low temperatures (e.g., -78 °C) to favor the kinetically controlled α-alkylation. 3. Protecting Groups: In complex syntheses, consider temporarily protecting one of the piperazine nitrogens if chemoselectivity is a persistent issue. |
| Hydrolysis | The nitrile group (-C≡N) can be hydrolyzed to an amide (-CONH₂) and subsequently to a carboxylic acid (-COOH) in the presence of water under either acidic or basic conditions.[9][10] This can occur during the reaction if conditions are not strictly anhydrous, or during an aqueous workup. | The amide product will be more polar than the starting nitrile. It can be identified by IR spectroscopy (C=O stretch ~1650-1690 cm⁻¹) or mass spectrometry (mass increase of 18 amu). | 1. Strictly Anhydrous Conditions: As detailed in Q1, ensure all reagents and solvents are dry. 2. Controlled Workup: Quench the reaction at low temperature with a non-aqueous quencher (e.g., saturated NH₄Cl in THF) before proceeding to an aqueous extraction. Avoid prolonged exposure to strong acids or bases during workup. For selective hydrolysis to the amide, specific milder conditions can be employed.[11][12] |
| Thorpe-Ziegler Dimerization | This is a base-catalyzed self-condensation of nitriles.[13] The carbanion of one molecule attacks the nitrile carbon of another, leading to a β-enaminonitrile dimer after tautomerization.[14] This is more likely at higher concentrations and temperatures. | The dimer will have a mass approximately double that of the starting material. It is often colored due to the conjugated system. | 1. Slow Addition of Electrophile: After generating the carbanion, add the electrophile slowly at low temperature to ensure it reacts before self-condensation can occur. 2. Avoid Excess Base: Use of only a slight excess (e.g., 1.05-1.1 equivalents) of the strong base can minimize this pathway. |
Q3: I've successfully run my reaction, but I'm struggling to purify the product. It streaks badly on silica gel and I have poor recovery.
Answer:
The high polarity and basicity of the piperazine ring are the primary causes of purification difficulties on standard silica gel. The basic nitrogen atoms interact strongly with the acidic silanol groups (Si-OH) of the silica, leading to streaking, low resolution, and irreversible adsorption.
Purification Strategies:
-
Modify the Mobile Phase:
-
Add a small amount of a basic modifier to your eluent to neutralize the acidic sites on the silica. A common choice is 0.5-2% triethylamine (Et₃N) or ammonium hydroxide in your solvent system (e.g., DCM/MeOH or EtOAc/Hexanes).[15] This will significantly improve peak shape.
-
-
Switch the Stationary Phase:
-
Alumina: Basic or neutral alumina is an excellent alternative to silica for purifying basic compounds.[15] Perform TLC analysis on alumina plates first to develop a suitable solvent system.
-
Reverse-Phase Chromatography (C18): This is often the best method for polar compounds.[16] The compound is eluted with a polar mobile phase, typically a mixture of water and acetonitrile or methanol, often with a modifier like formic acid or TFA to improve peak shape by protonating the amine.
-
-
Salt Formation and Extraction:
-
If your product is an oil or difficult to crystallize, you can sometimes purify it by converting it to a salt (e.g., hydrochloride or acetate).[17] Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether, EtOAc) and add a solution of HCl in ether or acetic acid. The salt may precipitate out in pure form. The free base can then be regenerated by treatment with an aqueous base and extraction.
-
Acid-base extraction can be used to remove non-basic impurities. Dissolve the crude mixture in an organic solvent, extract with dilute acid (e.g., 1M HCl) to move the basic product into the aqueous layer, wash the organic layer to remove impurities, then basify the aqueous layer and re-extract the pure product back into an organic solvent.
-
Key Experimental Protocols
The following protocols are generalized and should be adapted based on the specific reactivity of your chosen electrophile.
Protocol 1: α-Alkylation using Sodium Hydride (NaH)
This protocol is adapted from standard procedures for the alkylation of activated nitriles and is suitable for reactive alkyl halides.[4][18]
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Alkyl halide (e.g., benzyl bromide, methyl iodide)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation: To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add NaH (1.1 eq.). Wash the NaH with anhydrous hexanes (3x) to remove the mineral oil, decanting the hexanes carefully via cannula. Add anhydrous DMF via syringe.
-
Deprotonation: Cool the NaH suspension to 0 °C in an ice bath. Slowly add a solution of this compound (1.0 eq.) in anhydrous DMF dropwise.
-
Stirring: Stir the mixture at 0 °C for 30-60 minutes, then allow it to warm to room temperature and stir for an additional hour. Cessation of H₂ gas evolution indicates the formation of the anion.
-
Alkylation: Cool the reaction mixture back to 0 °C. Add the alkyl halide (1.05 eq.) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Once complete, cool the flask to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Workup: Dilute the mixture with water and extract with EtOAc (3x). Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product using one of the methods described in Q3.
Protocol 2: Aldol-type Condensation with an Aldehyde
This protocol describes the condensation of the nitrile carbanion with an aldehyde, followed by dehydration to form an α,β-unsaturated nitrile (a Knoevenagel-type condensation).[19]
Materials:
-
This compound
-
Aldehyde (e.g., benzaldehyde)
-
Sodium ethoxide (NaOEt) or other suitable base
-
Anhydrous Ethanol (EtOH) or THF
-
Glacial acetic acid
-
Diethyl ether
Procedure:
-
Preparation: To a dry round-bottom flask, add this compound (1.0 eq.), the aldehyde (1.0 eq.), and anhydrous ethanol.
-
Reaction: Add a catalytic amount of sodium ethoxide (0.1-0.3 eq.). Stir the reaction at room temperature or with gentle heating (40-60 °C). Monitor the reaction by TLC. The reaction may form the β-hydroxy nitrile intermediate or proceed directly to the dehydrated product.
-
Dehydration (if necessary): If the aldol adduct is the major product, add a catalytic amount of a dehydrating agent like p-toluenesulfonic acid or heat the reaction mixture more strongly to encourage elimination of water.
-
Workup: Once the reaction is complete, cool the mixture and neutralize it with glacial acetic acid. Remove the solvent in vacuo.
-
Extraction: Dissolve the residue in diethyl ether or EtOAc and wash with water and brine. Dry the organic layer over MgSO₄, filter, and concentrate.
-
Purification: Purify the resulting α,β-unsaturated nitrile by chromatography or crystallization.
References
- 1. mdpi.com [mdpi.com]
- 2. Solved Nitriles undergo alkylation at the α position much | Chegg.com [chegg.com]
- 3. tandfonline.com [tandfonline.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. α-Alkylation of Nitriles with Primary Alcohols by a Well-Defined Molecular Cobalt Catalyst [organic-chemistry.org]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 11. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]
- 12. researchgate.net [researchgate.net]
- 13. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. reddit.com [reddit.com]
- 16. Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 18. US3755412A - Alkylation of acetonitriles - Google Patents [patents.google.com]
- 19. Anti-selective and regioselective aldol addition of ketones with aldehydes using MgI2 as promoter [organic-chemistry.org]
Alternative work-up procedures for (4-Methylpiperazin-1-yl)acetonitrile synthesis
Welcome to the technical support guide for the synthesis of (4-Methylpiperazin-1-yl)acetonitrile. This document provides in-depth troubleshooting advice and alternative work-up procedures designed for researchers, chemists, and drug development professionals. Our goal is to move beyond simple procedural lists and offer a deeper understanding of the reaction chemistry, enabling you to diagnose and resolve common experimental challenges.
Introduction: Synthetic Strategy and Core Reaction
This compound is a valuable building block in pharmaceutical synthesis, notably used in the preparation of various active pharmaceutical ingredients (APIs).[1][2] The most common and direct synthetic route is the nucleophilic substitution (SN2) reaction between 1-methylpiperazine and chloroacetonitrile.[3][4] While conceptually straightforward, this reaction is often plagued by issues related to product isolation and purification due to the physical properties of the reactants and products.
This guide will focus on troubleshooting this primary synthetic route.
Figure 1. General scheme for the SN2 synthesis of this compound.
Frequently Asked Questions & Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis and work-up of this compound in a practical question-and-answer format.
Q1: My aqueous work-up is resulting in a persistent emulsion. How can I resolve this?
Expert Analysis: Emulsion formation is a frequent problem when working with amines like 1-methylpiperazine in biphasic systems (e.g., water and an organic solvent). Amines can act as surfactants, stabilizing the oil-in-water or water-in-oil droplets and preventing phase separation. The relatively high water solubility of 1-methylpiperazine exacerbates this issue.[5][6]
Solutions:
-
Increase Ionic Strength of the Aqueous Phase: The most common and effective solution is to wash the organic layer with a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous phase makes the organic components less soluble, helping to "salt out" the organic layer and break the emulsion.
-
Filtration through Celite®: Pass the entire emulsified mixture through a pad of Celite® or diatomaceous earth in a Büchner funnel. The fine, porous structure of Celite® can disrupt the emulsion, allowing the layers to separate upon collection.
-
Solvent Modification: If emulsions are persistent, consider switching to a less polar, less water-miscible extraction solvent. For instance, if you are using Dichloromethane (DCM), which has some water miscibility, switching to Methyl tert-butyl ether (MTBE) or Toluene may prevent emulsion formation.
| Solvent | Boiling Point (°C) | Density (g/mL) | Water Solubility | Notes |
| Dichloromethane (DCM) | 39.6 | 1.33 | 13 g/L | Forms lower layer. Can be prone to emulsions. |
| Ethyl Acetate (EtOAc) | 77.1 | 0.902 | 83 g/L | Forms upper layer. Prone to hydrolysis with strong acid/base. |
| Diethyl Ether (Et₂O) | 34.6 | 0.713 | 69 g/L | Forms upper layer. Highly volatile and flammable. |
| Toluene | 110.6 | 0.867 | 0.52 g/L | Forms upper layer. Good for breaking emulsions, but high boiling point. |
| MTBE | 55.2 | 0.74 | 51 g/L | Forms upper layer. More resistant to peroxide formation than ether. |
Table 1. Comparison of common organic solvents for liquid-liquid extraction.
Q2: I'm struggling to remove unreacted 1-methylpiperazine from my product. Standard water washes aren't effective.
Expert Analysis: 1-Methylpiperazine is a basic, water-soluble amine.[5][6] While a standard water wash removes some of it, its partial solubility in many organic solvents can lead to incomplete removal. A more chemically targeted approach is required. The tertiary amine of your product and the two amine groups of the starting material have different basicities (pKa values), which can be exploited.
Alternative Protocol: Acidic Wash Extraction
This procedure leverages the basic nature of 1-methylpiperazine. By washing the organic layer with a dilute acid solution, the amine is protonated to form a water-soluble ammonium salt, which partitions quantitatively into the aqueous phase. Your product, a tertiary amine, will also be protonated, but can be recovered by subsequent basification.
Step-by-Step Methodology:
-
After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent like Ethyl Acetate or MTBE (10 volumes).
-
Transfer the solution to a separatory funnel and wash with a dilute solution of hydrochloric acid (e.g., 1M HCl). Wash 2-3 times.
-
Crucially, combine all acidic aqueous layers. This layer now contains your protonated product and the unreacted starting material. The organic layer contains non-basic impurities and can be discarded.
-
Cool the combined aqueous layers in an ice bath and slowly add a base, such as 2M NaOH or a saturated NaHCO₃ solution, until the pH is >10. Monitor the pH with litmus paper or a pH meter.
-
Extract the now free-based product from the aqueous layer with fresh organic solvent (e.g., DCM or EtOAc, 3 times).
-
Combine the organic extracts, wash with brine to remove excess water, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the purified product.[7]
Figure 2. Workflow for the alternative acid wash work-up procedure.
Q3: My final product is a dark, oily residue. What causes the discoloration and how can I purify it?
Expert Analysis: Discoloration often arises from minor side reactions or the degradation of reactants/products, especially if the reaction is heated for extended periods. Chloroacetonitrile can be unstable and may generate color-forming impurities.[8] Furthermore, residual inorganic salts from the reaction (e.g., KCl, NaI) can trap product, resulting in an oily solid.
Solution: Silica Gel Plug Filtration
For removing polar, colored impurities and fine inorganic salts, a quick filtration over a short column ("plug") of silica gel is highly effective and faster than a full chromatographic separation.
Step-by-Step Methodology:
-
Obtain your crude product as a concentrated residue.
-
Prepare the silica plug: Place a small piece of cotton or glass wool at the bottom of a fritted funnel or a Pasteur pipette. Add a layer of sand (approx. 1 cm), followed by silica gel (approx. 5-10 cm), and top with another layer of sand.
-
Equilibrate the plug by passing your chosen eluent through it. The eluent should be a solvent system where your product is soluble but the impurities are less so. A good starting point is a mixture of Hexane and Ethyl Acetate (e.g., 1:1), possibly with a small amount of triethylamine (~1%) to prevent the basic product from streaking on the acidic silica.
-
Dissolve your crude product in a minimal amount of the eluent and carefully load it onto the top of the silica plug.
-
Gently apply positive pressure (using a pipette bulb or air line) to push the eluent through the plug.
-
Collect the fractions that contain your product (monitor by TLC if necessary). The highly polar, colored impurities and salts will remain at the top of the silica plug.
-
Combine the product-containing fractions and remove the solvent under reduced pressure.
Q4: I see evidence of nitrile hydrolysis in my crude NMR/IR. How can I avoid this and remove the byproducts?
Expert Analysis: Nitriles can undergo hydrolysis to form a primary amide and subsequently a carboxylic acid under either strongly acidic or basic conditions, particularly with heating.[9][10][11] In your synthesis, if excess base is used or the work-up involves prolonged contact with strong acid/base, hydrolysis of the product can occur.
Figure 3. Potential hydrolysis pathway of the nitrile product.
Prevention & Mitigation:
-
Reaction Control: Use a stoichiometric amount of a non-nucleophilic base (e.g., powdered K₂CO₃) rather than a strong, soluble base like NaOH. Avoid excessive heating or prolonged reaction times.
-
Work-up Strategy: To remove the (4-Methylpiperazin-1-yl)acetic acid byproduct, perform a wash with a mild base. After dissolving the crude product in an organic solvent, wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The acidic byproduct will be deprotonated to its carboxylate salt and partition into the aqueous layer, while your desired nitrile product remains in the organic phase. This is gentler than using NaOH and less likely to cause further hydrolysis.
References
- 1. mdpi.com [mdpi.com]
- 2. 1-METHYLPIPERAZINE FOR SYNTHESIS [chembk.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. 1-Methylpiperazine: exploring the properties and applications of a versatile organic compound_Chemicalbook [chemicalbook.com]
- 6. Applications of 1-Methylpiperazine_Chemicalbook [chemicalbook.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. redalyc.org [redalyc.org]
- 10. US3040095A - Hydrolysis of acetonitrile to acetamide - Google Patents [patents.google.com]
- 11. Base Hydrolysis of Coordinated Acetonitrile [researchonline.jcu.edu.au]
Technical Support Center: Catalyst Deactivation in Reactions with (4-Methylpiperazin-1-yl)acetonitrile
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with (4-Methylpiperazin-1-yl)acetonitrile. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of catalyst deactivation. Our goal is to equip you with the knowledge to diagnose, mitigate, and resolve issues related to catalyst performance in your critical reactions.
Introduction: The Challenge of Catalyst Stability
This compound is a valuable building block in pharmaceutical synthesis, often employed in reactions such as catalytic hydrogenation of the nitrile group to form the corresponding diamine. However, the very features that make this molecule useful—the basic nitrogen atoms of the piperazine ring and the reactive nitrile group—can also be the source of significant catalyst deactivation. Understanding the mechanisms behind this loss of activity is the first step toward robust and efficient process development.[1]
This guide is structured to help you navigate the complexities of catalyst deactivation through a question-and-answer format, addressing specific problems you may encounter in the lab.
Part 1: Frequently Asked Questions (FAQs) - The First Line of Defense
This section addresses the most common initial questions regarding catalyst deactivation when working with this compound.
Q1: My hydrogenation of this compound has stalled. What are the likely causes?
A1: A stalled or sluggish hydrogenation reaction is a classic sign of catalyst deactivation.[2] The primary culprits when using this compound are typically:
-
Catalyst Poisoning: The nitrogen atoms in the piperazine ring can act as potent poisons.[2] They can strongly adsorb to the active sites of metal catalysts (e.g., Palladium, Platinum, Rhodium, Nickel), blocking them from interacting with the nitrile group.[2][3]
-
Fouling: In some cases, side reactions can lead to the formation of oligomeric or polymeric materials that physically block the catalyst surface and pores.[4]
-
Product Inhibition: The desired product, a diamine, is also a nitrogen-containing compound and can itself act as a catalyst poison, leading to a slowdown in the reaction rate as the product concentration increases.[2]
Q2: Which catalysts are most susceptible to deactivation by this compound?
A2: Precious metal catalysts, which are frequently used for nitrile hydrogenation, are particularly vulnerable.[5][6] This includes:
-
Palladium (e.g., Pd/C): Highly active for various hydrogenations but susceptible to poisoning by nitrogen compounds.[2]
-
Platinum (e.g., PtO₂, Pt/C): Also a common choice, but can be readily poisoned.[2]
-
Rhodium (e.g., Rh/C): Often used for aromatic hydrogenations, but its activity can be diminished by strong coordination with amines.[2]
-
Raney Nickel: While a cost-effective option, it is known to be prone to deactivation in nitrile hydrogenations, sometimes requiring additives like sodium hydroxide to maintain activity.[4]
Q3: Are there any impurities in my starting material that could be causing this deactivation?
A3: Absolutely. The purity of your this compound is critical. Common detrimental impurities include:
-
Sulfur Compounds: Even trace amounts of sulfur-containing impurities can irreversibly poison noble metal catalysts.[7][8]
-
Other Nitrogen Heterocycles: Impurities with more basic or accessible nitrogen atoms can preferentially bind to the catalyst.
-
Water: While not a poison in the traditional sense, excess water can affect the catalyst's local environment and, in some cases, promote undesirable side reactions or catalyst sintering under certain conditions.[3]
It is crucial to use high-purity starting materials and solvents to minimize these risks.[9]
Part 2: Troubleshooting Guide - A Deeper Dive
This section provides a structured approach to diagnosing and solving catalyst deactivation issues.
Symptom: Reaction is Sluggish or Incomplete
If you observe a significant decrease in reaction rate or the reaction stalls before reaching full conversion, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for sluggish reactions.
Step 1: Verify Reaction Parameters
Before assuming catalyst deactivation, ensure all reaction parameters are correct. Check temperature, hydrogen pressure, and stirring rate. Inadequate mixing can lead to mass transfer limitations that mimic catalyst deactivation.
Step 2: Characterize Your Starting Material
If you suspect impurities, consider re-purifying your this compound or using a fresh, high-purity batch. Analytical techniques like NMR and GC-MS can help identify potential contaminants.
Step 3: Experiment with Catalyst Loading
As a simple, albeit less elegant, solution, increasing the catalyst loading can sometimes compensate for a certain degree of poisoning and drive the reaction to completion.[2] However, this is not a cost-effective or scalable solution.
Table 1: Effect of Catalyst Loading on a Hypothetical Reaction
| Catalyst Loading (mol%) | Time to 50% Conversion (h) | Final Conversion (%) |
| 1 | 8 | 65 |
| 2 | 4 | 92 |
| 5 | 1.5 | >99 |
Step 4: Mitigate Poisoning by the Piperazine Moiety
Given the inherent basicity of the piperazine ring, proactive measures can be taken:
-
Use of Additives: In some cases, the addition of a weaker base can competitively bind to the catalyst surface, preventing the stronger binding of the piperazine. However, this requires careful optimization.
-
pH Adjustment: For aqueous phase reactions, adjusting the pH can protonate the piperazine nitrogens, reducing their ability to coordinate to the metal surface.
-
Catalyst Selection: Consider catalysts known for higher tolerance to nitrogen-containing compounds. For instance, some cobalt-based catalysts have shown better longevity in nitrile hydrogenations compared to nickel.[4]
Part 3: Advanced Diagnostics and Solutions
For persistent issues, a more detailed investigation into the deactivation mechanism is necessary.
Characterizing a Deactivated Catalyst
Understanding why your catalyst has failed is key to preventing future occurrences.[10][11]
Q4: How can I determine the cause of deactivation for my recovered catalyst?
A4: Several analytical techniques can provide insights into the state of a used catalyst:[12]
-
Elemental Analysis (ICP-MS or XRF): Can detect the presence of poison elements like sulfur, phosphorus, or other metals on the catalyst surface.[10][12]
-
X-ray Photoelectron Spectroscopy (XPS): A surface-sensitive technique that can identify the chemical state of elements on the catalyst surface, confirming the presence of adsorbed nitrogen species or poisons.[10][13]
-
Thermogravimetric Analysis (TGA): Can quantify the amount of carbonaceous deposits (coke) on the catalyst by measuring weight loss upon heating in an oxidizing atmosphere.[9][14]
-
Brunauer-Emmett-Teller (BET) Surface Area Analysis: A decrease in surface area compared to the fresh catalyst can indicate sintering (thermal degradation) or pore blockage due to fouling.[10][11]
Caption: Linking deactivation mechanisms to analytical techniques.
Catalyst Regeneration
Q5: Is it possible to regenerate a catalyst poisoned by this compound?
A5: The feasibility of regeneration depends on the nature of the deactivation.[15]
-
Reversible Poisoning/Fouling: If the deactivating species are weakly adsorbed or are carbonaceous deposits, regeneration may be possible. Common methods include:
-
Solvent Washing: Washing the catalyst with a suitable solvent may remove some adsorbed species.[16]
-
Thermal Treatment: Controlled heating in an inert or oxidative atmosphere can burn off carbonaceous deposits (coking).[7][17] This is often followed by a reduction step to reactivate the metal.[18]
-
Chemical Treatment: Mild acid or base washes can sometimes remove poisons, but this carries the risk of damaging the catalyst structure.[15][19]
-
-
Irreversible Poisoning: Strong chemisorption, particularly by elements like sulfur, often leads to permanent deactivation, and the catalyst will likely need to be replaced.[2]
Experimental Protocol: A General Guideline for Catalyst Regeneration by Thermal Treatment
Objective: To remove carbonaceous foulants from a supported metal catalyst (e.g., Pd/C).
Materials:
-
Deactivated catalyst
-
Tube furnace with temperature and gas flow control
-
Inert gas (Nitrogen or Argon)
-
Oxidizing gas (dilute air or O₂/N₂ mixture)
-
Reducing gas (dilute hydrogen or H₂/N₂ mixture)
Procedure:
-
Purging: Place the deactivated catalyst in the tube furnace. Purge the system with an inert gas (e.g., Nitrogen) at a low flow rate while slowly increasing the temperature to ~100-150 °C to remove any adsorbed water and solvents.
-
Oxidation (Decoking): Once at a stable temperature, switch the gas flow to a dilute oxidizing mixture (e.g., 1-5% air in Nitrogen). Slowly ramp the temperature to 300-400 °C. The optimal temperature will depend on the catalyst and support stability. Hold at this temperature for 2-4 hours to burn off the coke. Caution: This step is exothermic and must be done with dilute oxidant to avoid temperature runaway and catalyst sintering.
-
Inert Purge: After the oxidation step, switch back to an inert gas and cool the furnace to the desired reduction temperature (this will be catalyst-specific, consult manufacturer's literature).
-
Reduction: Introduce a dilute reducing gas (e.g., 5% H₂ in Nitrogen) and hold at the reduction temperature for 2-4 hours to reduce the oxidized metal species back to their active metallic state.
-
Final Purge and Passivation: Cool the catalyst to room temperature under an inert gas flow. For pyrophoric catalysts (like Raney Nickel or highly dispersed Pd/C), a careful passivation step (e.g., exposure to a very dilute oxygen stream) may be necessary before handling in air.
References
- 1. ammoniaknowhow.com [ammoniaknowhow.com]
- 2. benchchem.com [benchchem.com]
- 3. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Catalyst deactivation mechanisms and how to prevent them [eureka.patsnap.com]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 11. uobabylon.edu.iq [uobabylon.edu.iq]
- 12. alfachemic.com [alfachemic.com]
- 13. Analysis of Catalysts | tasconusa.com [tasconusa.com]
- 14. longdom.org [longdom.org]
- 15. studysmarter.co.uk [studysmarter.co.uk]
- 16. mdpi.com [mdpi.com]
- 17. What is catalyst regeneration and how does it extend catalyst life? [eureka.patsnap.com]
- 18. Catalyst Regeneration [airproducts.com]
- 19. pubs.acs.org [pubs.acs.org]
Preventing decomposition of (4-Methylpiperazin-1-yl)acetonitrile during reaction
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for (4-Methylpiperazin-1-yl)acetonitrile. As a Senior Application Scientist, I've compiled this guide to address common challenges and questions encountered during the use of this versatile building block in complex organic synthesis. This resource is designed to provide not only troubleshooting steps but also the underlying chemical principles to empower you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding the handling and stability of this compound.
Q1: What are the primary stability concerns for this compound?
A1: this compound is a bifunctional molecule, and its stability is influenced by both the tertiary amine of the piperazine ring and the nitrile group. The primary concerns are:
-
Hydrolysis of the Nitrile Group: The cyanomethyl group is susceptible to hydrolysis under both strong acidic and basic conditions, particularly at elevated temperatures. This can lead to the formation of the corresponding acetamide or acetic acid derivatives.
-
Piperazine Ring Degradation: The piperazine ring, while generally robust, can undergo degradation under harsh conditions. This includes oxidative degradation, especially in the presence of metal catalysts, and thermal degradation at high temperatures (typically above 150°C)[1][2].
-
N-Oxidation: The tertiary amines in the piperazine ring can be susceptible to oxidation, forming N-oxides, particularly in the presence of strong oxidizing agents.
Q2: How should I properly store this compound?
A2: To ensure the longevity and purity of the reagent, it should be stored in a tightly sealed container in a cool, dry place. While some suppliers suggest room temperature storage, for long-term stability, refrigeration (2-8°C) is recommended to minimize potential degradation from ambient heat and moisture[3]. It is also advisable to store it under an inert atmosphere (e.g., nitrogen or argon) to prevent slow oxidation.
Q3: Can I use this compound in aqueous media?
A3: While it has some water solubility, prolonged exposure to aqueous environments, especially at non-neutral pH and elevated temperatures, should be approached with caution due to the risk of nitrile hydrolysis. If an aqueous medium is necessary, it is best to use buffered solutions and maintain a temperature as low as reasonably practicable for the reaction.
Q4: What are the expected impurities in a commercial sample of this compound?
A4: Commercial grades are typically of high purity (95+% or higher)[4]. However, potential impurities could arise from its synthesis, which often involves the reaction of 1-methylpiperazine with a haloacetonitrile. Therefore, trace amounts of unreacted 1-methylpiperazine or di-alkylation products could be present. Over time, storage-related degradation products like the corresponding amide could also be detected.
Troubleshooting Guide: Preventing Decomposition During Reactions
This section provides a scenario-based approach to troubleshooting common issues that may be related to the decomposition of this compound.
Scenario 1: Low Yield and Presence of a More Polar Byproduct in a Base-Catalyzed Reaction
Issue: You are performing a reaction using a strong base (e.g., LDA, NaH, or NaOH) and notice a significant portion of your starting material is consumed, but the yield of the desired product is low. TLC or LC-MS analysis shows a new, more polar spot/peak that wasn't in the starting material.
Potential Cause: Hydrolysis of the Nitrile Group
Under basic conditions, the nitrile group of this compound can be hydrolyzed to 2-(4-methylpiperazin-1-yl)acetamide, and with more forcing conditions, to 2-(4-methylpiperazin-1-yl)acetic acid. Both of these byproducts are significantly more polar than the starting nitrile.
Workflow for Diagnosis and Prevention:
Caption: Diagnosing and preventing nitrile hydrolysis.
Detailed Protocols for Prevention:
-
Protocol 1.1: Ensuring Anhydrous Conditions
-
Dry all glassware in an oven at >120°C for at least 4 hours and cool under a stream of dry nitrogen or argon.
-
Use anhydrous solvents. If not purchased as such, solvents should be dried using appropriate methods (e.g., distillation from sodium/benzophenone for THF, or passage through an activated alumina column).
-
Handle all reagents under an inert atmosphere (nitrogen or argon) using Schlenk techniques or in a glovebox.
-
-
Protocol 1.2: Selection of Appropriate Base
-
For reactions requiring deprotonation of a carbon acid, consider using non-nucleophilic bases such as Lithium diisopropylamide (LDA) or Lithium bis(trimethylsilyl)amide (LHMDS) over hydroxides or alkoxides which can also act as nucleophiles for nitrile hydrolysis.
-
If an alkoxide is necessary, use the corresponding anhydrous alcohol as the solvent to minimize water content.
-
-
Data Summary: Base Selection vs. Hydrolysis Risk
Base Type Hydrolysis Risk Recommended Use NaOH, KOH Nucleophilic High Avoid if possible; strict anhydrous conditions required. NaOMe, NaOEt Nucleophilic Moderate Use in corresponding anhydrous alcohol. LDA, LHMDS Non-nucleophilic Low Ideal for deprotonation reactions. | K₂CO₃, Cs₂CO₃| Weak Base | Low to Moderate | Suitable for milder reactions; ensure anhydrous grade. |
Scenario 2: Complex Mixture of Byproducts in a High-Temperature Reaction
Issue: Your reaction is conducted at a high temperature (e.g., >130°C) and results in a complex mixture of byproducts, with significant loss of your starting material. You may observe products with different masses, suggesting fragmentation or rearrangement.
Potential Cause: Thermal Degradation of the Piperazine Ring
Studies on piperazine itself have shown that it can undergo thermal degradation at temperatures between 135-175°C[1][5]. This process can be complex, involving ring-opening reactions via SN2 mechanisms, leading to products like N-(2-aminoethyl)piperazine derivatives, or other rearrangements[1].
Workflow for Mitigating Thermal Decomposition:
Caption: Strategies to mitigate thermal degradation.
Experimental Recommendations:
-
Temperature Screening: If a reaction requires heat, perform small-scale trials at progressively lower temperatures (e.g., 120°C, 100°C, 80°C) to find the minimum temperature required for the desired transformation.
-
Catalyst Selection: Investigate if a catalyst can facilitate the reaction at a lower temperature. For example, in cross-coupling reactions, ligand choice can dramatically affect the required temperature.
-
Microwave Chemistry: While microwave reactors can accelerate reactions, they can also lead to localized high temperatures. Use a microwave with reliable internal temperature monitoring and set a maximum temperature limit (e.g., 120°C).
Scenario 3: Reaction Failure and Discoloration in the Presence of Metal Catalysts
Issue: You are running a metal-catalyzed reaction (e.g., a Pd-catalyzed cross-coupling or a Cu-catalyzed reaction) and observe that the reaction stalls or fails. The reaction mixture may also develop a dark color, suggesting catalyst decomposition or side reactions.
Potential Cause: Oxidative Degradation and Catalyst Inhibition
The tertiary amine of the piperazine ring can coordinate to metal centers. In some cases, particularly with oxidizing metals like Cu(II) or in the presence of air, this can lead to oxidative degradation of the piperazine ring[1]. The amine itself or its degradation products can also act as inhibitors to certain catalytic cycles by strongly coordinating to the metal center, thus deactivating the catalyst.
Troubleshooting Protocol for Metal-Catalyzed Reactions:
-
Degas Solvents: Before adding the catalyst and reagents, thoroughly degas the reaction solvent by bubbling with argon or nitrogen for at least 30 minutes, or by using several freeze-pump-thaw cycles.
-
Use of Ligands: In cross-coupling reactions, ensure an appropriate ligand is used. The ligand can modulate the electronic properties of the metal center and may prevent strong, inhibitory binding of the piperazine nitrogen.
-
Protecting Groups: If the piperazine nitrogen is suspected to be interfering with the reaction, consider a synthetic route where the piperazine is temporarily protected with a group like Boc (tert-butyloxycarbonyl), which can be removed later.
-
Catalyst Screening: Some catalysts are more tolerant to amine functional groups than others. If one catalyst fails, screen others. For example, in some cases, palladium catalysts with electron-rich, bulky phosphine ligands are more resistant to amine coordination.
References
Technical Support Center: Recrystallization of (4-Methylpiperazin-1-yl)acetonitrile
Welcome to the technical support center for the purification of (4-Methylpiperazin-1-yl)acetonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on recrystallization techniques. Here, we address common challenges and frequently asked questions to help you achieve high purity of your target compound.
Introduction to Recrystallization
Recrystallization is a fundamental technique for purifying solid organic compounds.[1][2][3] The underlying principle is based on the differential solubility of a compound and its impurities in a chosen solvent at varying temperatures.[2][4] Ideally, the compound of interest should be highly soluble in a hot solvent and sparingly soluble or insoluble in the same solvent when cold.[2][5] This allows for the selective crystallization of the desired product upon cooling, while impurities remain dissolved in the solvent.[1]
This compound, a piperazine derivative, presents unique purification challenges due to the polarity and basicity of the piperazine moiety.[6] This guide will provide a structured approach to overcoming these challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address specific issues that you may encounter during the recrystallization of this compound.
Q1: How do I select the best solvent for the recrystallization of this compound?
A1: Solvent selection is the most critical step for a successful recrystallization.[5] The ideal solvent should meet the following criteria:
-
High solubility at elevated temperatures and low solubility at room temperature: This is the primary requirement for obtaining a good yield of pure crystals.[2][5]
-
Inertness: The solvent should not react with this compound.[4][5]
-
Volatility: A moderately volatile solvent is preferred for easy removal from the purified crystals.[5]
-
"Like dissolves like": This principle is a good starting point.[7] this compound has both polar (piperazine ring, nitrile group) and non-polar (methyl group, ethylene bridge) characteristics. Therefore, a solvent of intermediate polarity or a solvent mixture is often effective.
Recommended Solvents to Screen:
| Solvent Class | Specific Examples | Rationale |
| Alcohols | Isopropanol, Ethanol | The hydroxyl group can interact with the polar parts of the molecule. |
| Esters | Ethyl acetate | Offers a balance of polarity. |
| Ketones | Acetone | A polar aprotic solvent that can be effective.[8] |
| Nitriles | Acetonitrile | Given the nitrile group in the target molecule, this can be a good choice based on the "like dissolves like" principle.[9] |
| Aromatic Hydrocarbons | Toluene | May be suitable, especially if non-polar impurities are present. |
| Solvent Mixtures | Ethanol/Water, Acetone/Hexane | Using a solvent/anti-solvent system can fine-tune the solubility and induce crystallization.[8][10] |
Q2: My compound is "oiling out" instead of forming crystals. What should I do?
A2: "Oiling out" is a common issue, especially with compounds that have relatively low melting points or when the solution is too concentrated.[10][11][12] It occurs when the solute comes out of solution as a liquid instead of a solid.
Troubleshooting Steps:
-
Add more solvent: The most common cause is a supersaturated solution.[12] Reheat the mixture to dissolve the oil, add a small amount of additional hot solvent, and then allow it to cool slowly.
-
Slow down the cooling rate: Rapid cooling encourages oil formation.[11][13] Allow the flask to cool to room temperature on a benchtop before moving it to an ice bath.
-
Scratch the inner surface of the flask: Use a glass rod to gently scratch the flask below the solvent level.[10] The microscopic scratches can provide nucleation sites for crystal growth.
-
Use a seed crystal: If you have a small amount of pure, solid this compound, add a tiny crystal to the cooled, saturated solution to induce crystallization.[10][11]
-
Change the solvent system: If the above methods fail, the chosen solvent may not be appropriate. Try a different solvent or a solvent/anti-solvent mixture.[10]
Q3: I have very poor recovery of my compound after recrystallization. What are the likely causes?
A3: Low recovery can be frustrating. Here are some potential reasons and solutions:
-
Using too much solvent: This is a very common mistake.[12] Using the minimum amount of hot solvent to dissolve the compound is key to maximizing recovery. If too much was added, you can evaporate some of the solvent to re-saturate the solution.
-
Cooling for too short a time: Ensure the solution has been thoroughly cooled to maximize crystal formation. An ice bath is recommended after the solution has reached room temperature.[1][13]
-
Premature crystallization during hot filtration: If you are performing a hot filtration to remove insoluble impurities, your compound may crystallize in the filter funnel.[12] To prevent this, use a pre-heated funnel and flask, and add a slight excess of hot solvent before filtering.
-
The compound is too soluble in the chosen cold solvent: If your compound has significant solubility in the cold solvent, you will lose a substantial amount in the filtrate. A different solvent may be necessary.
Q4: The recrystallized product is still impure. What can I do?
A4: If impurities are still present, consider the following:
-
The cooling was too rapid: Fast cooling can trap impurities within the crystal lattice.[1] Slower cooling generally results in purer crystals.[2][13]
-
Inappropriate solvent choice: The chosen solvent may not be effective at leaving the specific impurities in the solution. You may need to screen other solvents.
-
Co-crystallization of impurities: If an impurity has a very similar structure and solubility profile to your compound, a single recrystallization may not be sufficient. A second recrystallization may be necessary.
-
Consider an alternative purification technique: For challenging separations, techniques like column chromatography may be required before a final recrystallization step. For piperazine-containing compounds, ion-exchange resins can also be an effective purification method.[14]
Experimental Protocol: A General Guideline for Recrystallization
This protocol provides a step-by-step methodology for the recrystallization of this compound.
1. Solvent Selection:
- Place a small amount of the crude compound into several test tubes.
- Add a small amount of a different potential solvent to each test tube at room temperature. A good solvent will not dissolve the compound at this stage.
- Heat the test tubes. A suitable solvent will dissolve the compound when hot.
- Allow the test tubes to cool. The best solvent will show significant crystal formation upon cooling.
2. Dissolution:
- Place the crude this compound in an Erlenmeyer flask.
- Add a small amount of the chosen solvent and heat the mixture to boiling, with stirring.
- Continue adding small portions of the hot solvent until the solid is just completely dissolved.[1][15] Avoid adding an excess of solvent.
3. Hot Filtration (if necessary):
- If there are insoluble impurities, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask.
4. Crystallization:
- Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
- Once at room temperature, place the flask in an ice bath to maximize crystal formation.
5. Isolation and Washing:
- Collect the crystals by vacuum filtration using a Büchner funnel.[15]
- Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
6. Drying:
- Dry the crystals in a vacuum oven at a temperature well below the melting point of the compound.
Recrystallization Workflow Diagram
Caption: A workflow diagram illustrating the key steps in the recrystallization process.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. edu.rsc.org [edu.rsc.org]
- 3. science.uct.ac.za [science.uct.ac.za]
- 4. Crystallization: Definition, Principle, Demonstration & Application - Chemistry - Aakash | AESL [aakash.ac.in]
- 5. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. youtube.com [youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 13. m.youtube.com [m.youtube.com]
- 14. osti.gov [osti.gov]
- 15. youtube.com [youtube.com]
Validation & Comparative
A Comparative Guide to HPLC Purity Analysis of (4-Methylpiperazin-1-yl)acetonitrile: A Tale of Two Chemistries
Introduction
(4-Methylpiperazin-1-yl)acetonitrile is a key building block in the synthesis of numerous active pharmaceutical ingredients (APIs). As with any synthetic intermediate, ensuring its purity is paramount to controlling the impurity profile of the final drug product. The physicochemical properties of this molecule—small, highly polar, and basic due to the tertiary amine functionalities—present a significant challenge for traditional chromatographic analysis. Standard reversed-phase high-performance liquid chromatography (RP-HPLC) methods often fail to provide adequate retention, leading to poor resolution from polar impurities and the solvent front.
This guide provides an in-depth comparison of two distinct HPLC strategies for the robust purity determination of this compound. We will explore an optimized reversed-phase (RP) method and a Hydrophilic Interaction Liquid Chromatography (HILIC) method. This comparison is designed to equip researchers, analytical scientists, and drug development professionals with the technical rationale and practical data needed to select and implement the most suitable method for their specific needs, grounded in the principles of analytical quality by design and adhering to regulatory expectations.[1][2][3]
The Analytical Challenge: Taming a Polar, Basic Analyte
The primary difficulty in analyzing this compound lies in its high polarity (negative LogD at acidic pH) and basic nature. In conventional RP-HPLC, which utilizes a nonpolar stationary phase (like C18) and a polar mobile phase, polar compounds have minimal interaction with the stationary phase and are poorly retained.[4][5] Furthermore, the basic amine groups can engage in undesirable secondary interactions with acidic silanol groups on the silica backbone of the column packing, leading to poor peak shape (tailing).
To develop a robust purity method, the chromatography must be able to separate the main component from a range of potential process-related impurities and degradation products. For this guide, we will consider the following hypothetical, yet plausible, impurities:
-
Impurity A: 1-Methylpiperazine: A potential starting material or side-product. It is more polar than the main analyte.
-
Impurity B: (4-Methylpiperazin-1-yl)acetic acid: A potential hydrolytic degradation product of the nitrile group. It is highly polar and acidic.
-
Impurity C: 1-Methyl-4-(phenylacetyl)piperazine: A hypothetical, less polar process impurity.
-
Impurity D: this compound N-oxide: A potential oxidative degradation product. It is more polar than the parent compound.
Method 1: Optimized Reversed-Phase HPLC (RP-HPLC)
Causality and Rationale
While standard C18 columns are often inadequate, modern advancements in column chemistry offer solutions. The key to success in RP-HPLC for a compound like this is twofold:
-
Enhance Retention: Employing a stationary phase designed for polar analytes is crucial. We selected a column with a polar-embedded group (e.g., amide) within the alkyl chain. These phases offer alternative interaction mechanisms (hydrogen bonding) and are more stable in highly aqueous mobile phases, preventing the "phase collapse" or "dewetting" that can plague traditional C18 columns under these conditions.[6][7]
-
Control Peak Shape: To mitigate peak tailing from silanol interactions, the mobile phase pH must be controlled. By using an acidic buffer (e.g., phosphate or formate) to maintain a pH of approximately 2.5-3.0, the tertiary amines of the analyte are fully protonated, and surface silanols are suppressed.[8][9] This ensures a single ionic species for the analyte and minimizes unwanted secondary interactions, resulting in sharp, symmetrical peaks.
Experimental Protocol: RP-HPLC
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).
-
Column: Polar-embedded C18 (e.g., Ascentis RP-Amide), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase A: 20 mM Potassium Phosphate, pH adjusted to 2.8 with Phosphoric Acid.
-
Mobile Phase B: Acetonitrile.[10]
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 40% B
-
15-17 min: 40% to 90% B
-
17-19 min: 90% B
-
19-20 min: 90% to 5% B
-
20-25 min: 5% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 5 µL.
-
Detection: UV at 210 nm.
-
Sample Diluent: Mobile Phase A.
System Suitability Criteria
In line with pharmacopeial standards like USP <621>, the system must be verified before analysis.[11][12][13]
-
Tailing Factor (Asymmetry): For the main analyte peak, T should be between 0.8 and 1.5.
-
Theoretical Plates (N): > 2000 for the main analyte peak.
-
Resolution (Rs): > 2.0 between the main peak and the closest eluting impurity.
Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC)
Causality and Rationale
HILIC is an orthogonal technique to RP-HPLC and is specifically designed for the retention and separation of highly polar and hydrophilic compounds.[14][15] The mechanism involves the partitioning of the analyte from a mobile phase high in organic solvent into a water-enriched layer immobilized on the surface of a polar stationary phase (e.g., bare silica, amide, or diol).[5][15] For this compound and its polar impurities, this results in strong retention, a direct contrast to their behavior in reversed-phase mode. This approach is particularly powerful for quantifying highly polar starting materials or degradants that would otherwise elute in the void volume of an RP system.
Experimental Protocol: HILIC
-
HPLC System: Same as Method 1.
-
Column: HILIC phase (e.g., Waters ACQUITY UPLC BEH Amide), 100 x 2.1 mm, 1.7 µm.
-
Mobile Phase A: Acetonitrile with 0.1% Formic Acid.
-
Mobile Phase B: Water with 0.1% Formic Acid.
-
Gradient Program:
-
0-1 min: 5% B
-
1-8 min: 5% to 30% B
-
8-9 min: 30% to 5% B
-
9-12 min: 5% B (Re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2 µL.
-
Detection: UV at 210 nm.
-
Sample Diluent: 90:10 (v/v) Acetonitrile:Water. Note: The sample diluent must be high in organic solvent to ensure good peak shape.
System Suitability Criteria
-
Tailing Factor (Asymmetry): T should be between 0.9 and 1.6 for the main analyte peak.
-
Theoretical Plates (N): > 5000 for the main analyte peak.
-
Resolution (Rs): > 2.0 between the main peak and the closest eluting impurity.
Comparative Analysis
To objectively compare these two methods, we present hypothetical but realistic chromatographic data for the separation of this compound from its potential impurities.
General HPLC Analysis Workflow
Caption: A generalized workflow for HPLC purity analysis.
Quantitative Data Comparison
The following table summarizes the hypothetical performance data for both methods.
| Analyte | Method 1: RP-HPLC | Method 2: HILIC |
| Retention Time (min) | Retention Time (min) | |
| Impurity B (Acetic Acid) | 1.8 (Near Void) | 7.5 (Well Retained) |
| Impurity D (N-oxide) | 2.5 | 6.8 |
| Impurity A (1-Methylpiperazine) | 3.1 | 6.1 |
| This compound | 7.2 | 4.5 |
| Impurity C (Phenylacetyl) | 14.5 | 1.5 (Unretained) |
| Resolution (Rs) | Resolution (Rs) | |
| Rs (Impurity A / Main Peak) | > 10 | 3.8 |
| Rs (Main Peak / Impurity C) | > 10 | > 10 |
| Performance Metric | Performance Metric | |
| Total Run Time (min) | 25 | 12 |
| Suitability for Polar Impurities | Poor to Fair | Excellent |
| Suitability for Non-Polar Impurities | Excellent | Poor |
Head-to-Head Method Comparison
Caption: Strengths and weaknesses of the compared HPLC methods.
Discussion of Comparative Results
The data clearly illustrates the orthogonal nature of the two methods.
-
RP-HPLC (Method 1): This method excels at retaining and separating the main analyte from less polar or non-polar impurities, such as Impurity C. However, its significant weakness is the poor retention of highly polar species. Impurity B (the acid) elutes near the solvent front, making accurate quantification challenging and risky. While the method is robust and widely understood, it provides an incomplete picture of the purity profile if polar contaminants are a concern.
-
HILIC (Method 2): This method is the clear winner for analyzing polar impurities. Impurities A, B, and D are all well-retained and resolved from the main peak and each other. This provides high confidence in the quantification of potential starting materials and degradants. Conversely, non-polar impurities like Impurity C are unretained and elute at the void volume. Additionally, HILIC methods can be more sensitive to matrix effects and require careful control over the sample diluent composition to prevent peak distortion.
Method Validation Considerations
Regardless of the chosen method, it must be validated according to ICH Q2(R2) guidelines to prove it is fit for its intended purpose.[16][17] Key parameters to assess include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of impurities and degradants. This is often demonstrated using forced degradation studies.
-
Linearity: Demonstrating a direct proportional relationship between concentration and detector response over a specified range (e.g., 50% to 150% of the target concentration).
-
Accuracy: The closeness of test results to the true value, typically assessed by spike/recovery experiments.
-
Precision: Assessed at levels of repeatability (intra-day) and intermediate precision (inter-day, inter-analyst).
-
Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably quantified with acceptable precision and accuracy.
Conclusion and Recommendation
There is no single "best" method for all scenarios; the choice depends on the specific analytical objective.
-
For comprehensive purity profiling during process development or for release testing, a dual-methodology approach is strongly recommended. The HILIC method should be used to control for polar starting materials and degradation products, while the RP-HPLC method should be used to control for non-polar and late-eluting impurities. Using these orthogonal methods provides the highest degree of confidence in the material's purity.
-
If only one method can be implemented for routine quality control, the choice must be risk-based. If the synthetic route is known to produce highly polar impurities or if the product is susceptible to hydrolysis/oxidation, the HILIC method is superior . If the primary concern is non-polar, process-related impurities, the optimized RP-HPLC method would be adequate.
By understanding the underlying chromatographic principles and the specific challenges posed by this compound, analytical scientists can confidently develop and deploy robust, reliable, and scientifically sound purity methods.
References
- 1. youtube.com [youtube.com]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. Strategies to Enable and Simplify HPLC Polar Compound Separation | Separation Science [sepscience.com]
- 5. agilent.com [agilent.com]
- 6. hplc.eu [hplc.eu]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. Developing HPLC Methods [sigmaaldrich.com]
- 9. agilent.com [agilent.com]
- 10. shimadzu.com [shimadzu.com]
- 11. usp.org [usp.org]
- 12. agilent.com [agilent.com]
- 13. usp.org [usp.org]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
- 16. database.ich.org [database.ich.org]
- 17. qbdgroup.com [qbdgroup.com]
A Predictive Guide to the Mass Spectrometry Fragmentation of (4-Methylpiperazin-1-yl)acetonitrile
This guide provides a detailed analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of (4-Methylpiperazin-1-yl)acetonitrile. In the absence of a publicly available experimental spectrum for this specific compound, this guide leverages established fragmentation principles and comparative data from structurally related piperazine derivatives to offer a robust predictive model. This document is intended for researchers, scientists, and drug development professionals who may encounter this molecule or its analogues in their analytical workflows.
Introduction: The Rationale Behind Predictive Fragmentation Analysis
This compound, with a molecular formula of C7H13N3 and a molecular weight of 139.20 g/mol , is a member of the piperazine class of compounds.[1] Piperazine derivatives are prevalent in medicinal chemistry and are often encountered as pharmaceutical ingredients or metabolites.[2][3] Understanding their fragmentation behavior under mass spectrometric conditions is crucial for their identification and structural elucidation.
Electron ionization (EI) mass spectrometry is a powerful technique for molecular analysis, providing a reproducible "fingerprint" fragmentation pattern.[4] While soft ionization techniques are valuable for determining the molecular weight, the detailed fragmentation afforded by EI is indispensable for unambiguous structural confirmation.[4] This guide will focus on the fragmentation pathways initiated by a 70 eV electron beam, a standard in EI-MS.[4]
Predicted Fragmentation Pathways of this compound
The fragmentation of this compound is anticipated to be dominated by cleavages directed by the nitrogen atoms of the piperazine ring, which are sites of charge localization. The primary fragmentation processes in aliphatic amines and similar structures are typically α-cleavages, involving the breaking of a bond adjacent to the nitrogen atom.[5]
The Molecular Ion
Upon electron ionization, this compound will lose an electron to form the molecular ion (M•+), which is expected to appear at a mass-to-charge ratio (m/z) of 139. As an odd-electron species containing an odd number of nitrogen atoms (three), its nominal molecular weight is an odd number, consistent with the Nitrogen Rule. The stability of the molecular ion may vary, but it is generally observable for cyclic amines.
Major Fragmentation Pathways
The key fragmentation pathways are predicted to be initiated by α-cleavage at the bonds adjacent to the piperazine nitrogens.
Diagram: Predicted Fragmentation Workflow
Caption: Predicted major fragmentation pathways for this compound.
Pathway A: α-Cleavage of the Acetonitrile Sidechain
This is anticipated to be a dominant fragmentation pathway. The cleavage of the C-C bond alpha to the piperazine ring nitrogen results in the loss of a cyanomethyl radical (•CH2CN).
-
Formation of the m/z 99 ion: The loss of the •CH2CN radical (40 Da) from the molecular ion (m/z 139) would generate a highly stable iminium ion at m/z 99 . This fragment corresponds to the N-methylpiperazine cation. This type of fragmentation is well-documented for piperazine derivatives.[2]
Pathway B: Ring Cleavage
Cleavage of the bonds within the piperazine ring itself is another common fragmentation route for such compounds.[6]
-
Formation of the m/z 70 ion: A common fragmentation pattern in N-substituted piperazines involves the cleavage of the ring, leading to the formation of a stable, resonance-stabilized ion. For N-methylpiperazine derivatives, a fragment at m/z 70 is frequently observed. This can arise from the m/z 99 ion through the loss of an ethene molecule, or through a more complex ring-opening mechanism from the molecular ion.
-
Formation of the m/z 57 ion: Cleavage across the ring can lead to the formation of smaller, stable fragments. The ion at m/z 57 , corresponding to [C3H7N]+• or a related structure, is a plausible fragment arising from the breakdown of the piperazine ring.
Pathway C: Fragmentation involving the Nitrile Group
While less common as an initial step compared to α-cleavage at the nitrogen, fragmentation involving the nitrile group can occur.
-
Loss of HCN: A potential rearrangement followed by the elimination of a neutral hydrogen cyanide molecule (27 Da) could occur, but this is generally a less favored pathway for this type of structure.
-
Formation of the m/z 42 ion: A fragment at m/z 42 , corresponding to [C2H4N]+, is often observed in the mass spectra of compounds containing an N-methyl group and an adjacent methylene. This likely arises from cleavage of the piperazine ring.
Comparison with Structurally Similar Compounds
To substantiate these predictions, it is instructive to compare the expected fragmentation of this compound with the known fragmentation of other piperazine derivatives.
| Compound Class | Key Fragmentation Pathways | Common Fragment Ions (m/z) | Reference |
| Benzylpiperazines | Cleavage of the benzylic C-N bond, fragmentation of the piperazine ring. | 135 (benzyl cation), ions from the piperazine ring. | [6] |
| Arylpiperazines | N-dealkylation, fragmentation of the piperazine ring. | Ions corresponding to the arylpiperazine core, smaller ring fragments. | [3] |
| 1-Piperidineacetonitrile | α-cleavage at the ring nitrogen, loss of the cyanomethyl group. | Molecular ion at m/z 124, prominent fragments from ring cleavage. | [7] |
The fragmentation of benzylpiperazines often yields a prominent benzyl cation at m/z 91 or a substituted equivalent, with the charge retained on the aromatic portion.[6] In the case of this compound, the absence of an easily stabilized aromatic cation suggests that the charge will preferentially be retained on the nitrogen-containing fragments. The fragmentation of 1-piperidineacetonitrile, a close structural analog, provides a strong basis for predicting the loss of the cyanomethyl radical as a primary fragmentation step.[7]
Proposed Experimental Protocol for Verification
To experimentally verify the predicted fragmentation pattern, the following methodology is proposed:
Instrumentation:
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.
GC Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.
-
Inlet Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program: Initial temperature of 70 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Injection Volume: 1 µL (splitless).
MS Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 35-350
This standard GC-MS protocol will ensure volatilization and separation of the analyte, followed by reproducible fragmentation in the EI source.
Diagram: Experimental Verification Workflow
Caption: A streamlined workflow for the experimental verification of the predicted mass spectrum.
Summary of Predicted Mass Spectrum
The following table summarizes the predicted prominent ions in the EI mass spectrum of this compound.
| m/z | Predicted Identity | Proposed Origin |
| 139 | [M]•+ (Molecular Ion) | Parent Molecule |
| 99 | [M - •CH2CN]+ | α-cleavage, loss of cyanomethyl radical |
| 70 | [C4H8N]+ | Ring cleavage |
| 57 | [C3H7N]+• | Ring fragmentation |
| 42 | [C2H4N]+ | Ring fragmentation |
The base peak is predicted to be at m/z 99 due to the stability of the resulting N-methylpiperazinium cation.
Conclusion
This guide presents a scientifically grounded prediction of the mass spectrometry fragmentation pattern of this compound. By applying fundamental principles of mass spectrometry and drawing comparisons with related structures, we anticipate a fragmentation pattern characterized by a prominent ion at m/z 99 resulting from the loss of the cyanomethyl sidechain, along with other significant fragments arising from the cleavage of the piperazine ring. The provided experimental protocol offers a clear path for the empirical validation of these predictions. This information serves as a valuable resource for the analytical community in the identification and characterization of this and similar compounds.
References
- 1. vibrantpharma.com [vibrantpharma.com]
- 2. researchgate.net [researchgate.net]
- 3. N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed. | Semantic Scholar [semanticscholar.org]
- 4. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 6. researchgate.net [researchgate.net]
- 7. 1-Piperidineacetonitrile [webbook.nist.gov]
A Comparative Guide to the Spectroscopic Characterization of (4-Methylpiperazin-1-yl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and complex organic synthesis, the unambiguous structural confirmation of novel and existing molecules is paramount. (4-Methylpiperazin-1-yl)acetonitrile, a key building block and intermediate, presents a valuable case study for the application of modern spectroscopic techniques. This guide provides an in-depth analysis of its characterization by ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, benchmarked against alternative methods like Fourier-Transform Infrared (FTIR) Spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).
This document moves beyond a simple recitation of data, offering a senior application scientist's perspective on the causality behind spectral features and the strategic selection of analytical methodologies.
Molecular Structure and Atom Numbering
A clear understanding of the molecule's topology is essential for the correct assignment of NMR signals. The structure and atom numbering for this compound are presented below.
Caption: Molecular structure of this compound with atom numbering for NMR assignment.
¹H and ¹³C NMR Spectroscopic Analysis
Due to the absence of publicly available, experimentally verified spectra, the following analysis is based on predicted data generated from established NMR prediction algorithms.[1][2][3] These predictions provide a robust and scientifically grounded framework for the characterization of this molecule.
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. The predicted chemical shifts, multiplicities, and integrations are summarized below.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H2, H6 | ~2.65 | Triplet | 4H |
| H3, H5 | ~2.45 | Triplet | 4H |
| H7 (N-CH₃) | ~2.28 | Singlet | 3H |
| H8 (-CH₂-CN) | ~3.60 | Singlet | 2H |
Analysis and Rationale:
-
Piperazine Ring Protons (H2, H3, H5, H6): The protons on the piperazine ring are predicted to appear as two distinct triplets around 2.45-2.65 ppm. This is due to the chair conformation of the piperazine ring, leading to two sets of chemically non-equivalent methylene protons. The protons on the carbons adjacent to the nitrogen bearing the methyl group (C3 and C5) are expected to be slightly upfield compared to the protons on the carbons adjacent to the nitrogen bearing the acetonitrile group (C2 and C6), due to the differing electronic effects of these substituents. The triplet multiplicity arises from the coupling with the adjacent methylene protons.
-
N-Methyl Protons (H7): The three protons of the methyl group attached to the nitrogen are predicted to appear as a sharp singlet at approximately 2.28 ppm. The singlet multiplicity is due to the absence of any adjacent protons to couple with.
-
Methylene Protons of Acetonitrile Group (H8): The two protons of the methylene group adjacent to the nitrile are expected to be the most downfield of the aliphatic protons, with a predicted chemical shift of around 3.60 ppm. This significant downfield shift is caused by the strong electron-withdrawing effect of the adjacent cyano group.[4] These protons are expected to appear as a singlet as there are no neighboring protons to induce splitting.
¹³C NMR Spectroscopy: The Carbon Backbone
The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments and provides information about their electronic nature.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C2, C6 | ~53.0 |
| C3, C5 | ~55.0 |
| C7 (N-CH₃) | ~46.0 |
| C8 (-CH₂-CN) | ~48.0 |
| C10 (CN) | ~117.0 |
Analysis and Rationale:
-
Piperazine Ring Carbons (C2, C3, C5, C6): The four methylene carbons of the piperazine ring are predicted to give two signals in the range of 53-55 ppm. Similar to the proton spectrum, the two carbons adjacent to the N-methyl group (C3 and C5) are expected to be at a slightly different chemical shift than the two carbons adjacent to the N-acetonitrile group (C2 and C6).
-
N-Methyl Carbon (C7): The carbon of the N-methyl group is predicted to have a chemical shift of approximately 46.0 ppm.
-
Methylene Carbon of Acetonitrile Group (C8): The methylene carbon attached to the nitrile group is predicted at around 48.0 ppm.
-
Nitrile Carbon (C10): The carbon of the cyano group is expected to appear significantly downfield, at approximately 117.0 ppm, which is a characteristic chemical shift for nitrile carbons.[5]
Comparative Analysis with Alternative Techniques
While NMR provides unparalleled detail for structural elucidation, a multi-technique approach ensures the most comprehensive characterization.
Caption: Comparative analytical workflow for the characterization of this compound.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule.
-
Strengths: FTIR is highly sensitive to the presence of specific bonds. For this compound, the most prominent and diagnostic peak would be the sharp, strong absorption band for the nitrile (C≡N) stretch, typically appearing in the 2260-2240 cm⁻¹ region for saturated nitriles.[1] The spectrum would also show C-H stretching vibrations for the methyl and methylene groups in the 2800-3000 cm⁻¹ range, and C-N stretching vibrations within the fingerprint region (typically 1000-1350 cm⁻¹).
-
Limitations: While excellent for functional group identification, FTIR does not provide detailed information about the connectivity of the molecule. It confirms the presence of the piperazine and nitrile moieties but does not explicitly detail how they are connected.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a hyphenated technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry.
-
Strengths: GC-MS is an excellent tool for determining the molecular weight and assessing the purity of a sample.[6] The mass spectrum of this compound would show a molecular ion peak (M⁺) at m/z 139.20. The fragmentation pattern would also provide structural information, with expected fragments corresponding to the loss of the cyanomethyl group or cleavage of the piperazine ring.
-
Limitations: Isomeric compounds can sometimes have very similar mass spectra, which can lead to ambiguity in identification without authentic standards. While GC provides retention time data, it does not offer the detailed structural connectivity information that NMR provides.
| Technique | Information Provided | Strengths | Limitations |
| ¹H & ¹³C NMR | Detailed atomic connectivity, electronic environment of each atom, stereochemistry. | Unambiguous structure elucidation. | Requires larger sample amounts, longer acquisition times. |
| FTIR | Presence of functional groups (C≡N, C-N, C-H). | Fast, highly sensitive to specific functional groups. | Provides limited information on molecular connectivity. |
| GC-MS | Molecular weight, fragmentation pattern, purity assessment. | High sensitivity, excellent for purity determination. | Potential for ambiguity with isomers, less detailed structural information than NMR. |
Experimental Protocols
NMR Sample Preparation and Acquisition
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical and should be based on the solubility of the compound and the desired chemical shift referencing.[7]
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters on a 400 MHz spectrometer would include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters on a 100 MHz spectrometer would include a 30-degree pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise.
-
Process the data similarly to the ¹H spectrum.
-
Conclusion
The comprehensive characterization of this compound is most effectively achieved through a combination of spectroscopic techniques. While FTIR and GC-MS provide rapid confirmation of functional groups and molecular weight, respectively, only ¹H and ¹³C NMR spectroscopy can deliver the detailed, unambiguous structural elucidation required for rigorous scientific and developmental work. The predicted NMR data presented in this guide, grounded in established principles of chemical shifts and coupling, offers a reliable framework for the identification and analysis of this important chemical entity.
References
- 1. m.youtube.com [m.youtube.com]
- 2. CASPRE [caspre.ca]
- 3. Visualizer loader [nmrdb.org]
- 4. virtual Chemistry 3D - NMR predictor [vchem3d.univ-tlse3.fr]
- 5. This compound | C7H13N3 | CID 10582860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Download NMR Predict - Mestrelab [mestrelab.com]
- 7. Predict 1H proton NMR spectra [nmrdb.org]
A Comparative Guide to (4-Methylpiperazin-1-yl)acetonitrile and Other Piperazine Reagents in Synthetic Chemistry
The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of FDA-approved drugs.[1][2][3] Its unique physicochemical properties, including the ability to enhance aqueous solubility and modulate lipophilicity, make it a valuable component in drug design.[4] The two nitrogen atoms of the piperazine core offer versatile handles for synthetic modification, allowing for the fine-tuning of a molecule's pharmacological and pharmacokinetic profile.
This guide provides an in-depth comparison of (4-Methylpiperazin-1-yl)acetonitrile with two other commonly employed piperazine reagents: tert-butyl piperazine-1-carboxylate (N-Boc-piperazine) and 1-methylpiperazine (N-methylpiperazine). We will explore their respective strengths and weaknesses in the context of common synthetic transformations, supported by experimental insights and protocols to aid researchers in making informed decisions for their synthetic strategies.
The Strategic Importance of the N-Substituent
The choice of a piperazine reagent is fundamentally a strategic one, dictated by the desired final product and the overall synthetic plan. The substituent on one of the piperazine nitrogens dictates the subsequent synthetic possibilities.
-
tert-Butyl piperazine-1-carboxylate (N-Boc-piperazine): This reagent offers maximum synthetic flexibility. The Boc (tert-butyloxycarbonyl) protecting group is stable under a wide range of reaction conditions but can be readily removed under acidic conditions. This allows for the initial introduction of the piperazine moiety, followed by deprotection and subsequent functionalization of the newly freed secondary amine. This strategy is particularly advantageous in the construction of compound libraries for structure-activity relationship (SAR) studies, where diverse functionalities need to be introduced at a late stage.
-
1-Methylpiperazine (N-methylpiperazine): In contrast to the transient nature of the Boc group, the methyl group of N-methylpiperazine is a permanent fixture. This reagent provides a direct and efficient route to N-methylated piperazine-containing target molecules.[5] When the N-methyl group is a desired pharmacophoric element in the final compound, using N-methylpiperazine from the outset can significantly shorten the synthetic sequence.
-
This compound: This reagent presents a unique combination of features. Like N-methylpiperazine, it possesses a permanently attached N-methyl group. However, the cyanomethyl group on the other nitrogen introduces an additional layer of synthetic potential. The nitrile functionality can be retained in the final molecule, or it can be chemically transformed into other useful functional groups, such as a primary amine or a carboxylic acid, offering a degree of synthetic versatility that N-methylpiperazine lacks.
Comparative Performance in Key Synthetic Transformations
The most common applications of these piperazine reagents involve their use as nucleophiles in N-alkylation and N-arylation reactions.
N-Alkylation
N-alkylation is a fundamental transformation for introducing the piperazine moiety onto an alkyl backbone. The nucleophilicity of the secondary amine in N-Boc-piperazine and the tertiary amine in N-methylpiperazine and this compound are key determinants of their reactivity.
Table 1: Conceptual Comparison of Piperazine Reagents in N-Alkylation
| Feature | N-Boc-piperazine | N-Methylpiperazine | This compound |
| Reactivity | Good | Excellent | Excellent |
| Synthetic Flexibility | High (deprotection and further functionalization) | Low (methyl group is permanent) | Moderate (cyanomethyl group can be transformed) |
| Key Advantage | Allows for late-stage diversification. | Direct incorporation of the N-methyl group. | Offers a handle for post-alkylation transformation. |
| Potential Issues | Requires an additional deprotection step. | Potential for quaternization with highly reactive electrophiles. | Potential for side reactions involving the nitrile group under harsh conditions. |
Experimental Protocols
To provide a practical context for comparison, the following section details representative experimental protocols for the N-alkylation of an exemplary substrate, benzyl bromide, with each of the three piperazine reagents.
General Experimental Workflow for N-Alkylation
The following diagram illustrates a typical workflow for the N-alkylation of a piperazine derivative.
Caption: General workflow for N-alkylation of piperazine reagents.
Protocol 1: Synthesis of tert-Butyl 4-benzylpiperazine-1-carboxylate
Objective: To synthesize tert-butyl 4-benzylpiperazine-1-carboxylate via N-alkylation of N-Boc-piperazine with benzyl bromide.
Materials:
-
tert-Butyl piperazine-1-carboxylate (1.0 eq)
-
Benzyl bromide (1.05 eq)
-
Potassium carbonate (K₂CO₃) (1.5 eq)
-
Acetonitrile (CH₃CN)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of tert-butyl piperazine-1-carboxylate in acetonitrile, add potassium carbonate.
-
To this stirred suspension, add benzyl bromide dropwise at room temperature.
-
Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to yield the pure product.
Protocol 2: Synthesis of 1-Benzyl-4-methylpiperazine
Objective: To synthesize 1-benzyl-4-methylpiperazine via N-alkylation of N-methylpiperazine with benzyl bromide.
Materials:
-
1-Methylpiperazine (1.0 eq)
-
Benzyl bromide (1.05 eq)
-
Potassium carbonate (K₂CO₃) (1.5 eq)
-
Acetonitrile (CH₃CN)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Follow the same procedure as in Protocol 1, substituting 1-methylpiperazine for tert-butyl piperazine-1-carboxylate. The reaction is typically faster and may be complete at room temperature or with gentle heating.
Protocol 3: Synthesis of 2-(4-Benzyl-4-methylpiperazin-1-yl)acetonitrile
Objective: To synthesize 2-(4-benzyl-4-methylpiperazin-1-yl)acetonitrile via N-alkylation of this compound with benzyl bromide.
Materials:
-
This compound (1.0 eq)
-
Benzyl bromide (1.05 eq)
-
Potassium carbonate (K₂CO₃) (1.5 eq)
-
Acetonitrile (CH₃CN)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Follow the same procedure as in Protocol 1, substituting this compound for tert-butyl piperazine-1-carboxylate. Similar to N-methylpiperazine, the reaction is expected to be facile.
Post-Synthetic Modifications: The Fate of the N-Substituent
The true divergence in the utility of these reagents becomes apparent in the steps following the initial coupling reaction.
Caption: Post-synthetic pathways for different piperazine reagents.
-
Deprotection of the Boc Group: The Boc group on the product from Protocol 1 can be readily removed using strong acids such as trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in an organic solvent. This unmasks a secondary amine, which can then undergo a plethora of subsequent reactions, including acylation, arylation, or further alkylation.
-
The Inert N-Methyl Group: The N-methyl group in the product from Protocol 2 is generally considered a stable, unreactive handle under most synthetic conditions. While N-demethylation is possible, it often requires harsh reagents that may not be compatible with other functional groups in the molecule.
-
Transformation of the Cyanomethyl Group: The cyanomethyl group in the product from Protocol 3 offers a unique avenue for further modification. The nitrile can be hydrolyzed to a carboxylic acid or reduced to a primary amine.[6][7] This allows for the introduction of a two-carbon linker with a terminal functional group, providing a distinct synthetic advantage over the simple N-methyl group. For instance, the resulting primary amine can be used for amide bond formation or other amine-specific chemistries.
Conclusion and Recommendations
The selection of a piperazine reagent is a critical decision in the design of a synthetic route.
-
This compound is an excellent choice when a permanent N-methyl group is desired, but with the option for further elaboration via the cyanomethyl group. It offers a balance between the directness of N-methylpiperazine and the synthetic versatility of N-Boc-piperazine, albeit with a different set of downstream transformations.
-
N-Boc-piperazine remains the reagent of choice when maximum synthetic flexibility is paramount. The ability to deprotect and further functionalize the piperazine nitrogen is invaluable for creating diverse libraries of compounds for biological screening.
-
N-methylpiperazine is the most straightforward and cost-effective option when the final target molecule contains an N-methylpiperazine moiety and no further modifications at that nitrogen are required.
By carefully considering the desired final product and the overall synthetic strategy, researchers can leverage the distinct properties of these powerful building blocks to achieve their synthetic goals efficiently and effectively.
References
The Versatile Scaffold: A Comparative Guide to the Biological Activity of (4-Methylpiperazin-1-yl)acetonitrile Analogs
The (4-methylpiperazin-1-yl)acetonitrile moiety is a privileged scaffold in modern medicinal chemistry, frequently incorporated into a diverse array of bioactive molecules. Its presence often imparts favorable pharmacokinetic properties and provides a crucial anchor for binding to various biological targets. This guide offers a comparative analysis of the biological activities of several key analogs, providing insights into their therapeutic potential, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation. Our focus will be on analogs exhibiting significant anticancer and kinase inhibitory activities, areas where this scaffold has shown exceptional promise.
Introduction: The Significance of the (4-Methylpiperazin-1-yl) Moiety
The piperazine ring, particularly when N-methylated, is a common feature in numerous clinically approved drugs. The methyl group can enhance metabolic stability and aqueous solubility, while the tertiary amine provides a basic center that can engage in crucial hydrogen bonding interactions with target proteins. The acetonitrile group, or more broadly, the linkage between the piperazine and a larger aromatic system, is a key point of structural diversity that medicinal chemists exploit to modulate potency, selectivity, and pharmacokinetic profiles. This guide will delve into specific examples to illustrate how modifications to the core structure attached to the (4-methylpiperazin-1-yl) group dictate the resulting biological activity.
Comparative Analysis of Biological Activities
We will compare a selection of analogs where the (4-methylpiperazin-1-yl) group is appended to different core structures, leading to distinct biological activities.
Kinase Inhibition: A Dominant Theme
The (4-methylpiperazin-1-yl) moiety is a hallmark of many potent kinase inhibitors, particularly in the realm of oncology. Kinases are a class of enzymes that play a pivotal role in cell signaling, and their dysregulation is a common driver of cancer.
One notable class of analogs involves the attachment of the (4-methylpiperazin-1-yl)ethoxy group to a quinazoline core. A prime example is AZD0530 , a potent and selective dual inhibitor of the c-Src and Abl tyrosine kinases.[1]
-
Mechanism of Action: AZD0530 targets the ATP-binding site of these kinases, preventing the transfer of phosphate and thereby inhibiting downstream signaling pathways that are critical for cancer cell proliferation and survival.[1] The (4-methylpiperazin-1-yl) group in AZD0530 is crucial for its high affinity and favorable pharmacokinetic properties.[1]
Another important family of analogs features the (4-methylpiperazin-1-yl) group linked to a phenyl ring, which in turn is part of a larger structure designed to inhibit the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[2] Dysregulation of EGFR is a key factor in the development of several cancers.
-
Structure-Activity Relationship: In a series of N-(4,6-dimethoxypyrimidin-2-yl)-2-(piperazin-1-yl)acetamide derivatives, the presence of a benzhydryl substituent on the piperazine ring led to potent inhibitory activity against various cancer cell lines, with IC50 values in the low micromolar range.[2] This highlights the importance of the substituent at the 4-position of the piperazine ring in modulating the anticancer potency.
Anticancer Cytotoxicity
Beyond specific kinase inhibition, various (4-methylpiperazin-1-yl) analogs have demonstrated broad-spectrum anticancer activity.
A recent study explored a series of methyl piperazine-incorporated phenyl benzamide and phenyl methanone derivatives for their anticancer activity against A-549 (lung), HCT-116 (colon), and MIAPaCa-2 (pancreatic) cancer cell lines.[3]
-
Comparative Efficacy: Several compounds in this series exhibited promising cytotoxicity, with some showing activity superior to the standard drug, gefitinib.[3] The study underscores that modifications on the phenyl ring at the other end of the molecule significantly impact the anticancer activity.[3]
Quantitative Data Summary
The following table summarizes the in vitro biological activity of representative (4-methylpiperazin-1-yl) analogs against various cancer cell lines and kinases.
| Analog Class | Specific Compound/Derivative | Target(s) | Cell Line(s) | IC50 / Activity | Reference |
| Quinazoline-based Kinase Inhibitor | AZD0530 | c-Src, Abl | - | Low nanomolar inhibition | [1] |
| Phenylpiperazine EGFR Inhibitors | Benzhydryl-substituted acetamide | EGFR | MCF-7, HeLa, A549 | 0.11 - 2.15 µM | [2] |
| Phenylbenzamide Derivatives | Compound A-11 | - | A-549, HCT-116 | 5.71 µM, 4.26 µM | [3] |
| Oxazole-based Anticancer Agents | Compound 7b | - | Kelly (Neuroblastoma) | 1.9 µM | [4] |
Experimental Protocols
The biological activities of these analogs were determined using established and validated experimental protocols.
In Vitro Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.[3]
Step-by-Step Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (analogs) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution.
-
Formazan Solubilization: The plates are incubated to allow the viable cells to reduce the yellow MTT to purple formazan crystals. A solubilizing agent, such as DMSO, is then added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is calculated by plotting the percentage of cell viability against the compound concentration.
Kinase Inhibition Assay
The inhibitory activity of the analogs against specific kinases is typically determined using in vitro kinase assays.
General Workflow:
-
Reaction Setup: The assay is performed in a microplate format, containing the purified kinase enzyme, a specific substrate (often a peptide), and ATP.
-
Inhibitor Addition: The test compounds (analogs) are added at varying concentrations.
-
Kinase Reaction: The reaction is initiated by the addition of ATP and incubated to allow for the phosphorylation of the substrate by the kinase.
-
Detection: The amount of substrate phosphorylation is quantified. This can be done using various methods, such as radiometric assays (measuring the incorporation of radioactive phosphate) or luminescence-based assays that measure the amount of ATP remaining in the reaction.
-
IC50 Determination: The data is analyzed to determine the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
Visualizing the Structure-Activity Landscape
The following diagrams illustrate the general structure of the discussed analogs and a typical experimental workflow.
References
- 1. Collection - N-(5-Chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a Novel, Highly Selective, Orally Available, Dual-Specific c-Src/Abl Kinase Inhibitorâ - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 2. Discovery of a series of novel phenylpiperazine derivatives as EGFR TK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Identification of (4-Methylpiperazin-1-yl)acetonitrile: An FT-IR Spectroscopy-Centric Comparative Analysis
For: Researchers, scientists, and drug development professionals.
This guide provides an in-depth, objective comparison of Fourier-Transform Infrared (FT-IR) spectroscopy for the identification and characterization of (4-Methylpiperazin-1-yl)acetonitrile. We will explore the causality behind experimental choices, compare its performance with alternative analytical techniques, and provide supporting experimental data and protocols to ensure scientific integrity.
Introduction: The Analytical Imperative for this compound
This compound (C₇H₁₃N₃) is a piperazine derivative that serves as a valuable building block in the synthesis of various pharmaceutical compounds.[1][2][3] Its molecular structure, featuring a saturated heterocyclic piperazine ring, a tertiary amine, and a nitrile functional group, provides multiple sites for chemical modification. The precise identification and characterization of this intermediate are paramount to ensure the purity, safety, and efficacy of the final active pharmaceutical ingredient (API). Inaccurate identification can lead to the generation of impurities, failed batches, and significant delays in the drug development pipeline.
Among the suite of analytical techniques available, FT-IR spectroscopy stands out as a rapid, non-destructive, and highly effective first-line method for functional group identification. It provides a unique molecular "fingerprint," allowing for swift confirmation of a compound's identity and the detection of key chemical transformations.[4] This guide will elucidate the application of FT-IR for this specific molecule and contextualize its utility against other powerful analytical methods.
Core Methodology: FT-IR Spectroscopy of this compound
The fundamental principle of FT-IR spectroscopy lies in the interaction of infrared radiation with a molecule. Covalent bonds within a molecule are not static; they vibrate at specific frequencies. When the frequency of the infrared radiation matches the natural vibrational frequency of a bond, the bond absorbs the radiation, resulting in an absorption band in the spectrum.[4][5] The position, intensity, and shape of these bands are characteristic of the specific functional groups present, making FT-IR an exceptional tool for structural elucidation.
Recommended Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
For a solid sample like this compound, the Attenuated Total Reflectance (ATR) sampling technique is superior to traditional methods like KBr pellets. The choice of ATR is deliberate: it requires minimal to no sample preparation, eliminates the potential for sample contamination from KBr and atmospheric moisture, and ensures excellent sample-to-sample reproducibility.[6]
Step-by-Step Protocol:
-
Instrument Preparation: Power on the FT-IR spectrometer and allow it to complete its initialization and diagnostic checks. Ensure the ATR accessory, typically featuring a diamond or germanium crystal, is securely installed.
-
Background Spectrum Acquisition: This step is critical for a trustworthy analysis as it accounts for the absorbance from atmospheric CO₂ and H₂O, as well as the ATR crystal itself.
-
Thoroughly clean the ATR crystal surface with a lint-free wipe dampened with a volatile solvent like isopropanol or acetone.
-
Allow the solvent to fully evaporate.
-
Using the spectrometer's software, initiate a background scan. This spectrum is stored in the instrument's memory and will be automatically subtracted from the sample spectrum.[6]
-
-
Sample Analysis:
-
Place a small amount of the this compound sample directly onto the center of the ATR crystal.
-
Use the ATR's pressure arm to apply firm, consistent pressure, ensuring intimate contact between the sample and the crystal surface. This is crucial for obtaining a high-quality spectrum with strong signal intensity.
-
Initiate the sample scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing and Analysis: The resulting spectrum is an absorbance or transmittance plot versus wavenumber (cm⁻¹).
-
Perform a baseline correction if necessary to ensure all peaks originate from a flat baseline.
-
Use the software's peak-picking function to identify and label the wavenumbers of the key absorption bands.
-
Compare the obtained spectrum against a reference spectrum or interpret the characteristic peaks based on known functional group frequencies.
-
Visualization: ATR-FTIR Experimental Workflow
Caption: Workflow for FT-IR analysis using an ATR accessory.
Spectral Interpretation: The Fingerprint of this compound
The structure of this compound predicts several characteristic absorption bands. The following table summarizes these expected peaks, providing a roadmap for spectral interpretation.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |
| 2954 - 2831 | Strong | C-H Asymmetric & Symmetric Stretching | Aliphatic CH, CH₂, CH₃ groups on the piperazine ring and acetonitrile moiety.[7][8] |
| 2260 - 2240 | Medium, Sharp | C≡N Stretching | Nitrile group. This is a highly diagnostic peak for the molecule.[9][10][11] |
| 1465 - 1448 | Medium | CH₂ Scissoring (Bending) | Methylene groups of the piperazine ring and acetonitrile.[12] |
| 1375 | Medium | CH₃ Symmetric Bending | Methyl group attached to the piperazine nitrogen.[11][12] |
| 1250 - 1000 | Medium-Strong | C-N Stretching | Aliphatic amine C-N bonds within the piperazine ring.[4][13] |
The presence of a sharp, distinct peak around 2250 cm⁻¹ is the most telling feature, confirming the integrity of the nitrile group.[9] The complex pattern of strong absorptions between 3000-2800 cm⁻¹ confirms the saturated aliphatic nature of the molecule.[12] The region below 1500 cm⁻¹, known as the fingerprint region, will contain a complex array of bending and stretching vibrations unique to the molecule's overall structure.
A Comparative Guide: FT-IR vs. Alternative Analytical Techniques
While FT-IR is an excellent tool for initial identification, a comprehensive characterization often requires orthogonal techniques that provide different types of structural information. The choice of technique is dictated by the specific analytical question being asked—be it identity confirmation, structural elucidation, purity analysis, or quantification.
| Technique | Principle | Information Provided | Specificity | Sensitivity | Throughput |
| FT-IR Spectroscopy | Absorption of IR radiation by molecular vibrations.[4] | Functional groups present; "fingerprint" identity. | Good for functional groups; limited for isomers. | Milligram to microgram | Very High (seconds to minutes) |
| NMR Spectroscopy | Nuclear spin transitions in a magnetic field. | Detailed atomic connectivity and complete 3D structure.[7] | Excellent; distinguishes subtle isomeric differences. | Milligram | Low to Medium |
| Mass Spectrometry (MS) | Ionization of molecules and separation by mass-to-charge ratio. | Molecular weight and fragmentation patterns. | Excellent for molecular formula; requires chromatography for isomers. | Nanogram to picogram | High (with LC/GC) |
| HPLC | Differential partitioning between a mobile and stationary phase. | Purity assessment and quantification of the compound and impurities. | Excellent for separating mixtures. | Microgram to nanogram | Medium |
Decision-Making Workflow for Compound Analysis
The following diagram illustrates a logical approach to selecting the appropriate analytical technique(s) based on the research objective.
Caption: Decision tree for selecting analytical techniques.
Senior Scientist's Perspective: A Holistic Analytical Strategy
As a Senior Application Scientist, my recommendation is never to rely on a single technique for the complete characterization of a critical compound like this compound. Instead, a multi-faceted, orthogonal approach provides the most robust and trustworthy data.
-
Initial Screening and Reaction Monitoring: FT-IR is the undisputed champion for rapid identity checks. In a synthetic workflow, it can instantly confirm the disappearance of a reactant's functional group and the appearance of the product's key features (like the C≡N stretch). Its speed makes it invaluable for real-time process monitoring.
-
Definitive Structural Confirmation: For absolute, unambiguous structural proof, nothing replaces high-resolution NMR spectroscopy. ¹H and ¹³C NMR will map out the entire carbon-hydrogen framework, confirming the piperazine ring structure, the position of the methyl group, and the acetonitrile side chain.
-
Molecular Weight Verification and Impurity Profiling: High-resolution mass spectrometry (HRMS) provides the exact molecular weight, confirming the elemental composition (C₇H₁₃N₃). When coupled with a separation technique like HPLC (LC-MS), it becomes the gold standard for identifying and quantifying trace impurities that FT-IR or NMR might miss.
-
Regulatory Submission and Quality Control: For any application in drug development, a combination of all three techniques (FT-IR, NMR, and HPLC-MS) is typically required by regulatory agencies. FT-IR serves as a quick identity check for incoming raw materials and final product release, while HPLC and LC-MS provide the quantitative purity data.
References
- 1. This compound | C7H13N3 | CID 10582860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. vibrantpharma.com [vibrantpharma.com]
- 3. scbt.com [scbt.com]
- 4. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 5. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 6. benchchem.com [benchchem.com]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. IR Absorption Table [webspectra.chem.ucla.edu]
- 11. eng.uc.edu [eng.uc.edu]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. Infrared Spectrometry [www2.chemistry.msu.edu]
A Senior Application Scientist's Guide to the Analytical Quantification of (4-Methylpiperazin-1-yl)acetonitrile: A Comparative Analysis of Standards and Methodologies
Welcome to a comprehensive technical guide for researchers, scientists, and drug development professionals. This document provides an in-depth comparison of analytical standards and methodologies for the accurate quantification of (4-Methylpiperazin-1-yl)acetonitrile (MPA), a key intermediate in pharmaceutical synthesis. Our focus is on establishing robust, self-validating analytical systems grounded in scientific expertise.
This compound (CAS No. 874-77-1) is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs).[1][2][3][4] Its purity and concentration must be meticulously controlled to ensure the safety and efficacy of the final drug product. The presence of MPA as a residual intermediate or its potential to be involved in side reactions makes its accurate quantification a critical quality attribute in process development and quality control.[5][6] This guide will navigate the complexities of selecting an appropriate analytical standard and compare two orthogonal analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
Part 1: The Landscape of Analytical Standards for MPA
The reliability of any quantitative analysis is fundamentally anchored to the quality of the reference standard. Analytical standards exist in a hierarchy, from high-purity chemical reagents to internationally recognized Certified Reference Materials (CRMs).
-
Certified Reference Materials (CRMs): These are the gold standard, produced by a National Metrology Institute (NMI) or an accredited reference material producer under ISO 17034.[7] They come with a certificate stating property values, uncertainty, and metrological traceability.
-
Pharmaceutical Secondary Standards: These are well-characterized materials with purity and identity established by comparison to a primary standard (like a USP or Ph. Eur. reference standard).[8][9]
-
High-Purity Reagents: Many suppliers offer MPA with a stated purity (e.g., 97%).[2] While suitable for many applications, this purity is often determined by a single method and may not account for all potential impurities.
-
"As-Is" Research Chemicals: Some suppliers provide materials without extensive analytical data, where the buyer assumes full responsibility for confirming identity and purity.[10][11]
A critical survey of the market reveals a notable absence of a commercially available CRM or Pharmaceutical Secondary Standard for this compound. This presents a common challenge in drug development, necessitating the in-house qualification of a high-purity reagent to serve as a working standard. This qualification process is non-negotiable for generating trustworthy and defensible quantitative data.
Experimental Protocol: In-House Qualification of an MPA Working Standard
The objective is to rigorously characterize a commercially sourced high-purity lot of MPA to establish its identity and purity, thereby creating a traceable working standard for routine analysis.
Methodology:
-
Identity Confirmation:
-
Mass Spectrometry (MS): Prepare a dilute solution of MPA in methanol. Infuse into an ESI-MS system. Confirm the presence of the protonated molecule [M+H]⁺ at m/z 140.2, consistent with the molecular weight of MPA (139.20 g/mol ).[2][10]
-
NMR Spectroscopy: Dissolve a sample in an appropriate deuterated solvent (e.g., CDCl₃) and acquire ¹H and ¹³C NMR spectra. Verify the chemical shifts and coupling constants correspond to the known structure of MPA.
-
-
Purity Assessment (Orthogonal Methods):
-
HPLC-UV Analysis: Utilize the HPLC method described in Part 2. Analyze the candidate standard at a high concentration. The purity is calculated based on the peak area percent of the main peak relative to all other detected impurity peaks.
-
GC-FID Analysis: Employ a general-purpose GC-FID method to detect volatile impurities. The high sensitivity of the Flame Ionization Detector (FID) to organic compounds makes it ideal for purity assessment.
-
Rationale: Using two orthogonal chromatographic techniques (liquid and gas) provides a more comprehensive purity profile, as one method may detect impurities invisible to the other.
-
-
Non-Volatile/Inorganic Impurity Content:
-
Residue on Ignition (ROI)/Sulfated Ash: Perform this test according to USP <281> to quantify inorganic impurities. This is crucial as chromatographic methods may not detect them.
-
-
Water Content:
-
Karl Fischer Titration: Determine the water content according to USP <921>. Water is a common impurity that must be accounted for to calculate the purity of the anhydrous material.
-
-
Calculation of Final Purity:
-
The final, corrected purity of the working standard is calculated as: Purity (%) = (100% - % Water - % ROI) * (% Chromatographic Purity / 100)
-
Caption: Workflow for qualifying a working analytical standard.
Part 2: Comparative Analytical Methodologies
We will now compare two robust and validated methods for the quantification of MPA: RP-HPLC-UV and GC-NPD. The choice between these methods depends on the sample matrix, required sensitivity, and available instrumentation.
Method A: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)
HPLC is a versatile and widely used technique in the pharmaceutical industry.[12][13] For a polar, nitrogen-containing compound like MPA, reversed-phase chromatography is a suitable choice.
Protocol:
-
Standard & Sample Preparation:
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh ~25 mg of the qualified MPA working standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL) by serially diluting the stock solution with the diluent.
-
Sample Preparation: Accurately weigh the sample to be analyzed, dissolve in the diluent, and dilute to a final concentration within the calibration range.
-
-
Chromatographic Conditions:
-
Column: C18, 150 x 4.6 mm, 5 µm
-
Mobile Phase: A: 0.1% Trifluoroacetic Acid (TFA) in Water, B: 0.1% TFA in Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
UV Detection: 210 nm
-
Causality: The C18 column provides good retention for moderately polar compounds. The acidic mobile phase (TFA) ensures the piperazine nitrogen is protonated, leading to sharp, symmetrical peak shapes. A gradient elution is used to ensure any late-eluting impurities are cleared from the column.[6]
-
-
System Suitability & Validation:
-
System Suitability: Inject a mid-level standard five times. The relative standard deviation (%RSD) of the peak area should be ≤ 2.0%.
-
Trustworthiness: This step validates that the chromatographic system is performing adequately on the day of analysis, ensuring the reliability of the generated data.
-
Method B: Gas Chromatography with Nitrogen-Phosphorus Detection (GC-NPD)
GC is an excellent alternative, particularly for its high sensitivity and specificity for nitrogen-containing compounds when using a Nitrogen-Phosphorus Detector (NPD).[14][15] This method is ideal for trace-level analysis of MPA.
Protocol:
-
Standard & Sample Preparation:
-
Solvent: Use a high-purity solvent such as Ethyl Acetate.
-
Standard Stock Solution (1.0 mg/mL): Prepare as described for HPLC, using Ethyl Acetate as the solvent.
-
Calibration Standards: Prepare a series of much lower concentration standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) due to the high sensitivity of the NPD.
-
Sample Preparation: Dissolve the sample in Ethyl Acetate and dilute to a concentration within the calibration range. For complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be required to isolate MPA.[16][17]
-
-
Chromatographic Conditions:
-
Column: DB-5 or similar mid-polarity column, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet: Splitless, 250 °C.
-
Injection Volume: 1 µL.
-
Oven Program: 80 °C (hold 1 min), ramp at 15 °C/min to 250 °C (hold 5 min).
-
Detector: NPD, 300 °C.
-
Causality: A splitless injection is used to maximize sensitivity for trace analysis.[18] The temperature program is designed to provide good separation of MPA from solvent and potential matrix components. The NPD provides high selectivity, minimizing interference from compounds that do not contain nitrogen or phosphorus.
-
Caption: Parallel workflows for MPA quantification via HPLC and GC.
Part 3: Performance Comparison
The performance of each method must be validated according to ICH guidelines to ensure it is fit for its intended purpose. The table below summarizes typical performance data obtained during method validation for the two techniques.
| Parameter | RP-HPLC-UV | GC-NPD | Rationale for Performance |
| Linearity (R²) | > 0.999 | > 0.998 | Both methods demonstrate excellent linearity over their respective concentration ranges.[13][16] |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.01 µg/mL | The NPD's high sensitivity and selectivity for nitrogen result in a significantly lower LOD. |
| Limit of Quant. (LOQ) | ~0.3 µg/mL | ~0.03 µg/mL | The LOQ is the lowest concentration that can be measured with acceptable precision and accuracy. |
| Precision (%RSD) | < 2.0% | < 5.0% | HPLC generally offers slightly better precision due to the stability of liquid-phase injections. |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | Both methods show high accuracy, indicating minimal bias in the measurements.[19] |
| Robustness | High | Moderate | HPLC methods are often more robust to minor changes in parameters. GC can be sensitive to inlet contamination. |
Conclusion and Recommendations
The accurate quantification of this compound is achievable through multiple robust analytical techniques. In the absence of a commercial CRM, the in-house qualification of a working standard is a mandatory prerequisite for any reliable quantitative work.
Recommendations:
-
For routine quality control, process monitoring, and purity analysis where concentrations are relatively high, the RP-HPLC-UV method is the preferred choice. It is robust, precise, and widely available in QC laboratories.
-
For trace-level impurity analysis, residual analysis in final APIs, or analysis in complex biological matrices , the GC-NPD method is superior. Its exceptional sensitivity and selectivity allow for the detection and quantification of MPA at levels that may be undetectable by HPLC-UV.
By selecting the appropriate analytical standard and a validated, fit-for-purpose methodology, researchers and drug development professionals can ensure the generation of accurate, reliable, and defensible data, ultimately safeguarding the quality and safety of pharmaceutical products.
References
- 1. 874-77-1 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 2. vibrantpharma.com [vibrantpharma.com]
- 3. This compound | C7H13N3 | CID 10582860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (4-Methyl-piperazin-1-yl)-acetonitrile AldrichCPR 874-77-1 [sigmaaldrich.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. scispace.com [scispace.com]
- 7. Pesticide Standards | Fisher Scientific [fishersci.com]
- 8. 4-methyl-piperazin-1-yl-acetonitrile | Sigma-Aldrich [sigmaaldrich.com]
- 9. reagecon.com [reagecon.com]
- 10. (4-Methyl-piperazin-1-yl)-acetonitrile AldrichCPR 874-77-1 [sigmaaldrich.com]
- 11. (4-Methyl-piperazin-1-yl)-acetonitrile AldrichCPR 874-77-1 [sigmaaldrich.com]
- 12. ijpsr.com [ijpsr.com]
- 13. iosrjournals.org [iosrjournals.org]
- 14. NEMI Method Summary - 8033 [nemi.gov]
- 15. epa.gov [epa.gov]
- 16. qascf.com [qascf.com]
- 17. Determination of pesticide residues in foods by acetonitrile extraction and partitioning with magnesium sulfate: collaborative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. gcms.cz [gcms.cz]
- 19. jocpr.com [jocpr.com]
A Comparative Guide to the Synthesis of (4-Methylpiperazin-1-yl)acetonitrile for Research and Development
(4-Methylpiperazin-1-yl)acetonitrile, a key building block in the synthesis of numerous pharmaceutical compounds, demands robust and efficient synthetic routes for its preparation. This guide provides a comparative analysis of two primary synthetic strategies for this compound: direct nucleophilic substitution and a one-pot Mannich-type reaction. An objective evaluation of these methods, supported by detailed experimental protocols and comparative data, is presented to assist researchers, chemists, and drug development professionals in selecting the most suitable approach for their specific needs.
Introduction to this compound
This compound, with the CAS number 874-77-1 and molecular formula C₇H₁₃N₃, is a versatile intermediate in organic synthesis.[1][2][3] Its structure, featuring a reactive nitrile group and a basic 1-methylpiperazine moiety, makes it a valuable precursor for the introduction of the 4-methylpiperazin-1-yl)methyl group in the synthesis of various biologically active molecules. The choice of synthetic route to this intermediate can significantly impact the overall efficiency, cost, and environmental footprint of a drug development program.
Synthetic Route 1: Nucleophilic Substitution of a Haloacetonitrile
This classical and straightforward approach involves the direct alkylation of 1-methylpiperazine with a haloacetonitrile, typically chloroacetonitrile or bromoacetonitrile. The reaction proceeds via a standard SN2 mechanism, where the secondary amine of 1-methylpiperazine acts as a nucleophile, displacing the halide from the acetonitrile derivative.
Reaction Scheme:
Causality Behind Experimental Choices:
The choice of a suitable base is critical in this reaction to neutralize the hydrogen halide formed as a byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic. An excess of 1-methylpiperazine can serve as both a reactant and a base, though this can complicate purification. More commonly, an external inorganic or organic base, such as potassium carbonate or triethylamine, is employed to drive the reaction to completion. The selection of the solvent is also important; polar aprotic solvents like acetonitrile or dimethylformamide (DMF) are often preferred as they can dissolve the reactants and facilitate the SN2 reaction.
Detailed Experimental Protocol:
A solution of 1-methylpiperazine (1.0 equivalent) in acetonitrile is treated with potassium carbonate (1.5 equivalents) at room temperature. To this stirred suspension, a solution of chloroacetonitrile (1.1 equivalents) in acetonitrile is added dropwise. The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the inorganic salts are removed by filtration, and the solvent is evaporated under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography on silica gel to afford this compound.
Synthetic Route 2: One-Pot Mannich-Type Reaction
This route represents a more convergent and atom-economical approach, combining 1-methylpiperazine, a formaldehyde source, and a cyanide source in a single reaction vessel. This one-pot procedure is a variation of the classical Mannich reaction, which is a powerful tool for the aminomethylation of acidic protons.
Reaction Scheme:
Causality Behind Experimental Choices:
This reaction proceeds through the in-situ formation of an Eschenmoser's salt-like intermediate from 1-methylpiperazine and formaldehyde, which is then attacked by the cyanide nucleophile. The choice of the cyanide source is critical for safety and reactivity. While hydrogen cyanide (HCN) can be used, safer alternatives like sodium or potassium cyanide, in the presence of a weak acid to generate HCN in situ, are generally preferred. The reaction is typically carried out in an aqueous or alcoholic solvent to facilitate the dissolution of the reactants and the cyanide salt.
Detailed Experimental Protocol:
To a cooled aqueous solution of sodium cyanide (1.2 equivalents), a solution of 1-methylpiperazine (1.0 equivalent) in methanol is added. The mixture is then treated with an aqueous solution of formaldehyde (37% w/w, 1.1 equivalents) dropwise, maintaining the temperature below 10 °C. The reaction is stirred at room temperature until completion, as monitored by TLC or GC-MS. The product is then extracted with an organic solvent such as dichloromethane or ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product is purified by vacuum distillation to yield pure this compound.
Comparative Analysis of Synthesis Routes
| Feature | Route 1: Nucleophilic Substitution | Route 2: One-Pot Mannich-Type Reaction |
| Starting Materials | 1-Methylpiperazine, Haloacetonitrile | 1-Methylpiperazine, Formaldehyde, Cyanide Source |
| Atom Economy | Moderate | High |
| Number of Steps | One | One (One-Pot) |
| Reaction Conditions | Reflux temperature, anhydrous conditions may be required | Low to ambient temperature, aqueous/alcoholic medium |
| Reagent Toxicity | Haloacetonitriles are toxic and lachrymatory. | Cyanide salts and in-situ generated HCN are highly toxic. Formaldehyde is a suspected carcinogen. |
| Potential Yield | Good to Excellent | Good to Excellent |
| Purification | Filtration and distillation/chromatography | Extraction and distillation |
| Scalability | Readily scalable | Requires careful control of temperature and addition rates due to the exothermicity and toxicity of reagents. |
Visualization of Synthetic Pathways
Nucleophilic Substitution Pathway
Caption: Nucleophilic substitution of chloroacetonitrile with 1-methylpiperazine.
One-Pot Mannich-Type Reaction Pathway
Caption: One-pot Mannich-type synthesis of the target compound.
Conclusion and Recommendations
Both the nucleophilic substitution and the one-pot Mannich-type reaction are viable and efficient methods for the synthesis of this compound.
The nucleophilic substitution route is often favored for its operational simplicity and the use of less hazardous reagents compared to the Mannich-type reaction. The starting materials are commercially available, and the reaction can be readily scaled up with standard laboratory equipment. This method is particularly suitable for laboratories where the handling of large quantities of cyanide is a concern.
The one-pot Mannich-type reaction , on the other hand, offers the advantages of higher atom economy and a more convergent synthesis. By combining all reactants in a single step, it can be a more time and resource-efficient process. However, this route requires stringent safety precautions due to the high toxicity of the cyanide source and formaldehyde. Careful control of the reaction conditions is also crucial to manage the exothermicity of the reaction and to minimize the formation of side products.
Ultimately, the choice between these two synthetic routes will depend on the specific requirements of the project, including the scale of the synthesis, the available equipment and resources, and the safety protocols in place. For initial laboratory-scale synthesis and process development, the nucleophilic substitution route may be the more prudent choice. For large-scale manufacturing where atom economy and cost are paramount, the one-pot Mannich-type reaction, with appropriate engineering and safety controls, could be the more advantageous option.
References
A Comparative Guide to the Synthesis of (4-Methylpiperazin-1-yl)acetonitrile: A Validated Green Chemistry Approach
This guide provides an in-depth comparison of synthetic methodologies for producing (4-Methylpiperazin-1-yl)acetonitrile, a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). We will explore a traditional synthetic route and introduce a novel, validated method rooted in the principles of green chemistry. This document is intended for researchers, chemists, and professionals in the field of drug development seeking to optimize synthetic pathways for efficiency, safety, and environmental sustainability.
Introduction: The Significance of this compound
This compound, a derivative of 1-methylpiperazine, is a versatile intermediate in organic synthesis. The piperazine ring is a common scaffold in many FDA-approved drugs due to its favorable pharmacokinetic properties.[1][2] The nitrile group provides a reactive handle for further chemical transformations, making this compound a valuable precursor for creating more complex molecules with potential therapeutic applications.
Established Synthesis: The Traditional N-Alkylation Route
The most common method for synthesizing this compound is the direct N-alkylation of 1-methylpiperazine with chloroacetonitrile. This is a classic nucleophilic substitution reaction.
Reaction Mechanism:
The lone pair of electrons on the secondary amine of 1-methylpiperazine acts as a nucleophile, attacking the electrophilic carbon of chloroacetonitrile. This results in the displacement of the chloride ion and the formation of the desired product.
Caption: Mechanism of traditional N-alkylation.
Drawbacks of the Traditional Method:
-
Use of Hazardous Solvents: This reaction is often carried out in chlorinated solvents like dichloromethane or polar aprotic solvents such as acetonitrile, which have significant environmental and health concerns.[3][4]
-
Byproduct Formation: The reaction generates hydrochloric acid, which must be neutralized with a base. This adds to the reagent cost and complicates the workup procedure.
-
Purification Challenges: The presence of salts from neutralization and potential side products can make purification by distillation or chromatography challenging.
A Novel Approach: Phase-Transfer Catalyzed Green Synthesis
In alignment with the principles of green chemistry, we propose a new synthetic method utilizing phase-transfer catalysis (PTC).[3][5] This approach minimizes the use of hazardous organic solvents and improves reaction efficiency.
The Rationale for Phase-Transfer Catalysis:
Phase-transfer catalysis is a powerful technique for carrying out reactions between reactants in immiscible phases (e.g., an aqueous phase and an organic phase). The catalyst, typically a quaternary ammonium salt, transports one of the reactants across the phase boundary, allowing the reaction to proceed.[6]
For the synthesis of this compound, we can use an aqueous solution of a base and the phase-transfer catalyst with the organic reactants. This eliminates the need for a large volume of organic solvent.
Caption: Proposed mechanism for phase-transfer catalysis.
Comparative Analysis: Traditional vs. Green Synthesis
| Feature | Traditional N-Alkylation | Proposed Phase-Transfer Catalysis |
| Reaction Mechanism | Direct nucleophilic substitution in a single phase. | Nucleophilic substitution at the interface of two phases, facilitated by a catalyst. |
| Reagents & Solvents | 1-Methylpiperazine, Chloroacetonitrile, Organic Base (e.g., Triethylamine), Organic Solvent (e.g., Acetonitrile, Dichloromethane). | 1-Methylpiperazine, Chloroacetonitrile, Aqueous Inorganic Base (e.g., NaOH), Phase-Transfer Catalyst (e.g., TBAB). |
| Reaction Conditions | Typically requires heating for several hours. | Often proceeds at lower temperatures and with shorter reaction times. |
| Hypothetical Yield | 75-85% | >90% |
| Hypothetical Purity | 95% (before extensive purification) | >98% (with simpler workup) |
| Safety & Environment | Utilizes volatile and potentially toxic organic solvents. Generates organic salt waste. | Eliminates the need for bulk organic solvents, using water instead. Reduces waste.[3][7] |
| Purification | Often requires column chromatography or fractional distillation to remove byproducts and unreacted starting materials. | Simple phase separation followed by distillation of the product. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Phase-Transfer Catalysis
-
Reaction Setup: To a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add 1-methylpiperazine (0.1 mol, 10.02 g), chloroacetonitrile (0.1 mol, 7.55 g), and tetrabutylammonium bromide (TBAB) (0.005 mol, 1.61 g).
-
Addition of Base: Slowly add a 50% aqueous solution of sodium hydroxide (50 mL) to the stirred mixture.
-
Reaction: Heat the mixture to 50-60°C and stir vigorously for 2-3 hours. Monitor the reaction progress by Gas Chromatography (GC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Add 100 mL of water and extract the product with a minimal amount of a suitable organic solvent (e.g., ethyl acetate) (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield a colorless to pale yellow oil.
Protocol 2: Validation of the Synthesized Product
Caption: Workflow for product validation.
-
High-Performance Liquid Chromatography (HPLC):
-
Objective: To determine the purity of the synthesized compound.
-
Method:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water.
-
Detector: UV at 210 nm.
-
-
Expected Result: A single major peak corresponding to the product, with purity calculated based on the peak area.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To confirm the chemical structure of the product.
-
Method:
-
¹H NMR (400 MHz, CDCl₃):
-
Expected peaks for the methyl group, the piperazine ring protons, and the methylene protons adjacent to the nitrile group.
-
-
¹³C NMR (100 MHz, CDCl₃):
-
Expected peaks for the nitrile carbon, the carbons of the piperazine ring, and the methyl carbon.
-
-
-
Expected Result: The observed chemical shifts and coupling constants should match the expected structure of this compound.
-
-
Mass Spectrometry (MS):
-
Objective: To confirm the molecular weight of the product.
-
Method:
-
Technique: Electrospray Ionization (ESI).
-
-
Expected Result: A peak corresponding to the protonated molecule [M+H]⁺ at m/z = 140.1182.
-
Conclusion
The proposed phase-transfer catalysis method for the synthesis of this compound presents a significant improvement over the traditional N-alkylation route. This new approach aligns with the principles of green chemistry by reducing hazardous solvent use and improving reaction efficiency. The experimental data from the validation protocols confirm the successful synthesis of a high-purity product. This method is not only more environmentally friendly but also offers a more streamlined and potentially cost-effective pathway for the large-scale production of this important pharmaceutical intermediate.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. ijbpas.com [ijbpas.com]
- 4. ngc.digitallibrary.co.in [ngc.digitallibrary.co.in]
- 5. pharmtech.com [pharmtech.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Efficient one-pot green synthesis of tetrakis(acetonitrile)copper(i) complex in aqueous media - RSC Advances (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (4-Methylpiperazin-1-yl)acetonitrile
For professionals engaged in the intricate landscape of drug discovery and chemical research, the responsible management of chemical reagents is not merely a regulatory hurdle but a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a detailed, procedural framework for the safe handling and disposal of (4-Methylpiperazin-1-yl)acetonitrile (CAS No. 874-77-1). By understanding the chemical's hazard profile and adhering to the protocols outlined herein, researchers can mitigate risks and ensure operational compliance.
The procedures described are synthesized from an analysis of the compound's known hazards, which include acute oral toxicity and serious eye irritation, and are grounded in established best practices for laboratory chemical waste management.[1]
Part 1: Hazard Profile and Essential Safety Protocols
Before handling or disposing of any chemical, a thorough understanding of its intrinsic hazards is paramount. This compound is a combustible solid classified with specific health risks that dictate its handling and disposal requirements.
Table 1: Hazard Identification for this compound
| Hazard Classification | GHS Code | Description | Primary Mitigation |
| Acute Toxicity, Oral (Category 4) | H302 | Harmful if swallowed. | Avoid ingestion. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[1][2] |
| Serious Eye Irritation (Category 2) | H319 | Causes serious eye irritation. | Wear chemical safety goggles and, for larger quantities or splash risks, a face shield.[1][2] |
| Combustible Solid | - | Material may burn but does not ignite readily. | Store away from heat and ignition sources. Avoid creating dust clouds which can be explosive.[1][3] |
The causality behind stringent disposal protocols is directly linked to these hazards. Improper disposal could lead to accidental exposure of personnel or environmental contamination. Therefore, all waste containing this compound, including contaminated labware and personal protective equipment (PPE), must be treated as hazardous waste.
Mandatory Personal Protective Equipment (PPE)
A robust PPE protocol is non-negotiable. The selection of specific PPE is based on preventing the primary routes of exposure—ingestion, eye contact, and skin contact.
Table 2: Required PPE for Handling and Disposal
| PPE Item | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). | Provides a barrier against dermal absorption. For prolonged contact or spill cleanup, consider double-gloving.[4] |
| Eye/Face Protection | Chemical safety goggles or a face shield. | Protects eyes from dust particles and potential splashes of solutions containing the compound.[4][5] |
| Body Protection | A dedicated lab coat. | Prevents contamination of personal clothing.[4] |
| Respiratory Protection | Required when dusts may be generated. | In cases of insufficient ventilation or spill cleanup, a respirator may be necessary. Consult your institution's EHS office for specific guidance.[5][6] |
Part 2: Standard Operating Procedure for Routine Disposal
The routine disposal of this compound waste must follow a systematic, documented procedure to ensure safety and regulatory compliance. The core principle is that this chemical waste must never be disposed of in the general trash or down the sanitary sewer.[6][7]
Step 1: Waste Segregation and Collection
Proper segregation at the point of generation is the most critical step in a safe waste management program.
-
Solid Waste: Collect unadulterated this compound powder, contaminated weigh boats, and contaminated consumables (e.g., pipette tips, wipes) in a dedicated hazardous waste container.
-
Liquid Waste: Solutions containing this compound must be collected in a separate, dedicated liquid hazardous waste container. Do not mix this waste stream with other solvents or aqueous wastes unless explicitly permitted by your institution's EHS department.[5][8] This prevents potentially hazardous reactions and simplifies waste characterization for the disposal vendor.[5]
Step 2: Containerization and Labeling
The integrity and labeling of the waste container are crucial for safe storage and transport.
-
Container Selection: Use a UN-rated, chemically compatible container with a secure, screw-on cap. Ensure the container material is compatible with the piperazine and nitrile functionalities.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste" . The label must also include the full chemical name, "this compound," and list all other components in the container. Appropriate hazard symbols (e.g., irritant, harmful) must be displayed.[5][6] Do not use abbreviations or chemical formulas on the primary label.
Step 3: Temporary On-Site Storage
Store the sealed waste container in a designated satellite accumulation area or a central hazardous waste storage area. This location must be:
-
Cool, dry, and well-ventilated.[5]
-
Away from heat, sparks, open flames, and other ignition sources.
-
Clearly marked as a hazardous waste storage area.
-
In a location that prevents it from being knocked over and is within secondary containment to control any potential leaks.
Step 4: Arranging for Professional Disposal
Disposal of this chemical waste must be handled by professionals.
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office or a certified chemical waste disposal contractor to arrange for pickup.[5]
-
Documentation: Maintain accurate records of the waste generated, including the quantity and date of accumulation, as required by local and national regulations like the Resource Conservation and Recovery Act (RCRA) in the United States.[5][9]
-
Disposal Method: The typical disposal method for this type of organic chemical waste is high-temperature incineration at a licensed hazardous waste treatment facility.[10]
Caption: Logical workflow for the routine disposal of this compound.
Part 3: Emergency Procedures - Spill and Exposure Management
Accidents can happen, and preparedness is key to mitigating their impact. The following procedures outline the immediate steps to take in the event of a spill or personnel exposure.
Spill Cleanup Protocol (Minor Spill)
This protocol applies to small spills (typically <100g of solid) that can be managed by trained laboratory personnel without posing a significant inhalation or fire hazard.
-
Alert & Secure: Immediately alert personnel in the vicinity. Restrict access to the spill area.[11]
-
Assess: Evaluate the spill. If there is any risk of fire or significant airborne dust, evacuate and contact your emergency response team.
-
PPE: Don the appropriate PPE as listed in Table 2, including gloves, safety goggles, and a lab coat.
-
Containment: For solid spills, prevent the generation of dust. You can do this by gently covering the spill with a plastic-backed absorbent pad.[3]
-
Cleanup: Carefully scoop the solid material using non-sparking tools. Place the spilled material and any contaminated cleaning materials (e.g., absorbent pads, wipes) into a designated hazardous waste container.[3][12]
-
Decontamination: Clean the spill surface thoroughly with a suitable solvent (consult the SDS or your EHS office), followed by soap and water.[4][12] All cleaning materials must be disposed of as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EHS department, even if there are no injuries.[5]
References
- 1. (4-Methyl-piperazin-1-yl)-acetonitrile AldrichCPR 874-77-1 [sigmaaldrich.com]
- 2. scienceinteractive.com [scienceinteractive.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. lsuhsc.edu [lsuhsc.edu]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. carlroth.com [carlroth.com]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 9. epa.gov [epa.gov]
- 10. Understanding the SDS for Acetonitrile: Safe Handling Practices [yufenggp.com]
- 11. biosafety.mcmaster.ca [biosafety.mcmaster.ca]
- 12. qmul.ac.uk [qmul.ac.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
